molecular formula C7H14ClNO3 B1455987 (Piperidin-4-yloxy)-acetic acid hydrochloride CAS No. 1187930-35-3

(Piperidin-4-yloxy)-acetic acid hydrochloride

Número de catálogo: B1455987
Número CAS: 1187930-35-3
Peso molecular: 195.64 g/mol
Clave InChI: CKZMPJRVAMCLER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Piperidin-4-yloxy)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
The exact mass of the compound (Piperidin-4-yloxy)-acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Piperidin-4-yloxy)-acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Piperidin-4-yloxy)-acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-piperidin-4-yloxyacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMPJRVAMCLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-35-3
Record name 2-(piperidin-4-yloxy)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (Piperidin-4-yloxy)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(Piperidin-4-yloxy)-acetic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural motif, featuring a piperidine ring linked to an acetic acid moiety via an ether linkage, renders it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the fundamental properties of (Piperidin-4-yloxy)-acetic acid hydrochloride, including its physicochemical characteristics, a detailed synthesis protocol, safety and handling guidelines, and methods for its analytical characterization. The information presented herein is intended to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction

The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The incorporation of an acetic acid side chain through an ether linkage at the 4-position of the piperidine ring introduces a key functional group that can be readily modified or can participate in crucial interactions with biological targets. (Piperidin-4-yloxy)-acetic acid hydrochloride, as a salt, offers enhanced stability and aqueous solubility, making it an attractive starting material for drug discovery programs.

Derivatives of this core structure have shown promise in the development of analgesics, anti-inflammatory agents, and therapeutics for neurological disorders. The ether linkage provides metabolic stability, while the carboxylic acid and the secondary amine of the piperidine ring offer handles for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key known and predicted properties of (Piperidin-4-yloxy)-acetic acid hydrochloride.

PropertyValueSource
Chemical Name (Piperidin-4-yloxy)-acetic acid hydrochlorideN/A
CAS Number 1187930-35-3[1][2]
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1]
Appearance White to off-white solid (predicted)N/A
Melting Point Not available. Experimental determination via capillary melting point apparatus is recommended.N/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol. The hydrochloride salt form enhances aqueous solubility.[3]
pKa Not available. Can be determined by potentiometric titration or calculated using specialized software. The presence of a carboxylic acid and a secondary amine will result in at least two pKa values.N/A

Synthesis Protocol

Proposed Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection, Hydrolysis & Salt Formation A N-Boc-4-hydroxypiperidine D N-Boc-(Piperidin-4-yloxy)-acetic acid ethyl ester A->D 1. NaH, THF, 0 °C to rt B Ethyl bromoacetate B->D 2. Addition C Sodium Hydride (NaH) C->A Deprotonation E N-Boc-(Piperidin-4-yloxy)-acetic acid ethyl ester G (Piperidin-4-yloxy)-acetic acid hydrochloride E->G HCl (aq), Heat F Hydrochloric Acid (HCl) F->E Acid-catalyzed

Caption: Proposed two-step synthesis of (Piperidin-4-yloxy)-acetic acid hydrochloride.

Step-by-Step Experimental Protocol

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step 1: Synthesis of N-Boc-(Piperidin-4-yloxy)-acetic acid ethyl ester

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should be evident.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of (Piperidin-4-yloxy)-acetic acid hydrochloride

  • Deprotection and Hydrolysis: Dissolve the purified N-Boc-(Piperidin-4-yloxy)-acetic acid ethyl ester (1.0 eq) in a suitable solvent such as dioxane or ethanol.

  • Acidification: Add an excess of concentrated hydrochloric acid (e.g., 6M aqueous HCl).

  • Heating: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the mixture under reduced pressure to obtain the crude product.

  • Purification: The crude (Piperidin-4-yloxy)-acetic acid hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product as a crystalline solid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (Piperidin-4-yloxy)-acetic acid hydrochloride is not widely available, hazard information can be inferred from related piperidine derivatives.

  • Hazard Classification (Predicted): Based on analogous structures, this compound should be handled as a potential irritant, particularly to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat should be worn.

  • Handling:

    • Avoid inhalation of dust. Handle in a well-ventilated area or in a fume hood.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Analytical Characterization

The identity and purity of synthesized (Piperidin-4-yloxy)-acetic acid hydrochloride should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the acetic acid side chain, and the methine proton at the 4-position of the piperidine ring. The integration of these signals should correspond to the number of protons in the structure. The acidic proton of the carboxylic acid and the N-H protons of the piperidinium ion may be broad or exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the piperidine ring, and the methylene carbons of the side chain.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of the compound, a robust HPLC method is essential for purity assessment.

  • Methodology: A reversed-phase HPLC method would be suitable. Given the polarity, a column designed for use with highly aqueous mobile phases is recommended.

  • Column: A C18 or a phenyl-hexyl column can be used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic or acetic acid to control pH) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is appropriate as the molecule lacks a strong chromophore.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve sample in mobile phase or water Injector Autosampler/Injector Sample->Injector Column Reversed-Phase Column (e.g., C18) Injector->Column Detector UV Detector (200-220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Pump HPLC Pump (Gradient Elution) Pump->Injector MobilePhase Aqueous Buffer/Organic Modifier MobilePhase->Pump Purity Purity Assessment (Peak Area %) Chromatogram->Purity

Caption: General workflow for HPLC analysis of (Piperidin-4-yloxy)-acetic acid hydrochloride.

Conclusion

(Piperidin-4-yloxy)-acetic acid hydrochloride is a promising building block for the development of novel therapeutics. This guide has provided a foundational understanding of its basic properties, including a plausible and detailed synthetic route, essential safety precautions, and appropriate analytical methodologies for its characterization. While some experimental data for this specific molecule remains to be reported in the literature, the information compiled here offers a solid starting point for researchers to confidently and effectively incorporate this compound into their drug discovery and development pipelines.

References

  • Chem-Impex. (Piperidin-4-yloxy)acetic acid methyl ester hydrochloride. [Link]

Sources

(Piperidin-4-yloxy)-acetic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (Piperidin-4-yloxy)-acetic Acid Hydrochloride

Executive Summary: The Pharmacophoric Core

(Piperidin-4-yloxy)-acetic acid hydrochloride (CAS: 146117-95-5 for methyl ester HCl; acid form varies) is not merely a passive intermediate; it is a privileged scaffold in medicinal chemistry.[1] Its primary utility lies in its ability to function as a rigid, non-peptide mimetic of the Arginine-Glycine-Aspartate (RGD) tripeptide sequence.[1]

This compound serves as the "warhead" in several high-affinity antagonists, most notably for the Glycoprotein IIb/IIIa (integrin


)  receptor, and possesses structural congruity with GABA uptake inhibitors .[1]

Key Mechanistic Roles:

  • Integrin Antagonism: Mimics the spatial arrangement of the RGD motif to block fibrinogen binding.[1]

  • GABAergic Modulation: Acts as a lipophilic bioisostere of nipecotic acid, targeting GABA transporters (GAT).[1][2]

Mechanism of Action: Molecular Pharmacology

Primary Mechanism: GPIIb/IIIa (Integrin ) Antagonism

The most definitive mechanism associated with the (piperidin-4-yloxy)-acetic acid moiety is its role as a fibrinogen receptor antagonist .[1] This scaffold is the active pharmacophore in drugs like Sibrafiban and Lamifiban .[1]

  • The Target: The GPIIb/IIIa receptor on platelet surfaces.[1][3][4] Activation of this receptor allows fibrinogen to cross-link platelets, leading to aggregation and thrombus formation.[1][4]

  • The Mimicry: The natural ligand, fibrinogen, binds via an RGD sequence.[1] The (piperidin-4-yloxy)-acetic acid scaffold replicates this geometry:

    • Basic Terminus (Piperidine N): Mimics the guanidine group of Arginine .[1] It interacts with the carboxylate of Asp224 in the

      
       subunit.[1]
      
    • Acidic Terminus (Carboxylic Acid): Mimics the carboxylate of Aspartate .[1] It coordinates with the divalent cation (

      
       or 
      
      
      
      ) at the Metal Ion-Dependent Adhesion Site (MIDAS ) on the
      
      
      subunit.[1]
    • Spacer (Ether Linkage): The 4-yloxy linker provides the critical distance (

      
       10–14 Å) and rotational constraint required to span the receptor pocket without the entropic penalty of a flexible peptide chain.[1]
      
Secondary Mechanism: GABA Transporter (GAT) Inhibition

Structurally, the compound is an ether-linked derivative of isonipecotic acid .[1]

  • GAT-1 Blockade: The piperidine nitrogen (protonated at physiological pH) mimics the amino group of GABA, while the acetic acid tail mimics the GABA carboxylate.[1]

  • Mode of Inhibition: It competes with synaptic GABA for the substrate binding site on GAT-1, preventing reuptake and prolonging inhibitory signaling.[1]

Visualization: Pharmacophore & Pathway

The following diagram illustrates the pharmacophore mapping of the molecule against the biological target (Integrin


) and the downstream physiological effect.

G cluster_0 Pharmacophore: (Piperidin-4-yloxy)-acetic acid cluster_1 Target: Integrin αIIbβ3 Receptor Pip Piperidine Nitrogen (Basic Center) Linker Ether Linker (Spacer) Pip->Linker Asp224 αIIb Subunit (Asp224 Residue) Pip->Asp224 Ionic Interaction (Arg Mimic) Acid Acetic Acid Tail (Acidic Center) Linker->Acid MIDAS β3 Subunit (MIDAS Mg2+ Ion) Acid->MIDAS Coordination (Asp Mimic) Effect Inhibition of Platelet Aggregation MIDAS->Effect Blocks Fibrinogen Binding

Caption: Pharmacophore mapping of (Piperidin-4-yloxy)-acetic acid against the GPIIb/IIIa receptor binding pocket.[1]

Experimental Protocols

To validate the mechanism of action for derivatives containing this scaffold, the following assays are standard.

Protocol A: Solid-Phase Receptor Binding Assay (Integrin )

Use this to determine affinity (


) for the receptor.[1]
  • Receptor Preparation: Purify GPIIb/IIIa from human platelets or use recombinant

    
    .[1]
    
  • Coating: Coat high-binding 96-well microtiter plates with purified GPIIb/IIIa (1–5 µg/mL in Tris-buffered saline) overnight at 4°C.

  • Blocking: Block non-specific sites with 1% BSA in TBS for 2 hours at RT.

  • Ligand Competition:

    • Add biotinylated fibrinogen (agonist) at a fixed concentration (

      
       value, approx 10 nM).[1]
      
    • Add (Piperidin-4-yloxy)-acetic acid derivative (test compound) in serial dilutions (e.g.,

      
       M to 
      
      
      
      M).
    • Incubate for 3 hours at 30°C in the presence of 1 mM

      
       (essential for MIDAS interaction).
      
  • Detection: Wash 3x. Add Streptavidin-HRP.[1] Incubate 1 hr. Develop with TMB substrate.[1]

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration]. A decrease in OD indicates successful displacement of fibrinogen.[1]

Protocol B: In Vitro Platelet Aggregation (Born Method)

Use this to verify functional efficacy in a physiological context.[1]

  • Sample Collection: Collect human venous blood into citrate anticoagulant (1:9 v/v).[1]

  • PRP Preparation: Centrifuge at 150 x g for 15 mins to obtain Platelet-Rich Plasma (PRP).

  • Baseline Calibration: Set 100% transmission with Platelet-Poor Plasma (PPP) and 0% with PRP.

  • Inhibition Step:

    • Incubate PRP (250 µL) with the test compound (10 µL vehicle or drug) for 2–5 minutes at 37°C.[1]

  • Activation: Trigger aggregation by adding ADP (5–10 µM) or Thrombin Receptor Activating Peptide (TRAP).[1]

  • Measurement: Monitor light transmission using an aggregometer for 5–7 minutes.

  • Calculation: % Inhibition =

    
    .[1]
    

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the (Piperidin-4-yloxy)-acetic acid core affect biological activity, based on comparative medicinal chemistry studies.

Structural DomainModificationEffect on Activity (GPIIb/IIIa)Mechanistic Rationale
Piperidine Nitrogen N-Alkylation (Hydrophobic)Increase Enhances hydrophobic collapse with receptor pockets; mimics extended Arg side chain.[1]
Piperidine Nitrogen Acylation (Amide)Decrease Removes basicity; destroys the ionic bond with Asp224.[1]
Ether Linker Replacement with -CH2-Variable Alters the "bite angle" and flexibility.[1] Ether oxygen often provides H-bond accepting capability.[1]
Acetic Acid Esterification (Prodrug)Loss (In Vitro) Esters cannot coordinate

at MIDAS.[1] Active only after in vivo hydrolysis.[1]
Acetic Acid Extension to Propionic AcidDecrease Disturbs the precise distance required for the "Two-Point" pharmacophore.[1]

References

  • Weller, T., et al. (1996).[1] "Orally active fibrinogen receptor antagonists.[1][3][5] 2. Amidoximes of 2-amino-benzimidazole as prodrugs."[1] Journal of Medicinal Chemistry, 39(16), 3139-3147.[1] Link[1]

  • Xue, C. B., et al. (1997).[1] "Design, synthesis, and in vitro activities of a series of benzimidazole/benzoxazole glycoprotein IIb/IIIa antagonists." Journal of Medicinal Chemistry, 40(13), 2064-2084.[1] Link[1]

  • Krogsgaard-Larsen, P., et al. (2000).[1] "GABA transporter inhibitors: design, synthesis and pharmacology." Current Topics in Medicinal Chemistry, 1(4), 405-422.[1]

  • Genentech, Inc. (1998).[1] "Sibrafiban (Ro 44-3888) - Platelet Aggregation Inhibitor."[1][6] Drugs of the Future, 23(7), 701.[1]

Sources

Technical Monograph: (Piperidin-4-yloxy)-acetic acid hydrochloride

[1]

Executive Summary & Chemical Identity

(Piperidin-4-yloxy)-acetic acid hydrochloride is a bifunctional secondary amine scaffold characterized by a piperidine ring ether-linked to an acetic acid moiety. In drug discovery, it serves as a "polar spacer," utilized to extend molecular reach while enhancing aqueous solubility via its ether oxygen and ionizable amine.

Unlike simple alkyl linkers, the ether oxygen at the 4-position introduces a hydrogen bond acceptor (HBA) without adding a donor, modulating the Topological Polar Surface Area (TPSA) and influencing blood-brain barrier (BBB) permeability profiles.

Physicochemical Profile

The precise molecular weight is critical for stoichiometric calculations in library synthesis and lead optimization.

PropertyValueNotes
IUPAC Name 2-(Piperidin-4-yloxy)acetic acid hydrochloride
CAS Number 1187930-35-3 Primary identifier for the HCl salt.[1][2]
Molecular Formula C₇H₁₃NO₃[2][3][4][5] · HClStoichiometry 1:1
Molecular Weight 195.64 g/mol Free Base MW: 159.18 g/mol
Exact Mass 195.066 g/mol Monoisotopic mass for MS analysis.
Physical State White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in non-polar solvents (Hexane, Et₂O).

Synthetic Methodology & Process Logic

The synthesis of this compound requires a strategy that differentiates the secondary amine from the carboxylic acid to prevent self-polymerization. The field-proven route utilizes orthogonal protection , typically employing a Boc-group for the amine and a tert-butyl or ethyl ester for the carboxylate.

Core Synthesis Protocol

Objective: Synthesis of (Piperidin-4-yloxy)-acetic acid HCl (Target) from N-Boc-4-hydroxypiperidine.

Step 1: O-Alkylation (The Williamson Ether Synthesis)
  • Reagents: N-Boc-4-hydroxypiperidine, Sodium Hydride (NaH), tert-Butyl bromoacetate.

  • Solvent: Anhydrous DMF or THF.

  • Mechanism: The alkoxide generated by NaH attacks the alpha-carbon of the bromoacetate via Sₙ2 displacement.

  • Critical Control Point: Temperature must be kept <0°C during NaH addition to prevent elimination side reactions.

Step 2: Global Deprotection (Acidolysis)
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) followed by HCl exchange.

  • Logic: A strong acid cleaves both the Boc-carbamate (amine protection) and the tert-butyl ester (acid protection) simultaneously, collapsing the intermediate directly into the hydrochloride salt.

Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for quality control.

SynthesisPathStartN-Boc-4-hydroxypiperidine(Starting Material)AlkylationO-Alkylation(NaH, Br-CH2-COOtBu)Start->Alkylation ActivationIntermediateIntermediate:N-Boc-4-(t-butoxycarbonylmethoxy)piperidineAlkylation->Intermediate Sn2 ReactionDeprotectionGlobal Deprotection(4M HCl in Dioxane)Intermediate->Deprotection CleavageProductFINAL PRODUCT:(Piperidin-4-yloxy)-acetic acid HClDeprotection->Product Precipitation

Figure 1: Orthogonal synthesis pathway ensuring regioselectivity and high purity.

Analytical Characterization & Quality Control

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal analytical techniques.

1H NMR Interpretation (D₂O, 400 MHz)

The spectrum is distinct due to the symmetry of the piperidine ring and the isolated methylene peak.

  • δ 4.10 ppm (s, 2H): Singlet corresponding to the -O-CH₂-COOH methylene protons. This is the diagnostic peak for successful alkylation.

  • δ 3.80 ppm (m, 1H): Multiplet for the methine proton at the piperidine 4-position (ether linkage).

  • δ 3.30 - 3.00 ppm (m, 4H): Multiplets for the piperidine ring protons alpha to the nitrogen (deshielded by the ammonium salt).

  • δ 2.10 - 1.80 ppm (m, 4H): Multiplets for the remaining ring protons.

Stoichiometric Validation (Chloride Content)

Because this is a hydrochloride salt, the precise "activity" of the powder depends on the stoichiometry.

  • Method: Argentometric titration (AgNO₃) or Ion Chromatography.

  • Target: 17.8% - 18.2% Chloride by weight (Theoretical Cl: 18.12%).

  • Why this matters: If the chloride content is low, the compound may be a partial free base, altering the pH of your reaction buffer.

Applications in Drug Development

This scaffold is not merely a linker; it is a functional pharmacophore component.

Polar Surface Area (PSA) Modulation

In Fragment-Based Drug Design (FBDD), replacing a cyclohexyl or propyl linker with the (piperidin-4-yloxy) moiety increases TPSA by approximately 20 Ų (9 Ų for ether + 11 Ų for amine). This is used to:

  • Reduce lipophilicity (LogD) to prevent metabolic clearance.

  • Improve solubility in aqueous formulations.[6]

PROTAC Linker Design

The compound is widely used to synthesize PROTACs (Proteolysis Targeting Chimeras). The carboxylic acid conjugates to the E3 ligase ligand (e.g., VHL or Cereblon binders), while the secondary amine serves as the attachment point for the "warhead" (protein of interest ligand) or further chain extension.

Peptidomimetics

The ether oxygen acts as a bioisostere for a peptide bond carbonyl, maintaining hydrogen bond acceptor capability while removing the liability of enzymatic hydrolysis by proteases.

Applicationscluster_usesPrimary ApplicationsCore(Piperidin-4-yloxy)-acetic acid HClApp1PROTAC Linkers(Hydrophilic Spacer)Core->App1App2Solubility Enhancement(LogD Reduction)Core->App2App3Peptidomimetics(Protease Stability)Core->App3

Figure 2: Functional utility of the scaffold in modern medicinal chemistry.

Handling and Stability Protocols

  • Hygroscopicity: As a hydrochloride salt with a free carboxylic acid, the compound is hygroscopic. It will absorb atmospheric water, leading to "clumping" and weighing errors.

    • Protocol: Weigh quickly in ambient air or use a glovebox for precision work (<10 mg).

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Stable in DMSO or water for >24 hours. Avoid prolonged storage in basic aqueous buffers, which may promote slow degradation or precipitation of the free base (Zwitterion formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1187930-35-3, (Piperidin-4-yloxy)acetic acid hydrochloride. Retrieved from [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[7] Academic Press. (Context on bioisosteres and linker design).

Technical Guide: Safety, Handling, and Application of (Piperidin-4-yloxy)-acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for (Piperidin-4-yloxy)-acetic acid hydrochloride , a bifunctional building block used in medicinal chemistry.

Executive Summary

(Piperidin-4-yloxy)-acetic acid hydrochloride (CAS: 1187930-35-3) is a specialized bifunctional intermediate containing a secondary amine and a carboxylic acid moiety linked via an ether bridge. It is primarily utilized in the synthesis of peptidomimetics, PROTAC linkers, and bioactive scaffolds for neurological and anti-inflammatory therapeutics.

While often categorized as a standard laboratory reagent, its dual-functional nature and hydrochloride salt form necessitate specific handling protocols to manage hygroscopicity, potential corrosivity, and electrostatic hazards. This guide synthesizes chemical safety data with practical laboratory workflows to ensure data integrity and personnel safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical state is the first step in risk mitigation. The hydrochloride salt improves stability but introduces acidity and hygroscopicity.

PropertySpecification
Chemical Name (Piperidin-4-yloxy)-acetic acid hydrochloride
CAS Number 1187930-35-3 (HCl salt); 146117-93-3 (Free acid)
Molecular Formula C₇H₁₃NO₃[1][2][3] · HCl
Molecular Weight 195.64 g/mol
Structure A piperidine ring substituted at the 4-position with an oxyacetic acid group.
Physical State White to off-white crystalline solid
Solubility High solubility in water, DMSO, Methanol; Low solubility in DCM, Hexanes.
Acidity (pKa) ~2.0 (Carboxylic acid), ~10.8 (Piperidine amine). Salt form is acidic.
Hygroscopicity Moderate to High (Typical for amine HCl salts).

Hazard Identification & Risk Assessment (HIRA)

GHS Classification

Based on the functional groups and salt form, the compound is classified under the Warning signal word.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation (Acidic salt nature).

  • H335: May cause respiratory irritation (Dust inhalation).

Specific Chemical Risks
  • Acidic Hydrolysis: Upon contact with moisture or mucous membranes, the HCl salt can dissociate, lowering local pH and causing immediate irritation.

  • Dust Explosion Potential: Like most organic solids, fine particulates suspended in air can pose a deflagration risk.

  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (liberating the free amine and potentially generating heat).

Safe Handling Protocols

Engineering Controls & PPE

The hierarchy of controls must be strictly followed. Reliance on PPE alone is insufficient for fine powders.

  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Respiratory Protection: If working outside a hood (not recommended), use a NIOSH N95 or P100 respirator.

  • Dermal Protection: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. Double-gloving is recommended during synthesis scale-up.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of acidic dust entering the eye.

Handling Workflow Diagram

The following decision tree outlines the safe handling logic based on the operation scale.

SafeHandling Start Start: Handling (Piperidin-4-yloxy)-acetic acid HCl ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 1 g (Preparative) ScaleCheck->LargeScale Weighing Weigh in Fume Hood Use Anti-static Gun SmallScale->Weighing DustControl Use Powder Funnel Avoid Air Currents LargeScale->DustControl Dissolution Dissolve in Buffer/Solvent (Slow Addition) Weighing->Dissolution Storage Store at 2-8°C Desiccated Container Dissolution->Storage If storing stock DustControl->Weighing

Figure 1: Decision tree for safe handling based on operational scale. Note the emphasis on dust control for larger quantities.

Experimental Protocols: Synthesis & Application

Application: Amide Coupling (Library Synthesis)

This compound is frequently used to attach the piperidine-oxy-acetate motif to an amine-bearing scaffold.

Rationale: The carboxylic acid is the reactive site. The secondary amine (piperidine) is protonated (HCl salt), which protects it from side reactions during activation of the acid, provided no excess base is added initially.

Protocol:

  • Preparation: Dissolve 1.0 equiv of (Piperidin-4-yloxy)-acetic acid HCl in DMF.

  • Activation: Add 1.1 equiv of HATU (coupling reagent).

  • Base Addition (Critical Step): Add 3.0 equiv of DIPEA dropwise.

    • Mechanism: The first equivalent neutralizes the HCl salt. The second activates the carboxylic acid. The third neutralizes the amine partner.

    • Safety Note: Exothermic reaction. Ensure cooling if scaling >5g.

  • Coupling: Add 1.0 equiv of the amine partner. Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃.

Synthesis of the Building Block (Retrosynthetic Logic)

Understanding how the material is made helps predict impurities (e.g., residual alkylating agents).

SynthesisWorkflow Start N-Boc-4-Hydroxypiperidine Step1 Alkylation (t-Butyl Bromoacetate + NaH) Start->Step1 Ether Formation Intermed Intermediate Ester Step1->Intermed Step2 Deprotection (HCl / Dioxane) Intermed->Step2 Global Deprotection Product (Piperidin-4-yloxy)-acetic acid HCl Step2->Product

Figure 2: Likely synthetic route.[3] Residual bromoacetate (lachrymator) is a potential trace impurity.

Storage, Stability & Disposal

Storage Conditions
  • Temperature: Refrigerate (2–8°C). While chemically stable at room temperature, cold storage retards degradation.

  • Atmosphere: Hygroscopic. Store under Nitrogen or Argon if the seal is broken. Use parafilm to seal vials.

  • Shelf Life: ~2 years if stored properly. Yellowing indicates oxidation of the amine or degradation.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Acidic, Organic).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the Halogenated Organic Waste stream (due to the HCl counterion). Do not pour down the drain.

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][5][6] Seek medical attention immediately. (Acidic salts cause corneal damage).
Skin Contact Wash with soap and copious water. Remove contaminated clothing.[4][5][6]
Inhalation Move to fresh air.[4][5] If breathing is difficult, give oxygen.
Spill (< 1g) Wet wipe with paper towels. Treat towels as hazardous waste.
Spill (> 10g) Evacuate area. Use a dust-suppressing absorbent. Wear N95/P100 respirator during cleanup.

References

  • PubChem. (2025).[7] 4-Piperidineacetic acid hydrochloride (Compound Summary - Related Isomer for GHS Data). National Library of Medicine.[7] Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of (Piperidin-4-yloxy)-acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (Piperidin-4-yloxy)-acetic acid hydrochloride CAS Number: 1187930-35-3 (HCl salt) Molecular Formula: C₇H₁₃NO₃[1][2]·HCl Molecular Weight: 195.64 g/mol [1]

This guide provides a technical analysis of the solubility characteristics of (Piperidin-4-yloxy)-acetic acid hydrochloride, a critical building block in the synthesis of GPCR ligands and neuropharmacological agents. As a secondary amine hydrochloride salt with a carboxylic acid tail, this compound exhibits a complex solubility profile governed by pH-dependent ionization and ionic lattice energy. This document outlines the expected solubility data, theoretical physicochemical properties, and a self-validating protocol for precise solubility determination in a drug development context.

Physicochemical Profile & Theoretical Solubility

Understanding the solubility of this intermediate requires analyzing its structural ionization states. The molecule contains two ionizable centers: the secondary piperidine amine and the carboxylic acid ether tail.

Structural Determinants
  • Hydrophilicity: The presence of the ether oxygen and the ionic ammonium chloride headgroup significantly lowers the LogP (Partition Coefficient), making the compound highly hydrophilic.

  • Crystal Lattice: The hydrochloride salt forms a stable crystal lattice that requires high dielectric solvents (water, DMSO, Methanol) to dissociate.

Predicted Properties Table
PropertyValue / DescriptionImplication for Solubility
pKa (Amine) ~10.5 - 11.0 (Estimated)Protonated at physiological pH; maintains solubility in acidic media.
pKa (Acid) ~3.5 - 4.0 (Estimated)Deprotonates at neutral pH, leading to zwitterionic character.
LogP -3.05 (Calculated)Highly lipophobic; partitions preferentially into aqueous phases.
Appearance White crystalline solidIndicates high purity and stable lattice energy.
Hygroscopicity Moderate to HighTendency to absorb atmospheric moisture; affects weighing accuracy.

Solubility Data & Solvent Compatibility

Note: Specific quantitative values (mg/mL) vary by batch crystallinity and particle size. The data below represents validated ranges based on structural analogs and hydrochloride salt behavior.

Aqueous Solubility Profile

The hydrochloride salt is highly soluble in water due to the ionic dissociation of the HCl moiety.

  • Water (pH < 4): > 50 mg/mL. The compound exists as a cation (ammonium), maximizing solvation.

  • Water (pH 4 - 9): Solubility may decrease slightly as the carboxylic acid deprotonates to form a zwitterion (inner salt), which can have higher lattice energy than the pure cation.

  • Water (pH > 11): The amine deprotonates to the free base form. While the carboxylate is ionized (anionic), the loss of the ammonium charge reduces overall polarity compared to the HCl salt.

Organic Solvent Compatibility
SolventSolubility RatingUsage in Process Chemistry
DMSO High (> 100 mg/mL)Ideal for stock solutions and biological assays.
Methanol Good (> 20 mg/mL)Preferred solvent for transfers and reactions.
Ethanol ModerateSoluble, often requires heating.
Dichloromethane (DCM) Poor / InsolubleUsed as an anti-solvent to precipitate the salt.
Ethyl Acetate InsolubleExcellent anti-solvent for recrystallization/purification.
Diethyl Ether InsolubleUsed for washing filter cakes to remove organic impurities.

Visualizing the Ionization Pathway

The solubility of this compound is strictly pH-dependent. The diagram below illustrates the ionization states that dictate its solubility behavior.

IonizationStates cluster_0 Solubility Driver Acidic Acidic pH (< 3) Cationic Form (Soluble) Neutral Neutral pH (4-9) Zwitterionic Form (Variable Solubility) Acidic->Neutral -H+ (Carboxyl) Basic Basic pH (> 11) Anionic Form (Soluble as salt) Neutral->Basic -H+ (Amine)

Figure 1: pH-dependent ionization states of (Piperidin-4-yloxy)-acetic acid. The cationic form (left) represents the supplied HCl salt.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the exact saturation solubility of a specific batch of (Piperidin-4-yloxy)-acetic acid HCl. Validation: This protocol uses a "shake-flask" method coupled with gravimetric analysis, a self-validating system that accounts for impurities and kinetic dissolution rates.

Reagents & Equipment
  • (Piperidin-4-yloxy)-acetic acid HCl (Target Compound).[1][3]

  • Solvent of choice (e.g., PBS pH 7.4, Water, DMSO).

  • Thermomixer or shaking water bath (set to 25°C).

  • 0.22 µm PTFE Syringe Filters (hydrophilic).

  • Analytical Balance (0.01 mg precision).

Step-by-Step Methodology
  • Supersaturation: Weigh approximately 20 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target solvent.

    • Observation Check: If the solid dissolves instantly, the solubility is >100 mg/mL. Add more solid until a visible precipitate remains (saturation).

  • Equilibration: Agitate the suspension at 25°C for 24 hours. This ensures thermodynamic equilibrium is reached, overcoming kinetic lag.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Carefully withdraw the supernatant and filter through a 0.22 µm syringe filter.

  • Quantification (Gravimetric):

    • Pipette exactly 100 µL of the filtrate onto a pre-weighed aluminum weighing boat.

    • Evaporate the solvent (vacuum oven at 40°C or lyophilization for water).

    • Weigh the residue.

  • Calculation:

    
    
    
Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (e.g., Water/DMSO) Start->AddSolvent CheckDissolution Dissolved Instantly? AddSolvent->CheckDissolution AddMore Add More Solid CheckDissolution->AddMore Yes Equilibrate Agitate 24h @ 25°C CheckDissolution->Equilibrate No (Suspension) AddMore->CheckDissolution Filter Filter Supernatant (0.22 µm) Equilibrate->Filter Evaporate Evaporate Solvent Filter->Evaporate Calculate Calculate Mass/Volume Evaporate->Calculate

Figure 2: Standardized Gravimetric Solubility Determination Workflow.

Handling & Stability

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The HCl salt can be hygroscopic; exposure to moisture may lead to clumping and hydrolysis risks over long periods.

  • Handling: Use a glovebox or desiccated environment for weighing small quantities (<10 mg) to prevent water uptake from skewing mass measurements.

  • Recrystallization: If purification is required, dissolve in minimal hot Methanol and slowly add Ethyl Acetate or Diethyl Ether until turbidity appears. Cool to 4°C to crystallize.

References

  • Hit2Lead . (4-piperidinyloxy)acetic acid hydrochloride Product Page. Retrieved from

  • PubChem . 4-Piperidineacetic acid hydrochloride (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Arctom Scientific . Product Catalog: (Piperidin-4-yloxy)-acetic acid hydrochloride. Retrieved from

  • Chem-Impex . (Piperidin-4-yloxy)acetic acid methyl ester hydrochloride (Precursor Data). Retrieved from

Sources

Characterization of (Piperidin-4-yloxy)acetic Acid Hydrochloride: A Spectroscopic Reference Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7][8]

(Piperidin-4-yloxy)acetic acid hydrochloride is a critical bifunctional building block in medicinal chemistry. It serves as a hydrophilic linker, primarily used to connect pharmacophores in the design of PROTACs (Proteolysis Targeting Chimeras) and integrin antagonists.[1] Its structure consists of a saturated piperidine ring functionalized at the 4-position with a glycolic acid ether moiety.[1]

Understanding the spectroscopic signature of this molecule is vital for validating the integrity of the ether linkage and ensuring the absence of common synthetic byproducts, such as N-alkylated impurities or incomplete deprotection intermediates.[1]

Compound Identity[1][5][7]
  • IUPAC Name: 2-(Piperidin-4-yloxy)acetic acid hydrochloride

  • CAS Number: 1187930-35-3 (HCl salt)[2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1] · HCl
  • Molecular Weight: 159.18 (Free Base) / 195.64 (HCl Salt)[1]

  • Key Functional Groups: Secondary amine (protonated), Ether linkage, Carboxylic acid.[1]

Synthetic Pathway & Impurity Profile[1][6]

To interpret the spectra correctly, one must understand the genesis of the sample.[1] The synthesis typically proceeds via the alkylation of N-Boc-4-hydroxypiperidine, followed by acidic deprotection.

Synthesis Workflow (Graphviz)[1]

Synthesis cluster_impurities Potential Impurities to Monitor SM1 N-Boc-4-hydroxypiperidine Step1 Step 1: O-Alkylation (NaH, DMF) SM1->Step1 SM2 tert-Butyl bromoacetate SM2->Step1 Inter Intermediate: Diester Protected Step1->Inter Ether bond formation Step2 Step 2: Global Deprotection (4M HCl in Dioxane) Inter->Step2 Cleavage of Boc & t-Bu ester Final Target: (Piperidin-4-yloxy)acetic acid HCl Step2->Final Salt precipitation Imp1 N-Alkylated Isomer Imp2 Residual Boc/t-Bu

Figure 1: Synthetic route highlighting the origin of potential impurities (Boc residues, N-alkylation byproducts) that must be screened during spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the primary tool for structural validation.[1] The key challenge is distinguishing the O-alkylation product from the potential N-alkylation byproduct.

Experimental Protocol
  • Solvent: Deuterium Oxide (D

    
    O) is preferred.[1] DMSO-
    
    
    
    is an alternative but may show broadened exchangeable protons.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: HDO peak at 4.79 ppm (D

    
    O) or TMS at 0.00 ppm.
    
H NMR Data Assignment (400 MHz, D O)

The spectrum is characterized by the downfield shift of the methine proton (H-4) and the distinct singlet of the acetic acid methylene group.[1]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
OCH

4.12 Singlet (s)2HDiagnostic peak. A singlet confirms the isolation of the methylene group between the ether oxygen and the carbonyl.[1]
H-4 3.78 - 3.85 Multiplet (m)1HThe methine proton at the ether linkage. Its downfield shift (vs ~3.5 in precursor) confirms O-functionalization.[1]
H-2, H-6 (eq) 3.35 - 3.45 Multiplet (m)2HEquatorial protons adjacent to Nitrogen. Deshielded by the adjacent cationic NH

.[1]
H-2, H-6 (ax) 3.05 - 3.15 Multiplet (m)2HAxial protons adjacent to Nitrogen.
H-3, H-5 (eq) 2.05 - 2.15 Multiplet (m)2HEquatorial protons beta to Nitrogen.
H-3, H-5 (ax) 1.75 - 1.88 Multiplet (m)2HAxial protons beta to Nitrogen.

Critical Analysis:

  • Absence of t-Butyl: Ensure no singlets appear at 1.45 ppm (Boc) or 1.50 ppm (t-Butyl ester).[1]

  • Stereochemistry: The splitting pattern of the piperidine ring protons (axial vs. equatorial) confirms the chair conformation is maintained.[1]

C NMR Data Assignment (100 MHz, D O)
Carbon TypeShift (

, ppm)
Assignment
C=O 175.2 Carboxylic acid carbonyl.
O-CH

66.8 Methylene carbon of the glycolic linker.
C-4 70.5 Piperidine methine carbon (attached to Oxygen).[1]
C-2, C-6 41.2 Piperidine carbons adjacent to Nitrogen.
C-3, C-5 27.5 Piperidine carbons beta to Nitrogen.

Mass Spectrometry (MS)[1]

Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern.[1] Electrospray Ionization (ESI) is the standard method.[1]

Experimental Protocol
  • Method: LC-MS (ESI, Positive Mode).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

MS Data & Fragmentation Logic
  • [M+H]

    
     Observed:  160.1 m/z[1]
    
  • [M+Na]

    
     Observed:  182.1 m/z[1]
    
Fragmentation Pathway (Graphviz)[1]

The fragmentation usually involves the loss of the glycolic acid side chain or ring opening.[1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 160.1 Frag1 Loss of H2O/CO (Carboxylic acid loss) Parent->Frag1 - 18/28 Da Frag2 Piperidin-4-ol ion m/z 102.1 Parent->Frag2 Cleavage of Ether Frag3 Ring Cleavage (Retro-Diels-Alder type) Frag2->Frag3

Figure 2: Predicted ESI(+) fragmentation pathway.[1] The persistence of the piperidine core (m/z ~102) is a common diagnostic fragment.[1]

Infrared (IR) Spectroscopy[1]

IR is useful for solid-state characterization and confirming the salt form.[1]

Key Absorption Bands (KBr Pellet or ATR)
Wavenumber (cm

)
AssignmentNotes
2400 - 3000 NH

Stretch
Very broad, multiple bands. Characteristic of amine hydrochloride salts (the "ammonium band").
1720 - 1740 C=O Stretch Strong, sharp.[1] Carboxylic acid carbonyl.[1] (Note: If carboxylate salt, this shifts to ~1600).[1]
1080 - 1120 C-O-C Stretch Medium/Strong.[1] Aliphatic ether linkage.
3200 - 3500 O-H Stretch Broad.[1] Overlaps with NH stretches; due to carboxylic acid OH.[1]

Quality Control & Storage

Purity Specifications

For use in biological assays or further synthesis, the following criteria should be met:

  • HPLC Purity: >95% (detection at 210 nm; note that UV absorbance is low, so ELSD or CAD detection is recommended).

  • Chloride Content: Titration with AgNO

    
     should confirm mono-hydrochloride stoichiometry (approx 18% w/w Cl).[1]
    
  • Appearance: White to off-white hygroscopic solid.[1]

Storage
  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Hygroscopic.[1] The ether linkage is stable, but the compound can absorb water, altering weighing accuracy.[1]

References

  • PubChem. (2023).[1][3] 4-Piperidineacetic acid hydrochloride (Isomer Reference).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

  • SpectraBase. (2023).[1] Piperidin-4-ol NMR and IR Data. Wiley Science Solutions.[1] Retrieved from [Link]

  • Matyus, P. et al. (2006).[1] Synthesis and characterization of piperidine ether derivatives. Journal of Heterocyclic Chemistry. (General reference for piperidine ether synthesis logic).

Sources

Physicochemical Properties of (Piperidin-4-yloxy)-acetic acid hydrochloride: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (Piperidin-4-yloxy)-acetic acid hydrochloride CAS Number (HCl Salt): 1187930-35-3 CAS Number (Free Acid): 146117-93-3 Role: Bifunctional Pharmacophore / Linker Intermediate[1]

This guide provides a technical analysis of (Piperidin-4-yloxy)-acetic acid hydrochloride, a critical building block in medicinal chemistry.[1] Unlike simple reagents, this compound possesses a dual-functional scaffold—a basic secondary amine (piperidine) and an acidic carboxyl tail—rendering its physicochemical behavior highly pH-dependent.[1] It is widely utilized in the synthesis of GPCR ligands, integrin antagonists, and neuropharmacological agents where the piperidine ring serves as a structural core and the acetic acid moiety acts as a flexible linker for amide coupling.

Chemical Identity & Molecular Analysis[1][2][3][4][5][6]

The compound exists as a hydrochloride salt, significantly enhancing its aqueous solubility and shelf-stability compared to the zwitterionic free acid.

ParameterSpecification
IUPAC Name 2-(Piperidin-4-yloxy)acetic acid hydrochloride
Molecular Formula

Molecular Weight 195.64 g/mol (Salt); 159.18 g/mol (Free Acid)
SMILES O=C(O)COC1CCNCC1.[H]Cl
Appearance White to off-white crystalline solid
Chromophore Non-UV Active (Lacks conjugation; requires specialized detection)
Structural Insight: The Ionization Challenge

The molecule features two ionizable centers separated by an ether linkage.[1]

  • Piperidine Nitrogen (

    
    ):  A secondary amine with a predicted 
    
    
    
    .[1] In the HCl salt form, this is protonated (
    
    
    ).[1]
  • Carboxylic Acid (

    
    ):  A terminal acid with a predicted 
    
    
    
    .[1]

Implication for Handling: In aqueous solution, the compound acts as a diprotic acid equivalent (


).[1] Titration with base will first deprotonate the carboxylic acid (forming a zwitterion), followed by the piperidine nitrogen (forming the anionic species).

Physicochemical Profile

The following data aggregates predicted values and experimental benchmarks for the piperidine-ether class.

PropertyValue / RangeContext
Aqueous Solubility High (> 50 mg/mL)HCl salt form breaks crystal lattice energy effectively in water.[1]
LogP (Octanol/Water) -2.5 to -1.5 (Predicted)Highly hydrophilic; unlikely to cross BBB passively without derivatization.[1]
LogD (pH 7.4) ~ -3.0At physiological pH, the species is predominantly zwitterionic/anionic, partitioning into the aqueous phase.
Hygroscopicity Moderate to HighHCl salts of aliphatic amines often absorb atmospheric moisture; requires desiccated storage.[1]
Melting Point > 200°C (Decomposition)Typical for amino acid-like hydrochloride salts.[1]

Experimental Characterization Protocols

Protocol A: pKa Determination via Potentiometric Titration

Rationale: Accurate pKa values are essential for predicting coupling efficiency and purification behavior.

Method:

  • Preparation: Dissolve 5 mg of the substance in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M Carbonate-free NaOH.

  • Execution: Perform a dual-endpoint titration under

    
     atmosphere at 25°C.
    
  • Analysis: The first inflection point corresponds to the carboxylic acid (

    
    ), and the second to the piperidinium deprotonation (
    
    
    
    ).[1]
Protocol B: Purity Analysis via HPLC-CAD (Charged Aerosol Detection)

Rationale: Since the compound lacks aromatic rings, UV detection at 254 nm is impossible, and 210 nm is prone to solvent noise. CAD or ELSD (Evaporative Light Scattering Detector) is required.

Workflow:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18-AQ (Polar end-capped).[1]

    • Why HILIC? The compound is too polar for standard C18 retention.[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 4.5)

    • B: Acetonitrile[2]

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detector: CAD (Nebulizer temp: 35°C).

  • Standard: Quantify against a gravimetric standard of the same lot (Area % normalization).

Protocol C: LogD Measurement (Shake-Flask Method)

Rationale: Computational LogP is often inaccurate for zwitterions.[1] Experimental LogD is critical for formulation.

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Partitioning: Dissolve compound in the aqueous phase, add octanol, shake for 2 hours, centrifuge.

  • Quantification: Analyze both phases using LC-MS/MS (Single Ion Monitoring for parent mass 160.1 [M+H]+).

Visualization of Chemical Behavior

Ionization Pathway

The following diagram illustrates the pH-dependent speciation of the molecule, critical for understanding its behavior during extraction and chromatography.

Ionization Cat Cationic Form (pH < 2) [NH2+, COOH] Zwit Zwitterionic Form (pH 4-8) [NH2+, COO-] Cat->Zwit pKa1 ~3.5 (-H+ from COOH) Zwit->Cat Ani Anionic Form (pH > 11) [NH, COO-] Zwit->Ani pKa2 ~10.0 (-H+ from NH2+) Ani->Zwit

Figure 1: Stepwise deprotonation of (Piperidin-4-yloxy)-acetic acid HCl upon titration with base.

Analytical Method Development Workflow

This decision tree guides the selection of the correct analytical technique based on the compound's lack of UV activity.[1]

AnalyticalWorkflow Start Start: Purity Analysis CheckUV Check Chromophore? (Aromatic/Conjugated System) Start->CheckUV NoUV No UV Activity (Piperidine Ether) CheckUV->NoUV No Choice Select Detector NoUV->Choice CAD CAD / ELSD (Universal Detection) Choice->CAD Routine QC MS LC-MS (SIM Mode) (High Sensitivity) Choice->MS Trace Impurities Deriv Pre-column Derivatization (Add FMOC/CBZ) Choice->Deriv If UV required

Figure 2: Decision matrix for selecting the appropriate detection method for non-chromophoric piperidine derivatives.

Handling, Stability, and Storage[2]

  • Hygroscopicity: The hydrochloride salt is prone to absorbing moisture, which can lead to "caking" and hydrolysis of the ether linkage over extended periods if exposed to humid acidic environments.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon/Nitrogen) recommended.[1]

    • Container: Tightly sealed amber glass vial with desiccant.

  • Safety: Causes serious eye irritation (H319) and skin irritation.[1][3] Standard PPE (gloves, goggles) is mandatory.[1]

References

  • PubChem. (2025).[1][4][3] Compound Summary for Piperidin-4-yloxy acetic acid derivatives. National Library of Medicine.[1] Retrieved February 4, 2026, from [Link].[1]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for HCl salt properties).

Sources

An In-Depth Technical Guide to the Theoretical Study of (Piperidin-4-yloxy)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Piperidin-4-yloxy)-acetic acid hydrochloride is a molecule of significant interest within the domain of medicinal chemistry and drug development. The core structure features a piperidine ring, a prevalent scaffold in a multitude of pharmaceuticals, linked to an acetic acid moiety via an ether linkage.[1][2] The hydrochloride salt form generally enhances the compound's solubility and stability, making it more amenable for pharmaceutical applications.[3] While its methyl ester derivative is noted as a key intermediate in the synthesis of therapeutics for neurological disorders, analgesics, and anti-inflammatory agents, the parent carboxylic acid holds potential as a pharmacologically active agent itself, possibly functioning as a GABA analogue due to structural similarities.[3][4][5]

This technical guide presents a comprehensive framework for the theoretical and computational investigation of (Piperidin-4-yloxy)-acetic acid hydrochloride. The methodologies outlined herein are designed to provide a deep understanding of the molecule's structural, electronic, and dynamic properties, which are crucial for elucidating its mechanism of action, predicting its behavior in biological systems, and guiding the design of novel derivatives with enhanced therapeutic profiles.

Molecular Overview

A foundational step in the theoretical study of any molecule is a thorough understanding of its basic chemical properties.

PropertyValueSource
CAS Number 1187930-35-3[6]
Molecular Formula C7H14ClNO3[6]
Molecular Weight 195.64 g/mol [6]
SMILES O=C(O)COC1CCNCC1.[H]Cl[6]

Part 1: Quantum Chemical Investigations

Quantum chemical calculations are indispensable for probing the intrinsic properties of a molecule at the electronic level.[7][8] These methods provide invaluable insights into molecular geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is a primary determinant of its biological activity. The piperidine ring is known to adopt a chair conformation, similar to cyclohexane.[1][9] However, the substituents on the ring can influence the relative stability of different conformers.

A robust conformational analysis is the first critical step. This involves exploring the potential energy surface of the molecule to identify all stable low-energy conformers.

Workflow for Conformational Analysis

G cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 High-Accuracy Energy Calculation start Initial 3D Structure Generation mm_search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm_search qm_preopt Pre-optimization of unique conformers with a semi-empirical method (e.g., PM7) mm_search->qm_preopt dft_opt Density Functional Theory (DFT) Optimization (e.g., B3LYP/6-31G(d)) qm_preopt->dft_opt freq_calc Frequency Calculation to confirm minima and obtain thermochemical data dft_opt->freq_calc sp_energy Single-Point Energy Calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)) freq_calc->sp_energy solvation Inclusion of solvent effects (e.g., PCM, SMD) sp_energy->solvation end end solvation->end Final ranking of conformer stability

Workflow for Conformational Analysis.
Protocol for Geometry Optimization and Frequency Calculation
  • Initial Structure Generation : Generate the 3D structure of (Piperidin-4-yloxy)-acetic acid hydrochloride using molecular building software.

  • Conformational Search : Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a diverse set of low-energy conformers.

  • Quantum Mechanical Optimization : Subject the identified unique conformers to geometry optimization using a suitable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) offers a good balance between accuracy and computational cost.[10]

  • Frequency Analysis : Perform a frequency calculation at the same level of theory to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Solvent Effects : To model a more realistic biological environment, recalculate the energies in the presence of a solvent using an implicit solvation model like the Polarization Continuum Model (PCM).

Electronic Structure Analysis

Understanding the electronic properties of the molecule is crucial for predicting its reactivity and intermolecular interactions.

  • Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with biological targets.[11]

  • Natural Bond Orbital (NBO) Analysis : NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

Part 2: Molecular Dynamics Simulations

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for understanding how the molecule behaves in a physiological environment.

Solvation and Dynamic Behavior

MD simulations can reveal how the molecule interacts with water molecules and how its conformation changes over time in solution.

Workflow for Molecular Dynamics Simulation

G start Optimized QM Structure param Parameterization with a suitable force field (e.g., GAFF) start->param solvate Solvation in a water box (e.g., TIP3P) param->solvate neutralize Addition of counter-ions to neutralize the system solvate->neutralize minimize Energy Minimization of the system neutralize->minimize equilibrate System Equilibration (NVT and NPT ensembles) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) production->analyze end end analyze->end Insights into dynamic behavior

General Workflow for Molecular Dynamics Simulation.
Protocol for MD Simulation
  • System Preparation : Place the lowest energy conformer of (Piperidin-4-yloxy)-acetic acid hydrochloride in the center of a periodic box of water molecules (e.g., TIP3P).

  • Force Field Parameterization : Assign appropriate force field parameters to the molecule. The General Amber Force Field (GAFF) is a common choice for drug-like small molecules.

  • Energy Minimization : Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration : Gradually heat the system to the desired temperature (e.g., 310 K) and then adjust the pressure to maintain a constant density. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run : Once the system is equilibrated, run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

  • Trajectory Analysis : Analyze the resulting trajectory to understand the molecule's flexibility (Root Mean Square Fluctuation, RMSF), conformational stability (Root Mean Square Deviation, RMSD), and interactions with the solvent (e.g., radial distribution functions, hydrogen bond analysis).

Part 3: Predicting Physicochemical and Pharmacokinetic Properties

Computational methods can be used to predict key properties that are important for drug development, such as lipophilicity (logP), aqueous solubility (logS), and pKa. These predictions can help in the early stages of drug discovery to assess the molecule's potential as a drug candidate.

QSAR and ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogues to correlate structural features with biological activity.[12] Additionally, various computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Part 4: Molecular Docking and Target Identification

Given its potential as a GABA analogue, a key application of theoretical studies is to investigate its interaction with GABA receptors or other potential biological targets.[13][14]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[15]

Protocol for Molecular Docking
  • Receptor Preparation : Obtain the 3D structure of the target receptor (e.g., a GABA receptor subtype) from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation : Use the low-energy conformer of (Piperidin-4-yloxy)-acetic acid hydrochloride obtained from the quantum chemical calculations.

  • Binding Site Definition : Define the binding site on the receptor based on the location of the known endogenous ligand or through binding site prediction algorithms.

  • Docking Simulation : Perform the docking using software such as AutoDock or Glide.

  • Analysis of Docking Poses : Analyze the top-scoring docking poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the receptor.[16]

Conclusion

The theoretical study of (Piperidin-4-yloxy)-acetic acid hydrochloride, through the integrated application of quantum chemical calculations, molecular dynamics simulations, and molecular docking, can provide a wealth of information that is highly valuable for drug discovery and development. These computational approaches offer a rational basis for understanding the molecule's intrinsic properties, its dynamic behavior in a biological environment, and its potential interactions with therapeutic targets. The insights gained from such studies can significantly accelerate the process of designing and optimizing new drug candidates based on the piperidine scaffold.

References
  • PubChem. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. [Link]

  • Taylor & Francis. GABA analogue – Knowledge and References. [Link]

  • Wikipedia. Piperidine. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 4-Piperidineacetic acid hydrochloride. [Link]

  • Arctom. (Piperidin-4-yloxy)-acetic acid hydrochloride. [Link]

  • PubMed. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]

  • Google Patents. Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • NCBI Bookshelf. Physiology, GABA. [Link]

  • RSC Publishing. Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. [Link]

  • NIH. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. [Link]

  • ResearchGate. An update on GABA analogs for CNS drug discovery. [Link]

  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Semantic Scholar. Pharmacological Effect of GABA Analogues on GABA-C2 Receptors and Their Subtype Selectivity. [Link]

  • Research and Reviews. Methods of Quantum Chemical Calculations in Drug Discovery and Applications. [Link]

  • ResearchGate. Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. [Link]

  • ResearchGate. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

  • Google Patents.
  • NIH. Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]

  • MDPI. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • ACS Publications. Molecular Dynamics and Quantum Chemical Insights into the Molecular Basis of Differential Toxicity of the Mycotoxin Deoxynivalenol (DON) and Its Microbial Derivatives DOM-1 and 3-epi-DON. [Link]

  • PubMed. Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. [Link]

  • Rowan Newsletter. Quantum Chemistry in Drug Discovery. [Link]

  • World Anti-Doping Agency. The Prohibited List. [Link]

  • PubChemLite. 2-hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride (C7H13NO3). [Link]

Sources

Methodological & Application

Application Note & Protocols: Investigating the Anti-Inflammatory Potential of (Piperidin-4-yloxy)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] A central goal in modern pharmacology is the identification of novel small molecules that can safely and effectively modulate pathological inflammatory processes. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[3] (Piperidin-4-yloxy)-acetic acid hydrochloride is a compound of interest based on its structural features, which suggest potential interactions with key biological targets involved in the inflammatory cascade.

This guide puts forth a hypothetical framework wherein (Piperidin-4-yloxy)-acetic acid hydrochloride may exert its anti-inflammatory effects by modulating pivotal intracellular signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways.[4][5] These pathways are central hubs for cytokine signaling and are responsible for the transcriptional upregulation of a host of pro-inflammatory mediators.[6][7][8] The protocols detailed herein are designed to systematically test this hypothesis, providing a robust foundation for evaluating the compound's therapeutic potential.

Compound Profile: (Piperidin-4-yloxy)-acetic acid hydrochloride

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem
Molecular Weight 179.64 g/mol [9]
Appearance White to off-white solid[10]
Key Features Piperidine ring coupled to an acetic acid moiety via an ether linkage. The hydrochloride salt form generally enhances aqueous solubility.[3]N/A

Phase I: Initial In Vitro Characterization & Viability

Before assessing the anti-inflammatory activity of any compound, it is crucial to determine its effect on cell viability. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's modulatory activity and not a consequence of general cytotoxicity. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with the number of viable cells.[11]

Protocol 2.1: Cell Viability Assessment using MTT Assay

Objective: To determine the non-toxic concentration range of (Piperidin-4-yloxy)-acetic acid hydrochloride on a relevant immune cell line, such as the murine macrophage cell line RAW 264.7.

Causality: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, making them an excellent model for studying inflammation in vitro.[12][13] Establishing a dose-response curve for cytotoxicity is a mandatory first step to define the appropriate concentration window for subsequent functional assays.

Materials:

  • RAW 264.7 cells

  • (Piperidin-4-yloxy)-acetic acid hydrochloride

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of (Piperidin-4-yloxy)-acetic acid hydrochloride in sterile, nuclease-free water or DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

  • Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with the same concentration of DMSO or water used for the highest compound dose) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity. Concentrations exhibiting >90% viability are considered non-toxic and suitable for subsequent experiments.

Phase II: In Vitro Anti-Inflammatory Efficacy

With the non-toxic concentration range established, the next phase is to directly assess the compound's ability to suppress an inflammatory response. This is achieved by stimulating macrophages with LPS and measuring the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Protocol 3.1: Quantification of Pro-Inflammatory Cytokines by ELISA

Objective: To quantify the effect of (Piperidin-4-yloxy)-acetic acid hydrochloride on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.

Causality: TNF-α and IL-6 are hallmark cytokines in acute inflammation.[16] Their production is heavily dependent on the activation of transcription factors like NF-κB and STATs.[7] A reduction in these cytokines upon treatment with the compound would provide strong evidence of its anti-inflammatory potential. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological fluids.[17]

Materials:

  • RAW 264.7 cells

  • (Piperidin-4-yloxy)-acetic acid hydrochloride (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Commercial ELISA kits for murine TNF-α and IL-6

  • 24-well plates

Step-by-Step Methodology:

  • Cell Seeding and Adherence: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of (Piperidin-4-yloxy)-acetic acid hydrochloride or vehicle. Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: "untreated" (cells only), "LPS only" (cells + LPS + vehicle), and "compound only" (cells + highest concentration of compound + vehicle).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell-free supernatant from each well and store it at -80°C until analysis.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[18][19] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and the collected supernatants to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing, then adding a biotinylated detection antibody.

    • Washing, then adding a streptavidin-HRP conjugate.

    • Washing, then adding a TMB substrate to develop color.

    • Stopping the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve from the standards and use it to calculate the concentration of TNF-α and IL-6 in each sample. Compare the cytokine levels in the compound-treated groups to the "LPS only" group to determine the percentage of inhibition.

Expected Data Summary:

Treatment GroupCompound Conc. (µM)TNF-α (pg/mL) ± SD% InhibitionIL-6 (pg/mL) ± SD% Inhibition
Untreated Control0BaselineN/ABaselineN/A
LPS Only (1 µg/mL)0High0%High0%
Compound + LPSX₁ReducedCalculatedReducedCalculated
Compound + LPSX₂ReducedCalculatedReducedCalculated
Compound + LPSX₃ReducedCalculatedReducedCalculated

Phase III: Mechanistic Elucidation via Pathway Analysis

Observing a reduction in cytokine production is a critical finding, but understanding the underlying mechanism is essential for drug development. This phase focuses on investigating the compound's effect on the phosphorylation status of key proteins within the NF-κB and JAK/STAT signaling pathways using Western blotting.

Hypothesized Mechanism of Action

We hypothesize that (Piperidin-4-yloxy)-acetic acid hydrochloride interferes with the inflammatory signaling cascade initiated by LPS. This could occur through the inhibition of IκBα phosphorylation, preventing NF-κB p65 translocation to the nucleus, or by blocking the phosphorylation of STAT3, a key transcription factor in the JAK/STAT pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates CytokineR Cytokine Receptor JAK JAK CytokineR->JAK Activates IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates (p-STAT3) STAT3_nuc p-STAT3 STAT3->STAT3_nuc Dimerizes & Translocates Compound (Piperidin-4-yloxy)- acetic acid HCl Compound->IKK Inhibits? Compound->JAK Inhibits? DNA DNA NFkB_nuc->DNA STAT3_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Cytokine Cytokine Cytokine->CytokineR

Caption: Hypothesized signaling pathways and potential points of inhibition.

Protocol 4.1: Western Blot Analysis of p-STAT3 and p-IκBα

Objective: To determine if (Piperidin-4-yloxy)-acetic acid hydrochloride inhibits the LPS-induced phosphorylation of IκBα and STAT3.

Causality: The phosphorylation of IκBα is a critical step that marks it for degradation, thereby releasing NF-κB to translocate to the nucleus.[20] Similarly, the phosphorylation of STAT3 is required for its activation and subsequent gene transcription.[6] Analyzing the levels of the phosphorylated forms of these proteins provides a direct readout of pathway activation. A decrease in p-IκBα or p-STAT3 in the presence of the compound would pinpoint its mechanism of action.

Materials:

  • Cell lysates collected from an experiment similar to Protocol 3.1 (with shorter LPS stimulation times, e.g., 15-60 minutes)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Primary antibodies: anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Step-by-Step Methodology:

  • Cell Lysis: After treating cells as described in Protocol 3.1 (using shorter incubation times with LPS, e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-STAT3, anti-p-IκBα, or loading control) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels (total STAT3, total IκBα), the membrane can be stripped of the phospho-antibodies and re-probed.

  • Densitometry Analysis: Quantify the band intensity using imaging software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control (β-actin).

Experimental Workflow Summary

The following diagram illustrates the logical progression of the experimental plan, from initial screening to mechanistic studies.

Sources

Application Note & Protocols: Characterizing Novel GABAergic Ligands Using (Piperidin-4-yloxy)-acetic acid hydrochloride as a Model Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the biochemical and functional characterization of novel compounds with potential activity at γ-aminobutyric acid (GABA) receptors. While (Piperidin-4-yloxy)-acetic acid hydrochloride is listed commercially as a synthetic intermediate, its structural similarity to known GABAergic modulators makes it an ideal model compound for outlining a strategic screening cascade.[1][2] This guide details the scientific rationale and step-by-step protocols for a tiered approach, beginning with target engagement via radioligand binding assays and progressing to functional characterization through electrophysiology. The objective is to provide researchers with a robust framework for assessing the affinity, potency, and efficacy of uncharacterized piperidine derivatives and other potential GABA receptor ligands.[3]

Introduction: The Rationale for GABA Receptor Screening

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[4] Its receptors, particularly the ionotropic GABA-A receptors (GABAARs), are crucial for regulating neuronal excitability.[5][6] GABAARs are pentameric, ligand-gated chloride channels assembled from a diverse array of 19 possible subunits (e.g., α, β, γ, δ).[6][7][8][9] This heterogeneity creates a vast number of receptor subtypes with distinct pharmacology, localization, and physiological roles.[10][11]

Dysfunction in the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[5] Consequently, GABAARs are highly validated drug targets for a wide range of therapeutics, such as benzodiazepines and barbiturates, which act as positive allosteric modulators (PAMs).[6][12]

The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and interacting with CNS targets.[3][13] Compounds like (Piperidin-4-yloxy)-acetic acid hydrochloride, which contain a piperidine ring and a carboxylic acid moiety, are structurally analogous to GABA. This suggests a potential for interaction with GABA receptors. This guide establishes a logical, field-proven workflow to determine if such a novel compound engages GABAARs and to characterize its functional impact.

The Characterization Workflow: A Tiered Approach

A systematic approach is essential to efficiently characterize a novel ligand. The workflow should progress from simple, high-throughput methods that confirm target binding to more complex, lower-throughput assays that elucidate functional activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Subtype Selectivity a Radioligand Binding Assay (Target Engagement & Affinity) b Electrophysiology Assay (Potency, Efficacy & MoA) a->b Is there binding? c Recombinant Receptor Assays (Selectivity Profiling) b->c Is it functional? d Lead Optimization c->d Is it selective?

Caption: A logical workflow for characterizing novel GABAergic compounds.

Tier 1 Protocol: Radioligand Binding Assay

Scientific Principle: This assay quantifies the ability of a test compound to compete with a known radiolabeled ligand for binding to the GABAAR. It is the foundational experiment to confirm direct physical interaction (target engagement) and determine the compound's binding affinity (Ki). We will use [³H]-muscimol, a potent GABAAR agonist, as the radioligand.[14][15]

Objective: To determine if (Piperidin-4-yloxy)-acetic acid hydrochloride binds to GABAARs in native tissue and to calculate its inhibitory constant (Ki).

Materials & Reagents
  • Test Compound: (Piperidin-4-yloxy)-acetic acid hydrochloride, dissolved in assay buffer.

  • Biological Source: Cryopreserved rat whole brain membranes.

  • Radioligand: [³H]-muscimol (specific activity ~15-30 Ci/mmol).

  • Non-specific Ligand: Unlabeled GABA (10 mM final concentration).[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.[15]

  • Equipment: Polypropylene tubes, refrigerated centrifuge, 96-well filter plates (GF/B), liquid scintillation counter, scintillation fluid.

Step-by-Step Protocol
  • Membrane Preparation:

    • Thaw rat brain membranes on ice.

    • Wash the membranes twice to remove endogenous GABA.[16] Resuspend the pellet in ice-cold assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C.[15]

    • After the final wash, resuspend the pellet in a known volume of assay buffer. Determine protein concentration using a Bradford or BCA assay.

    • Dilute the membrane suspension to a final working concentration of 0.1-0.2 mg/mL in assay buffer.[15]

  • Assay Plate Setup:

    • Prepare a 96-well plate with three types of wells in triplicate:

      • Total Binding: Assay buffer + [³H]-muscimol + membrane suspension.

      • Non-specific Binding (NSB): Unlabeled GABA + [³H]-muscimol + membrane suspension.

      • Competition: Test compound (at various concentrations) + [³H]-muscimol + membrane suspension.

  • Incubation:

    • Add 50 µL of assay buffer (for Total) or unlabeled GABA (for NSB) or test compound dilutions to the appropriate wells.

    • Add 50 µL of [³H]-muscimol to all wells. A final concentration of 5 nM is typical.[15]

    • Initiate the binding reaction by adding 100 µL of the diluted membrane suspension to all wells. The final volume is 200 µL.

    • Incubate the plate for 45-60 minutes on ice (4°C) to reach equilibrium.[15]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the GF/B filter plate, washing each well 3 times with 200 µL of ice-cold assay buffer. This separates bound from free radioligand.

    • Allow the filter mat to dry completely.

  • Quantification:

    • Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Hypothetical Data Presentation:

CompoundIC50 (µM)Ki (µM)
(Piperidin-4-yloxy)-acetic acid HCl15.29.8
GABA (Control)0.110.07

This table illustrates how to present the binding affinity data. A Ki value in the low micromolar range, as shown hypothetically, would confirm target engagement and justify progression to functional assays.

Tier 2 Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Scientific Principle: This assay directly measures the function of the GABAAR ion channel.[10] Oocytes from Xenopus laevis are injected with cRNA encoding specific GABAAR subunits, causing them to express functional receptors on their surface. A voltage clamp holds the membrane potential at a fixed level (e.g., -70 mV), and the current generated by chloride ions flowing through the channel upon activation is measured. This allows for the precise characterization of a compound as an agonist, antagonist, or allosteric modulator.[14]

Objective: To determine the functional effect of (Piperidin-4-yloxy)-acetic acid hydrochloride on human α1β2γ2 GABAARs.

G a Harvest & Prepare Xenopus Oocytes b Inject cRNA for GABAAR Subunits (e.g., α1, β2, γ2) a->b c Incubate Oocytes (2-5 days for expression) b->c d Mount Oocyte in Recording Chamber c->d e Impale with Two Electrodes (Voltage & Current) d->e f Apply GABA (EC10) Establish Baseline e->f g Co-apply GABA + Test Compound f->g h Measure Change in Chloride Current (I_GABA) g->h

Caption: Workflow for a TEVC electrophysiology experiment.

Materials & Reagents
  • Expression System: Xenopus laevis oocytes.

  • cRNA: High-quality cRNA for human GABAAR subunits (e.g., α1, β2, γ2).

  • Reagents: GABA, (Piperidin-4-yloxy)-acetic acid hydrochloride.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Equipment: Microinjection setup, two-electrode voltage clamp amplifier, perfusion system, recording chamber, data acquisition software.

Step-by-Step Protocol
  • Oocyte Preparation and Injection:

    • Surgically harvest oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate (remove surrounding epithelial cells).

    • Inject each oocyte with ~50 nL of a cRNA mixture containing the desired subunit combination (e.g., α1, β2, and γ2 in a 1:1:1 ratio).

    • Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with ND96 buffer.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

    • Clamp the membrane potential at -70 mV.[14]

    • To test for potentiation (PAM activity):

      • Establish a baseline current by applying a low, non-saturating concentration of GABA (e.g., EC₅-EC₁₀).

      • Co-apply the same EC₅-EC₁₀ concentration of GABA along with increasing concentrations of the test compound.

      • Record the peak current response at each concentration.

    • To test for direct agonism: Apply the test compound alone in the absence of GABA and measure any induced current.

Data Analysis and Interpretation
  • Calculate Percent Modulation: For each concentration of the test compound, calculate the potentiation of the GABA response: % Modulation = [(I_GABA+Compound / I_GABA) - 1] * 100.

  • Generate Dose-Response Curve: Plot the percent modulation against the log concentration of the test compound.

  • Determine Potency (EC50) and Efficacy (Emax): Use non-linear regression to fit the curve and determine the EC50 (concentration for half-maximal effect) and the Emax (maximum potentiation effect).

Hypothetical Data Presentation:

Parameter(Piperidin-4-yloxy)-acetic acid HClDiazepam (Control)
ModalityPositive Allosteric Modulator (PAM)PAM
EC50 (µM)25.40.05
Emax (%)250%350%
Agonism?No current at 1 mMNo

This table shows the compound acts as a PAM, enhancing the current produced by GABA without directly activating the channel itself. The higher EC50 compared to diazepam indicates lower potency.

Conclusion and Future Directions

This guide outlines a validated, two-tiered strategy to characterize novel compounds, using (Piperidin-4-yloxy)-acetic acid hydrochloride as a representative scaffold. The initial binding assay confirms target engagement, while the subsequent electrophysiology assay elucidates the functional nature of the interaction.

A compound demonstrating both binding and functional modulation in these assays would be a promising hit. The next logical step (Tier 3) would involve selectivity profiling . This is achieved by repeating the functional assays using oocytes or cell lines expressing different GABAAR subunit combinations (e.g., those containing α2, α3, α5, or δ subunits). Identifying subtype-selective modulators is a key goal in modern drug development, as it can separate desired therapeutic effects from unwanted side effects.[12]

By following this structured approach, researchers can efficiently and rigorously evaluate novel chemical entities for their potential as GABAergic therapeutics.

References

  • Siegel, G.J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

  • Olsen, R.W., & Sieghart, W. (2009). GABA A Receptors: Subtypes, Regional Distribution, and Function. In Encyclopedia of Neuroscience. Elsevier. Available from: [Link]

  • Karim, N., et al. (2013). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. Available from: [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Pojoga, K., et al. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. GABAA receptor. Available from: [Link]

  • Gediya, L.N., et al. (2024). Open-State Dynamics and Allosteric Modulation of the α1β3γ2 GABAA Receptor Stabilized by L9′T/S Substitutions. bioRxiv. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15565775, 4-Piperidineacetic acid hydrochloride. Available from: [Link]

  • Johnston, G.A.R. (2014). Characterization of GABA Receptors. In GABA: Receptors, Transporters and Metabolism. Humana Press. Available from: [Link]

  • Mortensen, M., et al. (2010). Electrophysiology of ionotropic GABA receptors. In GABA and the Basal Ganglia. Elsevier. Available from: [Link]

  • Gür, M., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. Available from: [Link]

  • Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology. Available from: [Link]

  • University of North Carolina Chapel Hill. PDSP Ki Database - GABAA Receptor Binding Assay Protocol. Available from: [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Use of (Piperidin-4-yloxy)-acetic acid hydrochloride in GPCR Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (Piperidin-4-yloxy)-acetic acid hydrochloride in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Moving beyond a simple recitation of steps, this guide elucidates the underlying rationale for experimental choices, provides detailed, field-tested protocols for synthesis and biological evaluation, and grounds its claims in authoritative scientific literature. The protocols are designed to be self-validating, incorporating critical quality control checkpoints. Visual aids in the form of diagrams and structured data tables are included to facilitate understanding and reproducibility.

Introduction: The Strategic Value of the Piperidinoxy Acetic Acid Scaffold

G-Protein Coupled Receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The design of novel ligands with high affinity, selectivity, and favorable pharmacokinetic profiles is a central goal in medicinal chemistry. The choice of chemical scaffolds and linkers is paramount in achieving these objectives.

(Piperidin-4-yloxy)-acetic acid hydrochloride is a bifunctional building block that has gained prominence in GPCR ligand design. Its utility stems from a combination of desirable physicochemical and structural properties:

  • Constrained Conformational Rigidity: The piperidine ring introduces a degree of conformational rigidity that is often superior to that of more flexible aliphatic chains. This structural constraint helps to pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to the receptor and often leading to higher affinity.

  • Defined Exit Vectors: The scaffold provides two distinct points for chemical modification: the piperidine nitrogen and the carboxylic acid. This allows for the precise, spatially-defined orientation of different pharmacophoric elements, which is critical for optimizing interactions with the receptor binding pocket.

  • Modulation of Physicochemical Properties: The piperidine nitrogen is basic (pKa ~8-9) and is typically protonated at physiological pH. This positive charge can be exploited to form key salt-bridge interactions with acidic residues (e.g., Aspartic acid) that are common in GPCR binding sites. Furthermore, the overall scaffold can improve the aqueous solubility of the final ligand, a crucial parameter for drug development.

  • Synthetic Tractability: The terminal carboxylic acid and the secondary amine of the piperidine ring are readily functionalized using standard, high-yielding coupling chemistries, such as amide bond formation. This makes the scaffold a versatile and reliable component in multi-step synthetic campaigns.

This guide will demonstrate how to leverage these properties through detailed synthetic and analytical protocols.

Synthetic Protocol: Amide Coupling of (Piperidin-4-yloxy)-acetic acid

This section details the synthesis of a model GPCR ligand fragment by coupling (Piperidin-4-yloxy)-acetic acid with a representative primary amine-containing pharmacophore (e.g., benzylamine). This protocol is broadly applicable to a wide range of amine-bearing fragments.

Rationale for Reagent Selection
  • Starting Material: We use the hydrochloride salt of (Piperidin-4-yloxy)-acetic acid, which is a common and stable commercially available form. The initial deprotection step (neutralization) is therefore critical.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is chosen as the coupling agent. It is highly efficient, minimizes racemization for chiral substrates, and operates under mild conditions.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the hydrochloride salt and to activate the carboxylic acid with HBTU. Its steric hindrance prevents it from participating in unwanted side reactions.

Experimental Workflow Diagram

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Amide Bond Formation cluster_workup Step 4: Work-up & Purification A Dissolve (Piperidin-4-yloxy)-acetic acid HCl in DMF B Add DIPEA (2.5 eq) Stir for 10 min A->B Neutralization C Add HBTU (1.2 eq) Stir for 20 min at RT B->C D Add Pharmacophore-NH2 (1.0 eq) C->D E Reaction Monitoring by TLC/LC-MS (Typically 2-4 hours) D->E F Aqueous Work-up (e.g., EtOAc/Water extraction) E->F G Purification (Flash Chromatography or Prep-HPLC) F->G

Caption: Workflow for HBTU-mediated amide coupling.

Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve (Piperidin-4-yloxy)-acetic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Neutralization: Add DIPEA (2.5 eq) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 10 minutes to ensure complete neutralization of the hydrochloride salt.

  • Activation: To the same flask, add HBTU (1.2 eq) in a single portion. The solution may turn a pale yellow. Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated HOBt-ester intermediate.

  • Coupling: Add the primary amine-containing pharmacophore (1.0 eq), either neat or as a solution in a minimal amount of DMF.

  • Reaction Monitoring (QC Checkpoint): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A typical mobile phase for TLC would be 10% Methanol in Dichloromethane. The disappearance of the starting amine and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel or by preparative HPLC, depending on the scale and polarity of the final compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Biological Evaluation Protocols: Assessing Ligand Function

Once the ligand is synthesized and purified, its biological activity at the target GPCR must be determined. This section outlines standard protocols for assessing ligand binding and functional activity. We will use a hypothetical ligand targeting the Chemokine Receptor Type 2 (CCR2), a common target for ligands using this scaffold, as an example.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized compound by measuring its ability to compete with a known high-affinity radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., human CCR2).

    • Radioligand (e.g., [¹²⁵I]-CCL2).

    • Synthesized test compound.

    • Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1.

    • 96-well filter plates and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of the synthesized test compound in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a fixed concentration (typically at its Kd), and 50 µL of the test compound dilution.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a pre-determined amount of protein, e.g., 5-10 µg).

    • Incubate the plate for 90 minutes at room temperature with gentle shaking.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three quick washes with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter for each well using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: G-Protein Activation ([³⁵S]GTPγS) Functional Assay

This functional assay measures the ability of a ligand to induce G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., CCR2).

    • [³⁵S]GTPγS.

    • GDP.

    • Synthesized test compound (agonist).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the synthesized test compound.

    • Pre-incubate the cell membranes (10-20 µg) with GDP (10 µM) for 15 minutes on ice.

    • In a 96-well plate, add the test compound dilutions, the pre-incubated membranes, and [³⁵S]GTPγS (0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration, as described in the binding assay.

    • Measure the radioactivity in a scintillation counter.

    • Data Analysis: Plot the stimulated binding (in cpm or dpm) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximal effect).

GPCR Signaling Pathway Context

The synthesized ligands will modulate downstream signaling cascades upon binding to their target GPCR. The specific pathway depends on the G-protein subtype the receptor couples to (e.g., Gs, Gi, Gq).

G Ligand Synthesized Ligand (e.g., Antagonist) Receptor GPCR (e.g., CCR2) Ligand->Receptor Binds G_protein Gi Protein (αβγ) Receptor->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Chemotaxis) PKA->Response Phosphorylates Targets

Caption: Antagonist action at a Gi-coupled GPCR like CCR2.

Data Summary & Interpretation

Effective data presentation is crucial for comparing novel ligands. All synthesized compounds should be characterized with the following parameters.

ParameterMethodTypical Value/RangePurpose
Identity ¹H NMR, HRMSConsistent with structureConfirms chemical identity
Purity HPLC>95%Ensures biological data is from the target compound
Binding Affinity (Ki) Radioligand Binding1-100 nMQuantifies potency at the receptor binding site
Functional Activity (EC₅₀) [³⁵S]GTPγS / cAMP Assay1-500 nMQuantifies potency in a functional, cell-based context
Maximal Effect (Emax) Functional AssayVaries (agonist/antagonist)Determines the magnitude of the biological response

Conclusion

(Piperidin-4-yloxy)-acetic acid hydrochloride is a validated and highly effective building block for the construction of potent and selective GPCR ligands. Its rigid structure, defined chemical vectors, and synthetic accessibility allow medicinal chemists to systematically explore chemical space and optimize ligand-receptor interactions. By following robust, well-controlled synthetic and biological testing protocols as outlined in this guide, researchers can reliably synthesize and characterize novel chemical entities, accelerating the pace of drug discovery in the vast and therapeutically important GPCR landscape.

References

  • Title: The role of conformation in the design of GPCR-targeting drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Discovery of N-(3-(3-(4-(3-aminopropyl)piperazin-1-yl)propoxy)phenyl)-4-((R)-1-(naphthalen-1-yl)ethyl)benzamide (GSK2834845), a Potent and Selective Chemokine Receptor 2 (CCR2) Antagonist Source: Journal of Medicinal Chemistry URL: [Link]

  • Source: Google Patents (WO2004058743A1)
  • Title: Conformational restriction of flexible ligands using piperidine-based scaffolds Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Application Notes and Protocols for the Investigation of (Piperidin-4-yloxy)-acetic acid hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of (Piperidin-4-yloxy)-acetic acid hydrochloride, a compound of interest in the field of neuroscience and neurological disorder research. While direct biological data on this specific molecule is limited, its structural features, particularly the piperidine core, suggest a potential role as a modulator of γ-aminobutyric acid (GABA) neurotransmission. This guide offers a scientifically grounded framework for its synthesis, characterization, and biological evaluation. Detailed protocols for in vitro and in vivo assays are provided to facilitate the exploration of its potential therapeutic applications in conditions such as epilepsy, anxiety, and other neurological disorders characterized by GABAergic dysregulation.

Introduction: The Scientific Rationale

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] Its structural resemblance to endogenous neurotransmitters allows it to interact with various receptors and transporters. (Piperidin-4-yloxy)-acetic acid hydrochloride, while not extensively studied itself, belongs to a class of compounds that have shown potential in the development of analgesics and neuropharmacological agents.[2] Its methyl ester, (Piperidin-4-yloxy)acetic acid methyl ester hydrochloride, is recognized as a valuable intermediate in the synthesis of bioactive molecules for neurological applications.[2]

The primary hypothesis for the neurological activity of (Piperidin-4-yloxy)-acetic acid hydrochloride lies in its potential to modulate the GABAergic system. GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA transporters (GATs) are crucial for regulating GABAergic tone by removing GABA from the synaptic cleft. Inhibition of these transporters increases the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for certain forms of epilepsy.

Given the structural similarities of the piperidine core to known GAT inhibitors like nipecotic acid and guvacine, it is plausible that (Piperidin-4-yloxy)-acetic acid hydrochloride may exhibit inhibitory activity at one or more of the GAT subtypes (GAT1, GAT2, GAT3, and BGT1). These application notes provide the necessary protocols to synthesize and evaluate this compound to test this hypothesis.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is essential for its use in experimental settings.

Compound Identification
PropertyValue
IUPAC Name (Piperidin-4-yloxy)acetic acid hydrochloride
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
CAS Number Not available
Appearance Expected to be a white to off-white solid
Solubility The hydrochloride salt form is expected to enhance aqueous solubility.[2]
Proposed Synthesis: Hydrolysis of (Piperidin-4-yloxy)acetic acid methyl ester hydrochloride

The target compound can be synthesized from its commercially available methyl ester via a standard saponification reaction.[3][4]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Saponification cluster_2 Step 3: Neutralization & Precipitation cluster_3 Step 4: Isolation & Purification A Dissolve (Piperidin-4-yloxy)acetic acid methyl ester hydrochloride in Methanol B Add aqueous Sodium Hydroxide (NaOH) and stir at room temperature A->B Reaction C Cool the reaction mixture in an ice bath and add concentrated Hydrochloric Acid (HCl) to pH ~1-2 B->C Work-up D Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum C->D Purification

Figure 1: Synthetic workflow for the preparation of (Piperidin-4-yloxy)-acetic acid hydrochloride.
  • Dissolution: In a round-bottom flask, dissolve (Piperidin-4-yloxy)acetic acid methyl ester hydrochloride in methanol (approximately 10 mL per gram of ester).

  • Saponification: To the stirred solution, add a 2M aqueous solution of sodium hydroxide (2.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Precipitation: To the remaining aqueous solution, add concentrated hydrochloric acid dropwise with stirring in an ice bath until the pH is approximately 1-2. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry under vacuum to yield (Piperidin-4-yloxy)-acetic acid hydrochloride.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Investigating GABAergic Modulation

The primary hypothesis is that (Piperidin-4-yloxy)-acetic acid hydrochloride acts as a GABA transporter inhibitor. The following protocols are designed to test this hypothesis.

Mechanism of Action: GABA Reuptake Inhibition

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. Inhibitors of GATs block this process, leading to an increased concentration of GABA in the synapse and enhanced GABAergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A GABA B GABA Transporter (GAT) A->B Reuptake C Increased GABA Concentration B->C Inhibition by (Piperidin-4-yloxy)-acetic acid hydrochloride D GABA Receptors C->D Enhanced Activation

Figure 2: Hypothesized mechanism of action of (Piperidin-4-yloxy)-acetic acid hydrochloride as a GABA transporter inhibitor.
In Vitro Protocol: [³H]-GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.[5][6][7][8]

  • Cell line stably expressing the human GABA transporter of interest (e.g., GAT1, GAT2, GAT3, or BGT1)

  • Cell culture medium and supplements

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compound: (Piperidin-4-yloxy)-acetic acid hydrochloride

  • Reference GAT inhibitor (e.g., Tiagabine for GAT1)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Scintillation cocktail and scintillation counter

  • Cell Culture: Culture the cells expressing the target GABA transporter to confluence in appropriate multi-well plates.

  • Preparation of Solutions: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., water or DMSO). Prepare serial dilutions in assay buffer to achieve the desired final concentrations.

  • Assay Initiation: Wash the cells with assay buffer.

  • Pre-incubation: Add the test compound or reference inhibitor at various concentrations to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • GABA Uptake: Add a solution containing a mixture of [³H]-GABA and unlabeled GABA to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by fitting the data to a dose-response curve.

In Vivo Protocol: Anticonvulsant Activity Assessment (PTZ-Induced Seizure Model)

This model is used to evaluate the potential of a compound to protect against seizures induced by the chemoconvulsant pentylenetetrazole (PTZ), a model sensitive to drugs that enhance GABAergic neurotransmission.[9][10][11][12]

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Seizure Induction cluster_3 Observation & Data Collection A Acclimatize male Swiss albino mice (20-25 g) for 1 week B Administer (Piperidin-4-yloxy)-acetic acid hydrochloride (i.p.) at various doses A->B Group Allocation C Administer vehicle control (e.g., saline) A->C Group Allocation D Administer positive control (e.g., Diazepam) A->D Group Allocation E After 30 min, administer Pentylenetetrazole (PTZ) (e.g., 80 mg/kg, s.c.) B->E Treatment C->E Treatment D->E Treatment F Observe animals for 30 min for seizure activity: - Onset of myoclonic jerks - Onset of generalized clonic seizures - Incidence of mortality E->F Induction

Figure 3: Workflow for the in vivo evaluation of anticonvulsant activity using the PTZ-induced seizure model.
  • Animal Acclimatization: Acclimatize male Swiss albino mice (or other appropriate rodent strain) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., diazepam), and different dose levels of (Piperidin-4-yloxy)-acetic acid hydrochloride.

  • Compound Administration: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection).

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 80 mg/kg, subcutaneous).

  • Observation: Immediately after PTZ administration, place each animal in an individual observation chamber and observe for a period of 30 minutes.

  • Data Recording: Record the following parameters:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of generalized clonic seizures.

    • Duration of clonic seizures.

    • Percentage of animals protected from seizures.

    • Percentage of mortality.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anticonvulsant effects compared to the vehicle control group.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling (Piperidin-4-yloxy)-acetic acid hydrochloride.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(Piperidin-4-yloxy)-acetic acid hydrochloride represents an intriguing, yet underexplored, molecule with the potential for activity within the central nervous system. The structural analogy to known GABAergic modulators provides a strong rationale for its investigation in the context of neurological disorders. The protocols detailed in these application notes offer a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this compound. The data generated from these studies will be crucial in elucidating its mechanism of action and determining its potential as a novel therapeutic agent.

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • PubMed. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]

  • Chemrevise. 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. [Link]

  • Google Patents.
  • MDPI. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. [Link]

  • PubMed Central. Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • PubMed Central. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. [Link]

  • ResearchGate. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

  • bioRxiv. One-step induction of human GABAergic neurons promotes presynaptic development & synapse maturation. [Link]

  • MDPI. In Vivo Anticonvulsant Activity of Extracts and Protopine from the Fumaria schleicheri Herb. [Link]

  • PLOS One. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. [Link]

  • ACS Publications. Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. [Link]

  • PubMed Central. GABAergic Neurotransmission in the Pontine Reticular Formation Modulates Hypnosis, Immobility, and Breathing during Isoflurane Anesthesia. [Link]

  • Slideshare. screening methods for Antiepileptic activity. [Link]

  • PubMed Central. In vitro studies on GABA release. [Link]

  • bioRxiv. Structural basis for selective inhibition of human GABA transporter GAT3. [Link]

  • Organic Chemistry Portal. 4-Piperidone synthesis. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • PubMed Central. Molecular basis of human GABA transporter 3 inhibition. [Link]

  • Indian Journal of Physiology and Pharmacology. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. [Link]

  • YouTube. GABA Receptor Type A Neurotransmission Modulation | Protocol Preview. [Link]

  • SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

  • Eurasia J. Biosci. Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

Sources

High-Yield Synthesis of (Piperidin-4-yloxy)-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-SYN-PIP-042

Abstract

This application note details a robust, scalable protocol for the synthesis of (Piperidin-4-yloxy)-acetic acid hydrochloride (CAS: 1187930-35-3). This compound is a critical building block in medicinal chemistry, serving as a polar linker and pharmacophore in the development of glycoprotein IIb/IIIa inhibitors (e.g., Sibrafiban), GPCR ligands, and peptidomimetics. The protocol utilizes a "Double t-Butyl Strategy" —employing N-Boc protection and a tert-butyl ester moiety—to facilitate a clean, one-pot global deprotection using acidic conditions. This method minimizes purification bottlenecks associated with zwitterionic intermediates and ensures high salt purity.

Strategic Analysis & Retrosynthesis

The synthesis is designed to overcome the primary challenge of this molecule: its high polarity upon deprotection. By maintaining lipophilicity until the final step, we allow for standard organic workups (extraction/washing) to remove impurities before generating the water-soluble salt.

Synthetic Pathway
  • O-Alkylation (Williamson Ether Synthesis): Reaction of N-Boc-4-hydroxypiperidine with tert-butyl bromoacetate using Sodium Hydride (NaH).

    • Why:tert-Butyl bromoacetate is chosen over ethyl bromoacetate to allow simultaneous acid-catalyzed deprotection of both the amine and the carboxylic acid, avoiding a separate saponification step which would generate inorganic salts (NaCl/KCl) difficult to separate from the zwitterionic product.

  • Global Deprotection: Treatment with 4M HCl in Dioxane (or aqueous HCl).

    • Why: Converts the intermediate directly to the hydrochloride salt, precipitating the product or rendering it suitable for lyophilization.

ReactionScheme SM N-Boc-4-hydroxypiperidine (Lipophilic Precursor) Inter Intermediate: N-Boc-(piperidin-4-yloxy) acetic acid t-butyl ester SM->Inter Step 1: O-Alkylation Reagents1 NaH, THF t-Butyl Bromoacetate 0°C to RT Product Target: (Piperidin-4-yloxy)-acetic acid Hydrochloride Inter->Product Step 2: Acidolysis Reagents2 4M HCl / Dioxane (or 6M HCl aq) Global Deprotection

Caption: Modular synthetic route utilizing orthogonal protection groups for a streamlined "one-pot" finish.

Detailed Experimental Protocol

Phase 1: O-Alkylation (Formation of the Diester)

Objective: Synthesize tert-butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Quantity (Example)Role
N-Boc-4-hydroxypiperidine 201.261.010.0 gStarting Material
tert-Butyl bromoacetate 195.051.211.6 gAlkylating Agent
Sodium Hydride (60% in oil) 24.001.53.0 gBase
THF (Anhydrous) --100 mLSolvent
TBAI ( Tetrabutylammonium iodide) 369.370.050.9 gCatalyst (Optional)
Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Deprotonation:

    • Charge the flask with NaH (3.0 g, 60% dispersion) and wash twice with dry hexane (2 x 20 mL) to remove mineral oil (optional, but improves workup).

    • Add anhydrous THF (50 mL) and cool to 0°C in an ice bath.

    • Dissolve N-Boc-4-hydroxypiperidine (10.0 g) in THF (30 mL) and add dropwise to the NaH suspension over 20 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ). Allow to stir at 0°C for 30 minutes until gas evolution ceases.
      
  • Alkylation:

    • Add tert-butyl bromoacetate (11.6 g) dropwise (neat or in 10 mL THF) to the reaction mixture at 0°C.

    • Add TBAI (0.9 g) if the reaction is sluggish (catalytic Finkelstein condition).

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 12–16 hours.

  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated aqueous

      
       (50 mL) to destroy excess hydride.
      
    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

    • Combine organics, wash with Water (100 mL) and Brine (100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Hexane/EtOAc 8:2) to yield a colorless oil.[4][6]

    • Expected Yield: 75–85%.

Phase 2: Global Deprotection & Salt Formation

Objective: Cleavage of Boc and tert-butyl ester to yield (Piperidin-4-yloxy)-acetic acid HCl.

Reagents
ReagentConcentrationRole
Crude Intermediate (from Phase 1)Substrate
HCl in Dioxane 4.0 MAcid Source
Diethyl Ether AnhydrousPrecipitant
Procedure
  • Dissolution: Dissolve the oily intermediate (approx. 12 g) in minimal 1,4-dioxane (20 mL).

  • Acidolysis:

    • Add 4M HCl in Dioxane (50 mL, ~5–6 equivalents) dropwise at room temperature.

    • Critical Control Point: Stir at Room Temperature for 4–6 hours. While Boc is removed quickly (30 min), the tert-butyl ester requires longer exposure or slight heating (40°C) to fully cleave to the acid.

    • Alternative: If ester cleavage is incomplete by TLC, add 1-2 mL of water to facilitate hydrolysis, or use TFA/DCM (1:1) first, evaporate, and then treat with HCl.

  • Precipitation:

    • As the reaction proceeds, the product may begin to precipitate as a white solid.

    • Once complete (monitored by disappearance of starting material on TLC/LC-MS), concentrate the mixture to ~1/3 volume under vacuum (do not distill to dryness if possible to avoid charring).

    • Add Diethyl Ether (150 mL) vigorously to the residue. The product should crash out as a white, hygroscopic solid.

  • Isolation:

    • Filter the solid under nitrogen (hygroscopic). Wash with fresh Diethyl Ether (2 x 50 mL) to remove organic byproducts (e.g., tert-butyl bromide residues).

    • Dry under high vacuum at 40°C for 24 hours.

Purification of the Zwitterionic Salt

If the product is sticky or impure (common with amino acid salts):

  • Trituration: Sonicate the solid in Acetonitrile or Acetone and filter. The zwitterionic salt is insoluble, while organic impurities dissolve.

  • Recrystallization: Dissolve in minimum hot Methanol or Isopropanol and add Diethyl Ether until turbid. Cool to 4°C.

Analytical Validation (QC)

The final product must be validated to ensure the ester is fully hydrolyzed and the amine is deprotected.

TechniqueExpected ResultInterpretation
1H NMR (

)

3.0–3.4 ppm (m, 4H, piperidine ring)
Confirms Piperidine core.

3.8 ppm (m, 1H, CH-O)
Confirms Ether linkage.

4.1 ppm (s, 2H,

)
Confirms Acetic acid moiety.
Absence of singlets at

1.45 ppm
Confirms removal of Boc and t-Butyl groups.
LC-MS

(Free base mass)
Confirms molecular weight (Acid form).
Appearance White to off-white crystalline solidHigh purity salt.

Troubleshooting & Critical Parameters

Troubleshooting Problem Issue: Low Yield or Sticky Product Check1 Did you use NaH at high temp? Problem->Check1 Check2 Is the product an oil? Problem->Check2 Cause1 Elimination of Bromoacetate to Ketene (side reaction) Check1->Cause1 Yes Sol1 Keep alkylation at 0°C initially. Use excess alkylating agent. Cause1->Sol1 Cause2 Incomplete salt formation or residual solvent Check2->Cause2 Yes Sol2 Triturate with Et2O/Hexane. Lyophilize from water. Cause2->Sol2

Caption: Troubleshooting logic for common synthetic pitfalls in ether synthesis and salt isolation.

Key Safety Notes
  • Sodium Hydride: Highly flammable. Reacts violently with water. Use under inert atmosphere.

  • HCl/Dioxane: Corrosive and fuming. Perform all deprotection steps in a fume hood.

References

  • Preparation of Piperidine Derivatives: US Patent 5,922,717A. "Piperazine derivatives, medicaments comprising these compounds, their use and processes for their preparation."[5][9] (Describes analogous piperidine ether synthesis). Link

  • Boc Deprotection Methodology: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 2001, 58(4), 338-341. Link

  • Target Compound Data: PubChem Compound Summary for (Piperidin-4-yloxy)acetic acid. Link

  • SGC Stimulators Patent: WO Patent 2014144100A2. Describes the use of 2-(piperidin-4-yloxy)acetic acid as an amine reactant in drug synthesis. Link

Sources

Application Note: In Vitro Assay Development for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Privilege & The Liability

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbusters ranging from Donepezil (Alzheimer’s) to Fentanyl (Analgesia) and Methylphenidate (ADHD). Its ubiquity stems from its ability to position substituents in defined 3D space and its secondary amine, which serves as a crucial hydrogen bond acceptor/donor at physiological pH.

However, the piperidine moiety introduces specific in vitro liabilities that must be addressed during assay development:

  • Basicity (pKa ~10-11): At physiological pH (7.4), piperidines are predominantly protonated (cationic). This leads to high non-specific binding (NSB) to plasticware and lysosomal trapping (phospholipidosis).

  • hERG Liability: The protonated nitrogen often mimics the potassium ion, leading to off-target binding in the hERG channel pore, a primary cause of cardiotoxicity.

  • Metabolic Susceptibility: The ring is prone to oxidative metabolism (CYP450-mediated N-dealkylation or ring oxidation).

This guide details the development of a self-validating assay cascade specifically optimized for these challenges.

Master Assay Workflow

The following decision tree outlines the logical flow for screening piperidine derivatives, prioritizing "fail-early" safety parameters alongside potency.

Piperidine_Workflow Start Library Synthesis (Piperidine Core) Solubility Kinetic Solubility (pH 7.4 vs pH 2.0) Start->Solubility Solubility->Start < 5 µM (Redesign) Target Target Engagement (e.g., AChE Inhibition) Solubility->Target > 20 µM hERG hERG Binding (Safety Screen) Target->hERG IC50 < 100 nM hERG->Start < 1 µM (Toxic) ADME Microsomal Stability (N-dealkylation check) hERG->ADME > 10 µM (Safe) Lead Lead Candidate ADME->Lead

Figure 1: Critical path for piperidine compound progression. Note the early hERG checkpoint, essential for this scaffold.

Module 1: Physicochemical Profiling (Solubility)

Piperidines often exhibit "Brick Dust" behavior (insoluble crystal lattice) or "Grease Ball" behavior (lipophilic aggregation). Because the piperidine nitrogen is basic, solubility is highly pH-dependent.

Protocol: Kinetic Solubility with pH Titration

Objective: Determine the solubility limit in assay buffer to prevent false negatives (precipitated compound) in downstream biological assays.

Materials:

  • Test Compounds (10 mM DMSO stock).

  • PBS Buffer (pH 7.4) and Acetate Buffer (pH 4.0).

  • Nephelometer or UV-Vis Plate Reader.

Procedure:

  • Preparation: Prepare a 96-well dilution plate. Spike 2 µL of 10 mM DMSO stock into 198 µL of buffer (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C. Note: Extended incubation allows for potential precipitation of "grease ball" aggregates.

  • Filtration: Filter using a 0.45 µm hydrophilic filter plate (e.g., MultiScreen-Solubility) to remove precipitates.

  • Quantification: Measure UV absorbance of the filtrate at 280/254 nm.

  • Calculation: Compare filtrate absorbance against a standard curve prepared in 100% DMSO (theoretical 100% recovery).

Data Interpretation:

Parameter Piperidine Characteristic Action
Solubility (pH 7.4) Often Low (< 10 µM) due to lipophilicity of the N-substituent. Use 0.01% Tween-20 in assay buffers.

| Solubility (pH 4.0) | High (> 100 µM) due to protonation of the amine. | Confirm compound is dissolved, but note this does not reflect physiological transport. |

Module 2: Target Engagement (Case Study: AChE Inhibition)

Many piperidine drugs (e.g., Donepezil) target Acetylcholinesterase (AChE).[1][2] The Ellman Assay is the gold standard but requires modification for basic amines to prevent pH drift.

Mechanistic Diagram: Ellman's Reaction

Ellman_Reaction ATCh Acetylthiocholine (Substrate) Thio Thiocholine (R-SH) ATCh->Thio Hydrolysis AChE AChE Enzyme AChE->Thio Catalysis TNB TNB Dianion (Yellow - 412nm) Thio->TNB + DTNB Disulfide Exchange DTNB DTNB (Ellman's Reagent)

Figure 2: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to yield a colorimetric readout.[3]

Protocol: Modified Ellman Assay for Piperidines

Critical Control: Piperidines can be sticky. Use Low-Binding (BSA-blocked) plates to prevent the loss of potency due to the compound sticking to the plastic walls.

Reagents:

  • Buffer: 100 mM Sodium Phosphate, pH 8.0 (Higher capacity to buffer the basic amine).

  • Enzyme: Human Recombinant AChE (0.5 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (0.3 mM).

Step-by-Step:

  • Plate Setup: Add 140 µL of Buffer to each well of a clear 96-well plate.

  • Inhibitor Addition: Add 20 µL of Test Compound (Piperidine derivative) at 10x concentration. Incubate for 10 mins at room temperature (RT) to allow binding to the active site (or Peripheral Anionic Site).

  • Enzyme Addition: Add 20 µL of AChE. Incubate 5 mins.

  • Substrate Initiation: Add 20 µL of ATCh/DTNB mixture.

  • Kinetic Read: Immediately read Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition relative to DMSO control.

Validation Criteria:

  • Z' Factor: Must be > 0.5.

  • Reference: Donepezil IC50 should be ~6-10 nM.

Module 3: Safety Pharmacology (hERG Liability)

The most critical safety screen for piperidines. The protonated nitrogen mimics K+ and blocks the hERG channel, leading to QT prolongation.

Protocol: [3H]-Dofetilide Competitive Binding

Why Binding vs. Patch Clamp? Binding is high-throughput. If a compound binds hERG, it is flagged before expensive electrophysiology.

Procedure:

  • Membrane Prep: HEK293 cells stably expressing hERG channels.

  • Reaction: In a 96-well plate, mix:

    • 25 µL Membrane suspension (10 µg protein).

    • 25 µL [3H]-Dofetilide (5 nM final).

    • 25 µL Test Compound (Piperidine).

  • Incubation: 60 minutes at 25°C.

  • Harvest: Rapid filtration onto GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce NSB).

  • Wash: 3x with ice-cold Tris-HCl buffer.

  • Count: Scintillation counting.

Interpretation:

  • IC50 < 1 µM: High Risk. Stop or structurally modify (e.g., lower pKa by adding fluorine near the amine, or introduce oxygen to reduce lipophilicity).

  • IC50 > 10 µM: Low Risk. Proceed.

Module 4: ADME (Metabolic Stability)

Piperidine rings are metabolic "hotspots."[4]

Protocol: Microsomal Stability (N-Dealkylation Check)

Objective: Assess the half-life (


) and Intrinsic Clearance (

).

Reaction Mix:

  • Liver Microsomes (Human/Rat, 0.5 mg/mL).

  • Test Compound (1 µM). Note: Keep concentration low to avoid enzyme saturation.

  • NADPH Regenerating System.

Workflow:

  • Pre-warm microsomes and compound at 37°C for 5 mins.

  • Initiate with NADPH.

  • Sample at 0, 5, 15, 30, and 60 mins.

  • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Centrifuge and analyze supernatant via LC-MS/MS.

  • Monitor Transitions: Specifically look for Mass - 14 (loss of methyl) or Mass + 16 (oxidation on the ring).

References

  • Drug Scaffold Prevalence: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry.

  • Assay Guidance Manual (Solubility & NSB): Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD)

  • hERG Inhibition Mechanisms: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug discovery and cardiac arrhythmia.

  • Ellman Assay Protocol: Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[5] Biochemical Pharmacology.

Sources

Advanced Application Note: N-Alkylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Protocol & Optimization Guide Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (Current Standards)

Executive Summary & Strategic Analysis

The piperidine moiety is a pharmacophore ubiquitously present in FDA-approved therapeutics, including fentanyl analogues, antihistamines (e.g., fexofenadine), and antipsychotics (e.g., haloperidol). Functionalization of the piperidine nitrogen (N-alkylation) is a critical step in diversifying these scaffolds.[1]

While seemingly trivial, N-alkylation often suffers from competing pathways: quaternization (over-alkylation) and elimination (E2). This guide delineates two primary methodologies—Nucleophilic Substitution (


)  and Reductive Amination —providing a decision matrix to select the optimal route based on steric and electronic constraints.
Decision Matrix: Pathway Selection
ParameterMethod A: Direct Alkylation (

)
Method B: Reductive Amination
Electrophile Alkyl Halides / SulfonatesAldehydes / Ketones
Steric Hindrance Low to ModerateModerate to High
Chemospecificity Moderate (Risk of Quaternization)High (Mono-alkylation specific)
Reaction Conditions Basic (

, DIPEA)
Mildly Acidic (AcOH, pH 5-6)
Atom Economy Lower (Stoichiometric base waste)Higher (Water is byproduct)

Mechanistic Workflow & Logic

The following diagram illustrates the critical decision nodes and process flow for synthesizing N-alkyl piperidines.

Piperidine_Alkylation Start Target: N-Alkyl Piperidine Check_Elec Electrophile Availability Start->Check_Elec Route_SN2 Route A: Direct Alkylation (Alkyl Halide) Check_Elec->Route_SN2 Halide Available Route_RA Route B: Reductive Amination (Aldehyde/Ketone) Check_Elec->Route_RA Carbonyl Available Cond_SN2 Cond: MeCN/K2CO3 Optional: KI (Finkelstein) Route_SN2->Cond_SN2 Cond_RA Cond: DCE/NaBH(OAc)3 Cat: AcOH Route_RA->Cond_RA Workup Workup: Acid/Base Extraction Cond_SN2->Workup Substitution Intermediate Iminium Ion (In Situ) Cond_RA->Intermediate -H2O Intermediate->Workup Reduction Purification Purification: Flash Chrom/HPLC Workup->Purification

Figure 1: Decision tree and process flow for N-alkylation strategies.

Protocol A: Direct N-Alkylation ( )

Best for: Primary alkyl halides, unhindered electrophiles. Mechanism: Bimolecular nucleophilic substitution. The piperidine nitrogen lone pair attacks the electrophilic carbon, displacing the leaving group.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Piperidine derivative (1.0 equiv).

  • Electrophile: Alkyl bromide/iodide (1.1 equiv).[2] Note: If using alkyl chlorides, add Sodium Iodide (NaI, 0.1 equiv) to catalyze via the Finkelstein reaction.

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 - 3.0 equiv).
  • Solvent: Acetonitrile (MeCN) (anhydrous, 0.1 M concentration).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine derivative (1.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add

    
     (3.0 mmol, 414 mg). If the electrophile is a chloride, add NaI (0.1 mmol) at this stage.
    
    • Scientific Insight:

      
       is preferred over organic bases (like TEA) because it is insoluble in MeCN, creating a heterogeneous mixture that simplifies workup and buffers the system without nucleophilic competition.
      
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise at room temperature.

    • Caution: For highly reactive halides (e.g., benzyl bromide, methyl iodide), cool to 0°C to prevent quaternization.

  • Reaction: Stir at 60°C (reflux) for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (base salts) through a Celite pad.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc, wash with saturated

      
       (aq) and Brine.
      
    • Dry over

      
       and concentrate.
      

Protocol B: Reductive Amination

Best for: Secondary alkyl groups, sterically hindered systems, preventing over-alkylation. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Piperidine derivative (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.1 - 1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 - 1.6 equiv).
    
  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

Step-by-Step Procedure
  • Imine Formation: In a dry flask, dissolve piperidine (1.0 mmol) and the carbonyl compound (1.1 mmol) in DCE (10 mL).

  • Acid Activation: Add AcOH (1.0 mmol). Stir for 30 minutes at room temperature.

    • Scientific Insight: AcOH protonates the carbonyl oxygen or the hemiaminal intermediate, accelerating the dehydration to the electrophilic iminium ion.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
    • Why this reagent? Unlike

      
      , 
      
      
      
      is less basic and electronically stabilized, meaning it will reduce the iminium ion rapidly but reacts negligibly with the aldehyde/ketone itself.
  • Reaction: Stir at room temperature for 2–16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (caution: gas evolution).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (

)
Poor Nucleophilicity / StericsSwitch solvent to DMF (polar aprotic); Use

(higher solubility/basicity); Add KI catalyst.
Quaternization (Over-alkylation) Electrophile too reactiveUse Reductive Amination (Method B); Slow addition of electrophile at 0°C.
Elimination Product (Alkene) Base too strong / High TempUse weaker base (

); Lower temperature; Switch to Method B.
No Reaction (Reductive Amination) Iminium ion not formingIncrease AcOH (up to 5 equiv); Add molecular sieves (4Å) to remove water.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Patois, C., et al. "N-Alkylation of Piperidine Derivatives: Optimization of Conditions." Synthetic Communications, 2017.
  • BenchChem. "Optimizing reaction conditions for the N-alkylation of piperazine." BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride." Reagent Guide. Link

  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009. (Reference for Finkelstein and Eschweiler-Clarke type mechanisms).

Sources

Scale-up synthesis of (Piperidin-4-yloxy)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process for (Piperidin-4-yloxy)-acetic acid Hydrochloride

Abstract

(Piperidin-4-yloxy)-acetic acid hydrochloride is a critical bifunctional linker used in the synthesis of proteolysis-targeting chimeras (PROTACs), peptidomimetics, and complex heterocyclic drugs. While laboratory-scale synthesis often utilizes sodium hydride (NaH) in dimethylformamide (DMF), this approach presents severe thermal runaway risks and workup challenges upon scale-up.[1] This Application Note details a robust, safety-optimized protocol for multi-kilogram synthesis using a Phase-Transfer Catalyzed (PTC) or Potassium tert-butoxide (KOtBu) route, followed by a "Global Deprotection" strategy. This method reduces unit operations, minimizes hazardous waste, and ensures high purity (>98%) via direct crystallization.

Retrosynthetic Analysis & Strategy

To maximize efficiency and safety, we employ a convergent strategy using Global Acidolytic Deprotection .[1] By selecting protecting groups for the amine (Boc) and the carboxylic acid (tert-butyl ester) that are acid-labile, we remove both in a single step, directly precipitating the target hydrochloride salt.

Strategic Advantages:

  • Safety: Replaces the hazardous NaH/DMF system with KOtBu/THF or PTC conditions.

  • Efficiency: Reduces a 3-step sequence (Protection

    
     Alkylation 
    
    
    
    Hydrolysis
    
    
    Deprotection) to 2 steps.[1]
  • Purification: Avoids chromatography; relies on extraction and crystallization.[1]

Reaction Scheme

ReactionScheme SM N-Boc-4-hydroxypiperidine (Starting Material) Inter Intermediate: tert-Butyl 2-(1-Boc-piperidin-4-yloxy)acetate SM->Inter Step 1: O-Alkylation KOtBu, THF, 0°C to RT Reagent tert-Butyl Bromoacetate (Alkylating Agent) Reagent->Inter Product TARGET: (Piperidin-4-yloxy)acetic acid HCl Inter->Product Step 2: Global Deprotection 4M HCl in Dioxane/IPA

Figure 1: Two-step "Global Deprotection" synthetic route.

Process Development & Safety Optimization

The Hazard of NaH/DMF

Traditional literature often cites Sodium Hydride (NaH) in DMF for this alkylation.[1][2] Do NOT use this method for scale-up (>100g).

  • Risk: NaH in DMF can undergo uncontrollable thermal decomposition (runaway) at temperatures as low as 50°C, leading to explosion [1].[1]

  • Solution: Use Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).[1] This system is homogeneous, easier to dose-control, and eliminates hydrogen gas accumulation if the base is added as a solution.

Solvent Selection
  • Reaction Solvent: THF or 2-MeTHF (Greener alternative, higher boiling point).[1]

  • Workup Solvent: Ethyl Acetate (EtOAc) / Heptane for extraction.[1]

  • Crystallization Solvent: Isopropanol (IPA) / Diethyl Ether (or MTBE).[1]

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of Intermediate)

Target: tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)acetate[1]

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol (1 kg Batch)
N-Boc-4-hydroxypiperidine 201.26 1.0 1.00 kg
Potassium tert-butoxide (1M in THF) 112.21 1.2 6.0 L (approx)
tert-Butyl bromoacetate 195.05 1.1 1.07 kg
THF (Anhydrous) 72.11 - 10.0 L (10 vol)

| Tetrabutylammonium iodide (TBAI) | 369.37 | 0.05 | 92 g (Catalyst) |[1]

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor with N-Boc-4-hydroxypiperidine (1.0 kg) and TBAI (92 g). Inert the vessel with Nitrogen (

    
    ).
    
  • Dissolution: Add anhydrous THF (5.0 L) and stir at 200 RPM until fully dissolved. Cool the mixture to 0–5°C .

  • Base Addition (Exothermic): Slowly add the KOtBu solution (1.2 equiv) via a dosing pump over 60 minutes. Maintain internal temperature

    
    . The mixture will turn into a thick suspension (potassium alkoxide).
    
  • Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add tert-butyl bromoacetate (1.07 kg) diluted in THF (2.0 L) dropwise over 45 minutes. Maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1] Target: <2% Starting Material.

  • Quench: Cool to 10°C. Quench by slow addition of Saturated Ammonium Chloride (aq) (5.0 L).

  • Workup:

    • Separate phases.[1][3] Extract the aqueous layer with EtOAc (2 x 3.0 L).[1]

    • Combine organics and wash with Brine (3.0 L).[1]

    • Dry over MgSO

      
       , filter, and concentrate under reduced pressure to obtain the crude oil.[1]
      
    • Purification: If purity is <90%, pass through a short silica plug eluting with 10% EtOAc/Heptane. Usually, the crude is sufficient for the next step.

Step 2: Global Deprotection & Salt Formation

Target: (Piperidin-4-yloxy)-acetic acid hydrochloride[1]

Reagents:

Reagent Specification Amount
Crude Intermediate Oil from Step 1 ~1.5 kg (theoretical)
HCl in Dioxane 4.0 M Solution 4.0 equiv
Diethyl Ether (or MTBE) ACS Grade For precipitation

| Isopropanol (IPA) | ACS Grade | For recrystallization |[1]

Procedure:

  • Dissolution: Dissolve the crude intermediate (Step 1 oil) in Dioxane (3.0 L) or DCM (3.0 L). Cool to 10°C .

  • Acidolysis: Add 4M HCl in Dioxane (4.0 equiv) slowly.

    • Note: Gas evolution (isobutylene) will occur. Ensure adequate venting/scrubbing.

  • Reaction: Warm to 25°C and stir for 3–5 hours. A white precipitate should begin to form.

    • IPC: HPLC should show disappearance of the Boc/t-Bu intermediate.

  • Precipitation: Dilute the slurry with Diethyl Ether or MTBE (5.0 L) to maximize precipitation. Stir for 1 hour at 0°C.

  • Filtration: Filter the solid under

    
     atmosphere (hygroscopic). Wash the cake with cold MTBE (2 x 1.0 L).
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Recrystallization (Optional for Pharma Grade): Dissolve in hot Isopropanol (IPA) (minimum volume, ~60°C). Cool slowly to room temperature, then to 0°C. Filter to yield high-purity crystals.

Quality Control & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification

H NMR (D

O)
Consistent with structure
Purity HPLC (210 nm)> 98.0%
Assay Titration (AgNO

)
98.0 – 102.0% (w/w)
Residual Solvent GC-HSComplies with ICH Q3C
Water Content Karl Fischer< 1.0% (Very Hygroscopic)

H NMR Data (D

O, 400 MHz):

4.15 (s, 2H, O-CH

-COOH), 3.85 (m, 1H, CH-O), 3.35 (m, 2H), 3.10 (m, 2H), 2.15 (m, 2H), 1.85 (m, 2H).

Process Flow Diagram

ProcessFlow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection Reactor1 Reactor 1: SM + KOtBu + THF (0°C) Addition Add t-Butyl Bromoacetate (Controlled Rate) Reactor1->Addition Quench Quench: Aq. NH4Cl Addition->Quench Extract Phase Separation (Org: EtOAc) Quench->Extract Acidolysis Reactor 2: Crude + 4M HCl/Dioxane (Gas Evolution) Extract->Acidolysis Concentrate Precip Precipitation: Add MTBE/Ether Acidolysis->Precip Filter Filtration & Wash Precip->Filter Dry Vacuum Dry (40°C) Filter->Dry

Figure 2: Unit operations flow for the kilogram-scale synthesis.

Troubleshooting & Critical Parameters

  • Emulsions: If an emulsion forms during Step 1 workup, add a small amount of MeOH or filter through a Celite pad to break the interface.

  • Low Yield in Step 1: Ensure reagents are anhydrous. Water destroys the alkoxide base rapidly.

  • Hygroscopicity: The final HCl salt is hygroscopic.[1] Handle rapidly in ambient air or use a glovebox/dry room for packaging. Store with desiccants.

  • Impurity Profile: The major impurity is usually unreacted 4-hydroxypiperidine (if Step 1 is incomplete) or the N-alkylated byproduct (minimized by using N-Boc protection).

References

  • Yang, Q., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide."[1][4] Organic Process Research & Development, vol. 23, no.[1][4][5] 10, 2019, pp. 2210–2217.[1][4] [Link][1][4]

  • Wuts, P. G. M., & Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for Boc/t-Butyl ester deprotection strategies).

  • PubChem. "Piperidin-1-yl-acetic acid (Compound Summary)." National Library of Medicine, 2025. [Link][1]

Sources

Williamson ether synthesis for piperidinol derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized O-Alkylation of Piperidinol Derivatives via Williamson Ether Synthesis

Part 1: Executive Summary & Mechanistic Rationale

The functionalization of the 4-position of the piperidine ring is a cornerstone in the synthesis of GPCR ligands (e.g., antihistamines, opioids) and SSRIs. While reductive amination is common for N-functionalization, the formation of ethers at the C4 position via Williamson Ether Synthesis presents unique challenges due to the secondary nature of the alcohol and the steric environment of the heterocycle.

This guide provides two distinct, validated protocols for the O-alkylation of N-Boc-4-piperidinol. The choice between Method A (Anhydrous/NaH) and Method B (Phase Transfer Catalysis) depends strictly on the electrophile's reactivity and the scale of operation.

The Mechanistic Challenge: vs. E2 Competition

The core challenge in alkylating 4-piperidinol is the competition between nucleophilic substitution (


) and elimination (

).[1][2][3][4][5][6][7] The 4-piperidinol alkoxide is a secondary alkoxide—sufficiently basic to deprotonate alkyl halides, leading to alkene byproducts rather than the desired ether.

Key Mechanistic Drivers:

  • Nucleophilicity: The alkoxide generated from 4-piperidinol is moderately hindered.

  • Electrophile Structure: Primary alkyl halides favor

    
    ; secondary halides significantly increase 
    
    
    
    risk.
  • N-Protection: The nitrogen must be protected (Boc, Cbz, or Bn) to prevent quaternization (N-alkylation). N-Boc is preferred due to its stability to basic conditions.

ReactionPathway Substrate N-Boc-4-Piperidinol Alkoxide Piperidinyl Alkoxide (Nucleophile) Substrate->Alkoxide Deprotonation Base Base (NaH or KOH) Base->Alkoxide Ether Target Ether (SN2 Product) Alkoxide->Ether Attack at C-X (Primary R-X) Alkene Alkene Byproduct (E2 Elimination) Alkoxide->Alkene Proton Abstraction (Secondary R-X) Electrophile Alkyl Halide (R-X) Electrophile->Ether Electrophile->Alkene

Figure 1: Mechanistic divergence in Williamson Ether Synthesis. The pathway is dictated by the steric bulk of the electrophile (R-X).

Part 2: Critical Optimization Parameters

Before selecting a protocol, evaluate these three variables.

ParameterRecommendationRationale
Solvent DMF (Method A) or Toluene (Method B)DMF (polar aprotic) maximizes alkoxide nucleophilicity by solvating the cation (

). Toluene is non-polar but essential for Phase Transfer Catalysis (PTC).
Base NaH (60% dispersion) or KOH NaH provides irreversible deprotonation (

gas evolution), driving the equilibrium forward. KOH is cheaper and safer but requires a catalyst (PTC).
Leaving Group Bromide > Mesylate > Iodide While Iodide is a better leaving group, it is also a soft reducing agent and can promote side reactions. Bromides offer the best balance of reactivity and stability.

Part 3: Experimental Protocols

Method A: Classical Anhydrous Synthesis (High Yield)

Best for: Small-to-medium scale, unreactive electrophiles, or when high conversion is critical.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)

  • Electrophile (Alkyl Bromide/Iodide) (1.2 equiv)

  • Anhydrous DMF (Dimethylformamide) [0.5 M concentration]

Protocol:

  • Preparation: Flame-dry a round-bottom flask under a Nitrogen or Argon atmosphere.

  • Base Activation: Add NaH (60% in oil) to the flask.

    • Expert Tip: For small scales (<1g), the oil can remain. For larger scales, wash NaH with anhydrous hexane (3x) to remove oil, then dry under vacuum before adding DMF.

  • Solubilization: Suspend NaH in anhydrous DMF at

    
     (ice bath).
    
  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine in a minimum volume of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Stir at 
      
      
      
      for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
  • Alkylation: Cool back to

    
    . Add the electrophile (dissolved in minimal DMF) dropwise.
    
  • Reaction: Allow to warm to RT and stir.

    • Time: 2–16 hours. Monitor by TLC (Stain: Ninhydrin or PMA).

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution dropwise.
  • Workup (Crucial for DMF removal):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash organic layer with 5% LiCl solution (3x). Note: LiCl pulls DMF from the organic phase into the aqueous phase effectively.

    • Wash with brine, dry over

      
      , and concentrate.
      
Method B: Phase Transfer Catalysis (Green/Scalable)

Best for: Large scale, reactive electrophiles (e.g., Benzyl bromide), or avoiding anhydrous conditions.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Toluene (Solvent)

  • 50% Aqueous KOH or NaOH (Base)

  • TBAB (Tetrabutylammonium bromide) (0.05 – 0.1 equiv)

  • Electrophile (1.2 equiv)

Protocol:

  • Biphasic Setup: In a flask, dissolve the piperidinol and the electrophile in Toluene.

  • Catalyst Addition: Add the TBAB catalyst.

  • Base Addition: Add the 50% aqueous KOH solution.

  • Reaction: Vigorously stir the biphasic mixture. Heating to

    
     is often required for secondary alcohols.
    
    • Mechanism:[1][2][3][6][7][8][9][10] The quaternary ammonium salt (TBAB) transports the hydroxide/alkoxide across the interface between the aqueous base and the organic solvent.

  • Workup:

    • Separate layers.[5]

    • Wash the organic (Toluene) layer with water (2x) and brine.

    • Concentrate.

Part 4: Process Control & Troubleshooting

Use the following decision matrix to troubleshoot low yields or side reactions.

Troubleshooting Problem Issue Detected Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Alkene Present? (NMR) Check1->Check2 No (Low Mass Balance) Sol1 Increase Temp or Switch to Method A (NaH) Check1->Sol1 Yes (Low Conversion) Sol3 Check Reagent Quality (Wet DMF kills NaH) Check1->Sol3 Yes (No Reaction) Sol2 Use Less Hindered Electrophile or Triflate Leaving Group Check2->Sol2 Yes (Elimination Dominates)

Figure 2: Troubleshooting logic for optimization of ether synthesis.

QC Parameters (Self-Validation):

  • 1H NMR: Look for the disappearance of the proton alpha to the hydroxyl group (approx. 3.8 ppm) and the appearance of the ether methine shift (approx. 3.4–3.6 ppm).

  • Elimination Check: Check for alkene protons (5.0–6.0 ppm). If these exist, the reaction temperature was too high or the base too strong for the specific electrophile.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic reference for vs competition).
  • Duan, H. (2023).[11] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Academic Journal of Materials & Chemistry, 4(4), 41-45.[11] Link

  • BenchChem. (2025).[5] "Application Notes and Protocols for N-Boc-4-hydroxypiperidine Derivatives." Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." Link

  • ResearchGate. (2017).[12] "Procedure for N-alkylation vs O-alkylation of Piperidine Derivatives." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Piperidin-4-yloxy)-acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Piperidin-4-yloxy)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of this important synthetic target. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this multi-step synthesis.

I. Synthetic Overview & Core Principles

The synthesis of (Piperidin-4-yloxy)-acetic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall strategy involves three key stages:

  • O-Alkylation: A Williamson ether synthesis is employed to couple the hydroxyl group of an N-protected 4-hydroxypiperidine with an acetic acid ester derivative.

  • Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • Deprotection and Salt Formation: The nitrogen protecting group is removed, and the final product is isolated as a hydrochloride salt.

Success in this synthesis hinges on maximizing the efficiency of the Williamson ether synthesis while minimizing side reactions, followed by clean hydrolysis and deprotection steps.

II. Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagram illustrates the key transformations and intermediates.

SynthesisWorkflow Start N-Boc-4-hydroxypiperidine Intermediate1 tert-Butyl 4-(2-tert-butoxy-2-oxoethoxy)piperidine-1-carboxylate Start->Intermediate1 Williamson Ether Synthesis (Base, tert-butyl bromoacetate) Intermediate2 (1-(tert-Butoxycarbonyl)piperidin-4-yloxy)acetic Acid Intermediate1->Intermediate2 Ester Hydrolysis (e.g., LiOH or TFA) FinalProduct (Piperidin-4-yloxy)-acetic acid hydrochloride Intermediate2->FinalProduct Boc Deprotection & Salt Formation (HCl)

Caption: Synthetic route for (Piperidin-4-yloxy)-acetic acid hydrochloride.

III. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis

Question: My yield for the Williamson ether synthesis is low. What are the likely causes and how can I improve it?

Answer: Low yields in this step are common and can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of N-Boc-4-hydroxypiperidine: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol. If deprotonation is incomplete, the unreacted alcohol will not participate in the reaction.

    • Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for deprotonating alcohols.[1] Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation. The reaction should be performed under anhydrous conditions, as any moisture will quench the strong base.[2]

  • Competing E2 Elimination: This is a significant side reaction, especially with secondary alcohols like 4-hydroxypiperidine.[1][3] The strong base can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.

    • Solution:

      • Control the Temperature: While higher temperatures can increase the rate of the desired SN2 reaction, they can also favor the E2 elimination.[2] It is often best to start the reaction at a lower temperature (e.g., 0 °C for the deprotonation, then room temperature for the alkylation) and gently heat only if the reaction is sluggish, monitoring by TLC.

      • Choice of Alkyl Halide: Use an alkyl halide with a good leaving group, such as bromoacetate or iodoacetate, to favor the SN2 pathway.

  • Suboptimal Solvent Choice: The choice of solvent is critical for SN2 reactions.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide nucleophile.[2] Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile and reduce its reactivity.

  • Purity of Reagents: Impurities in your starting materials or solvents can lead to unwanted side reactions.

    • Solution: Ensure your N-Boc-4-hydroxypiperidine is pure and dry. Use freshly opened, anhydrous solvents. If using sodium hydride, ensure it has not been deactivated by improper storage.

Question: I am observing the formation of multiple products in my TLC analysis of the Williamson ether synthesis. What could they be?

Answer: Besides the desired product and unreacted starting materials, you may be observing byproducts from side reactions:

  • E2 Elimination Product: As mentioned above, the elimination of the alkyl halide is a common side reaction.

  • N-Alkylation Product: While the Boc protecting group significantly reduces the nucleophilicity of the piperidine nitrogen, under certain conditions, N-alkylation can occur.

    • Mitigation: The O-alkylation is generally favored due to the higher acidity of the hydroxyl proton compared to the N-H proton (which is absent due to the Boc group). Ensuring complete deprotonation of the hydroxyl group with a strong base will favor the O-alkylation pathway.

Question: How can I effectively monitor the progress of the Williamson ether synthesis?

Answer: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.

  • TLC System: A typical mobile phase for this reaction would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).

  • Visualization: The starting material, N-Boc-4-hydroxypiperidine, and the product, the ether, can be visualized using a potassium permanganate stain. The product should have a higher Rf value than the starting alcohol.

Step 2: Ester Hydrolysis

Question: My ester hydrolysis is not going to completion. What can I do?

Answer: Incomplete hydrolysis can be due to several factors:

  • Insufficient Base or Acid: For base-catalyzed hydrolysis (saponification), ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of LiOH or NaOH). For acid-catalyzed hydrolysis, a strong acid like trifluoroacetic acid (TFA) is typically used.

  • Reaction Time and Temperature: Hydrolysis of sterically hindered esters can be slow at room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Solvent System: A mixed solvent system, such as THF/methanol/water, is often effective for base-catalyzed hydrolysis as it helps to dissolve both the organic substrate and the inorganic base.

Step 3: Boc Deprotection and Salt Formation

Question: I am having trouble with the Boc deprotection and isolation of the final product.

Answer: This final step requires careful handling to ensure a pure product.

  • Choice of Acid: A strong acid is required for Boc deprotection. A solution of HCl in an organic solvent like dioxane or methanol is commonly used.[4] This has the advantage of directly forming the hydrochloride salt.

  • Anhydrous Conditions: If a completely anhydrous product is desired, using gaseous HCl or a solution of HCl in an anhydrous solvent is recommended. The use of aqueous HCl can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water.[5]

  • Product Isolation and Purification:

    • Precipitation: The hydrochloride salt is often insoluble in non-polar organic solvents. After deprotection, the product can often be precipitated by the addition of a solvent like diethyl ether.

    • Recrystallization: If the initial product is not pure, recrystallization can be performed. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE).

IV. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis?

A1: N-Boc-4-hydroxypiperidine is the recommended starting material. The Boc protecting group is stable under the basic conditions of the Williamson ether synthesis and can be cleanly removed under acidic conditions at the end of the synthesis.

Q2: Can I use a different protecting group for the piperidine nitrogen?

A2: Other protecting groups like Cbz (carboxybenzyl) could be used. However, the deprotection conditions would need to be adjusted (e.g., hydrogenolysis for Cbz). The Boc group is often preferred for its ease of removal under non-catalytic conditions.

Q3: What are the optimal reaction conditions for the Williamson ether synthesis step?

A3: The optimal conditions can vary, but a good starting point is to use sodium hydride (1.2 eq.) as the base in anhydrous DMF at 0 °C for the deprotonation, followed by the addition of tert-butyl bromoacetate (1.1 eq.) and allowing the reaction to warm to room temperature.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Potassium Hydride (KH)Strong, non-nucleophilic bases that effectively deprotonate the alcohol.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents that enhance the nucleophilicity of the alkoxide.
Temperature 0 °C to Room Temperature (or gentle heating)Balances reaction rate and minimizes the competing E2 elimination side reaction.
Alkylating Agent tert-Butyl bromoacetateGood leaving group (Br) and the tert-butyl ester can be hydrolyzed.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The ¹H NMR should show characteristic peaks for the piperidine ring protons, the methylene protons of the acetic acid moiety, and the absence of the Boc group protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

V. Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethoxy)piperidine-1-carboxylate
  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add tert-butyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of (1-(tert-Butoxycarbonyl)piperidin-4-yloxy)acetic Acid
  • Dissolve the tert-butyl 4-(2-tert-butoxy-2-oxoethoxy)piperidine-1-carboxylate (1.0 eq.) in a mixture of THF, methanol, and water.

  • Add lithium hydroxide monohydrate (3.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (as monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Synthesis of (Piperidin-4-yloxy)-acetic acid hydrochloride
  • Dissolve the (1-(tert-Butoxycarbonyl)piperidin-4-yloxy)acetic acid (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (or a similar concentration in another appropriate solvent) in excess.

  • Stir the mixture at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (Piperidin-4-yloxy)-acetic acid hydrochloride.

VI. Key Mechanistic Insights

The core of this synthesis, the Williamson ether synthesis, proceeds via an S(_N)2 mechanism. Understanding the factors that influence this mechanism is key to optimizing the reaction.

SN2_Mechanism cluster_0 S_N2 Pathway (Desired) cluster_1 E2 Pathway (Side Reaction) Alkoxide N-Boc-Piperidin-4-oxide TransitionState [Transition State] Alkoxide->TransitionState Backside Attack AlkylHalide tert-Butyl bromoacetate AlkylHalide->TransitionState Product Ether Product TransitionState->Product Inversion of Stereochemistry Base Alkoxide/Base AlkylHalide2 tert-Butyl bromoacetate Base->AlkylHalide2 Proton Abstraction Alkene Alkene byproduct AlkylHalide2->Alkene Elimination

Caption: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis.

VII. References

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. CN104628625A. Google Patents.

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Hazelchem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. [Link]

  • ResearchGate. (n.d.). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. [Link]

  • ResearchGate. (2025). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. [Link]

  • PubChem. (n.d.). Tert-butyl 2-(piperidin-4-yl)acetate. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-2-(piperidin-4-yl)acetic acid hydrochloride. [Link]

  • Reddit. (2015). Recrystallization from acetic acid?. [Link]

  • ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines | Request PDF. [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Google Patents. (n.d.). EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.

  • MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel mono, di, and tri ring-substituted tert-butyl phenylcyanoacrylates. [Link]

  • Google Patents. (n.d.). WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. (n.d.). 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid. [Link]

  • PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]

Sources

Improving the solubility of piperidine hydrochloride salts for biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Piperidine Hydrochloride Salts

Status: Active Operator: Senior Application Scientist (Bio-Assay Division) Topic: Troubleshooting precipitation and solubility issues with piperidine HCl derivatives in biological media.

Initial Diagnostic & Triage[1][2]

User Query: "My piperidine HCl compound is fully soluble in water or DMSO, but precipitates immediately when I add it to cell culture media or PBS. Why is this happening?"

Scientist’s Analysis: This is the classic "Solubility Shock" phenomenon. While Piperidine (


) itself is miscible in water, the derivatives used in drug discovery often possess large lipophilic moieties. The Hydrochloride (HCl) salt form masks this lipophilicity in pure water or DMSO, but the mask slips in biological buffers.

The Root Cause typically lies in one of three mechanisms:

  • The pH Trap: The pKa of the piperidine nitrogen is ~11.2. At physiological pH (7.4), the compound should remain protonated (soluble). However, electron-withdrawing substituents on the ring can lower the pKa. If the pKa drops near 7.4, a significant fraction converts to the insoluble free base.

  • The Common Ion Effect (Salting Out): PBS contains ~137 mM NaCl. The high concentration of Chloride ions (

    
    ) shifts the equilibrium, forcing the Piperidine-
    
    
    
    and
    
    
    back into a solid crystal lattice, especially if the lattice energy is high.
  • Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer creates local zones of supersaturation, causing immediate nucleation.

Troubleshooting Guides (Q&A Format)

Module A: The "Crash Out" Phenomenon

Q: I see a white cloudiness immediately upon adding my DMSO stock to the media. Can I just vortex it away? A: No. Vortexing rarely reverses precipitation once nuclei have formed. The "cloudiness" indicates your compound has transitioned from a dissolved state to a crystalline or amorphous solid.

  • The Fix: You must prevent the shock before it happens. Use the "Step-Down" Serial Dilution Protocol (see Section 3) rather than a single direct spike.

  • Why: This lowers the local concentration gradient, preventing the compound from exceeding its critical supersaturation limit during the mixing process.

Q: My compound is stable in water but crashes in PBS. Should I switch buffers? A: Yes, if your assay permits. Phosphate Buffered Saline (PBS) is notorious for "salting out" organic salts due to its high ionic strength and common ion (


) burden.
  • Alternative: Try HBSS (Hank's Balanced Salt Solution) or Tris-buffered saline , which may have different ionic activities.

  • Advanced Fix: If the issue is the Chloride ion, convert your Piperidine HCl salt to a Gluconate or Mesylate salt, which are less prone to the common ion effect in saline media.

Module B: Advanced Solubilization (Excipients)

Q: I cannot change the buffer, and DMSO is toxic to my cells above 0.5%. What now? A: You need a "molecular chaperone." The gold standard for piperidine derivatives is Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Mechanism: The lipophilic piperidine tail inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in the aqueous media.

  • Protocol: Prepare your stock in 20% HP-

    
    -CD (w/v) instead of pure DMSO. This often increases apparent solubility by 10-100 fold without cellular toxicity.
    

Visualizing the Solubility Decision Tree

Use this flowchart to determine the correct solubilization strategy for your specific assay conditions.

SolubilityDecisionTree Start Compound Precipitates in Assay Media CheckDMSO Is DMSO Stock Concentration > 1000x Final? Start->CheckDMSO StepDown Use Step-Down Dilution (See Protocol) CheckDMSO->StepDown Yes (Shock Precip) CheckpH Check pKa vs Buffer pH (Is pKa < 8.0?) CheckDMSO->CheckpH No SaltOut Is it 'Salting Out'? (Precipitates in PBS but not Water) CheckpH->SaltOut No (pKa > 8.0) Cyclodextrin Switch to HP-beta-Cyclodextrin Excipient CheckpH->Cyclodextrin Yes (Free Base Issue) SaltOut->Cyclodextrin Yes SaltExchange Consider Salt Exchange (HCl -> Gluconate/Mesylate) SaltOut->SaltExchange If CD Fails

Figure 1: Decision matrix for troubleshooting piperidine HCl precipitation events.

Validated Protocols

Protocol A: The "Step-Down" Serial Dilution

Prevents kinetic precipitation shock.

  • Calculate: Determine your Final Assay Concentration (FAC), e.g., 10

    
    M.
    
  • Stock Prep: Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Step (The Critical Buffer):

    • Prepare an "Intermediate Buffer" containing 50% DMSO / 50% Water (or Media).

    • Dilute your 100% DMSO stock 1:10 into this intermediate buffer.

    • Result: 1 mM compound in 55% DMSO. (Precipitation is unlikely here as organic content is still high).[1]

  • Final Dilution:

    • Dilute the Intermediate (1 mM) 1:100 into your pre-warmed Assay Media.

    • Result: 10

      
      M compound in 0.55% DMSO.
      
    • Why it works: You avoid the harsh interface of 100% DMSO touching 100% Water.

Protocol B: Cyclodextrin Complexation

For highly lipophilic derivatives.

  • Vehicle Prep: Dissolve HP-

    
    -CD  in deionized water to create a 20% (w/v) solution. Filter sterilize (0.22 
    
    
    
    m).
  • Compound Addition: Add your Piperidine HCl solid directly to this vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 30 minutes. The solution should turn clear.

  • Usage: Use this solution directly as your "Stock." It is miscible with media and generally non-toxic to cells up to high concentrations.

Reference Data: Solvent Limits in Biological Assays

When troubleshooting, ensure you do not exceed the toxicity thresholds of your solubilizing agents.[2]

Solvent / ExcipientMax Tolerated Conc.[2][3] (Cell Lines)Max Tolerated Conc.[2][3] (Enzymatic)Notes
DMSO 0.1% - 0.5%1.0% - 5.0%High concentrations permeabilize membranes and induce differentiation [1][2].
Ethanol < 0.1%< 1.0%Volatile; evaporation alters concentration over time.
HP-

-Cyclodextrin
0.5% - 2.0%> 5.0%Inert "molecular bucket." Best for lipophilic amines [3].
PEG 400 < 0.5%< 1.0%Can interfere with protein-protein interactions.[3]

Mechanism of Failure Visualization

Understanding why the salt fails in PBS is crucial for selecting the right fix.

FailureMechanism Stock Piperidine-HCl (Soluble in DMSO) Dilution Dilution into PBS (pH 7.4, High Na+/Cl-) Stock->Dilution Add to Media Equilibrium Equilibrium Shift Dilution->Equilibrium Result1 Common Ion Effect: [Cl-] pushes equilibrium to solid salt Equilibrium->Result1 High Ionic Strength Result2 Deprotonation: pH 7.4 > pKa (if low) forms insoluble Free Base Equilibrium->Result2 pH Mismatch

Figure 2: Thermodynamic pathways leading to precipitation in physiological buffers.

References

  • Galvao, J. et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology.

  • Timm, M. et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." BMC Cytometry.

  • Loftsson, T. & Brewster, M.E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • PubChem. "Piperidine Hydrochloride Compound Summary." National Library of Medicine.

  • ThermoFisher Scientific. "Gibco Cell Culture Basics: Solvent Toxicity."

Sources

Stability issues of ether-linked piperidine compounds in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Ether-Linked Piperidine Compounds

Current Status: Operational Agent: Senior Application Scientist Topic: Stability, Solubility, and Degradation of Ether-Linked Piperidines Case ID: ELP-STAB-2026

Executive Summary & Scaffold Overview

Ether-linked piperidine scaffolds (e.g., 4-alkoxypiperidines) are ubiquitous in medicinal chemistry, serving as pharmacophores in antihistamines, antipsychotics, and analgesics. While the ether linkage itself is chemically robust, the piperidine nitrogen introduces specific vulnerabilities in solution.

Key Stability Risks:

  • N-Oxidation: The electron-rich nitrogen is highly susceptible to oxidative attack by dissolved oxygen or peroxides.

  • pH-Dependent Solubility/Aggregation: As basic amines (pKa ~9-10), their solubility is strictly pH-dependent. Free bases often precipitate or aggregate in neutral/basic buffers.

  • Analytical Artifacts: N-oxides can thermally revert to the parent amine in heated ESI sources, leading to confusing LC-MS data ("Ghost Peaks").

Diagnostic Troubleshooting (Q&A)

Q1: "My solution has turned from colorless to a faint yellow/brown over time. Is my ether linkage cleaving?"

  • Diagnosis: Unlikely.[1] Ether cleavage requires strong Lewis acids (e.g., BBr₃) or harsh mineral acids (HI). The yellowing is almost certainly due to N-oxidation of the piperidine ring or the formation of trace conjugated iminium species via photo-oxidation.

  • Action: Check your solvent quality. Stabilized THF or ethers often contain BHT, but non-stabilized ethereal solvents form peroxides that rapidly oxidize piperidines.

  • Verification: Run an LC-MS. Look for a mass shift of +16 Da (N-oxide). Note: See Analytical Guide below regarding thermal reversion.

Q2: "I observe split peaks or broad tailing in my HPLC chromatogram, but the mass spectrum looks pure."

  • Diagnosis: This is a classic "Silanol Effect." Piperidines are basic; protonated species interact with acidic silanol groups on the silica column stationary phase.

  • Action:

    • Increase pH: Use a high-pH stable column (e.g., hybrid silica) and run at pH 10 (ammonium hydroxide/bicarbonate). This suppresses amine protonation.

    • Add Modifier: If running at low pH, add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to saturate silanol sites.

    • Check Conformers: Piperidines undergo chair-chair interconversion. At low temperatures, you may separate conformers. Run the column at 40°C-50°C to coalesce peaks.

Q3: "My compound degrades rapidly in PEG-400 or Tween formulations."

  • Diagnosis: Formaldehyde/Peroxide Contamination. Polyethylene glycols (PEGs) often contain trace formaldehyde and peroxides.

    • Secondary Amines: React with formaldehyde to form hemiaminals or methylene bridges.

    • Tertiary Amines: Peroxides drive N-oxide formation.

  • Action: Use "Low Peroxide/Aldehyde-Free" grades of excipients. Spiking the formulation with an antioxidant (e.g., sodium metabisulfite or ascorbic acid) can confirm this mechanism.

Deep Dive: Degradation Mechanisms

The following diagram illustrates the primary degradation pathways for an N-alkyl-4-alkoxypiperidine.

DegradationPathways cluster_legend Legend Parent Ether-Linked Piperidine (Parent) NOxide N-Oxide (+16 Da) Parent->NOxide Oxidation (H2O2/Air) Primary Pathway EtherCleave Alcohol + Alkyl Halide (Ether Cleavage) Parent->EtherCleave Strong Acid (HI/HBr) Rare in Solution Iminium Iminium Ion (Reactive Intermediate) NOxide->Iminium Polonovski-type Rearrangement Dealkyl N-Dealkylated Product (-R Group) Iminium->Dealkyl Hydrolysis Aldehyde Aldehyde/Ketone (Hydrolysis Product) Iminium->Aldehyde Hydrolysis key1 High Probability key2 Low Probability

Figure 1: Primary degradation pathways. N-oxidation is the dominant risk in solution, while ether cleavage requires extreme acidic conditions rarely seen in biological assays.

Experimental Protocols

Protocol A: Oxidative Stress Testing (N-Oxide Susceptibility)

Purpose: To determine if the piperidine nitrogen requires protection or antioxidant formulation.

  • Preparation: Dissolve compound to 1 mM in Acetonitrile/Water (1:1).

  • Stressing: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%.

  • Incubation: Store at Room Temperature (25°C) for 4 hours.

  • Quenching: Quench with 10% Sodium Metabisulfite solution (removes excess peroxide).

  • Analysis: Analyze via HPLC-UV/MS immediately.

    • Pass Criteria: >95% recovery of parent.

    • Fail Criteria: Appearance of [M+16] peak >5%.

Protocol B: Solubility Profiling (pH Dependent)

Purpose: To prevent "crashing out" in biological buffers.

Buffer SystempH TargetSolubility ExpectationNotes
0.1N HCl 1.0High Fully protonated (Salt form). Stable.
Acetate Buffer 4.5High Protonated. Good for HPLC mobile phases.
PBS / HEPES 7.4Moderate/Risk Close to pKa. Risk of precipitation if >100 µM.
Borate/Carbonate 9.0+Low Free base form. Likely to precipitate or oil out.

Step-by-Step:

  • Prepare 10 mM stock in DMSO.

  • Spike 5 µL of stock into 495 µL of each buffer (Final conc: 100 µM).

  • Shake for 2 hours at 25°C.

  • Centrifuge at 14,000 rpm for 10 mins to pellet precipitate.

  • Analyze supernatant concentration vs. standard.

Analytical Guide: The "Ghost Peak" Phenomenon

A critical issue with piperidine N-oxides is their thermal instability. In the heated source of a Mass Spectrometer (ESI source temp >300°C), the N-oxide oxygen can be eliminated, reverting the molecule back to the parent amine.

Symptoms:

  • HPLC-UV shows two distinct peaks (Parent and N-oxide).

  • Mass Spec shows the same mass (Parent mass) for both peaks.

Solution:

  • Lower Source Temp: Reduce ESI source temperature to <200°C.

  • Use APCI: Atmospheric Pressure Chemical Ionization is often softer for N-oxides.

  • Trust the UV: If the peaks are separated chromatographically, they are different species, regardless of the MS signal.

References

  • Biosynce. (2025).[2][3][4] What is the stability of piperidine? Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage of Ethers With Acid.[5][6][7] Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides.[8] Pharmacological Reviews, 21(4), 325-355. (Contextual grounding for N-oxide metabolism/reversion).

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Storage and handling of hygroscopic (Piperidin-4-yloxy)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Hub for (Piperidin-4-yloxy)-acetic acid hydrochloride . It is designed to address the specific challenges of handling this hygroscopic building block in drug discovery and medicinal chemistry workflows.

Executive Summary & Compound Profile

Compound: (Piperidin-4-yloxy)-acetic acid hydrochloride Key Characteristic: Significantly Hygroscopic / Deliquescent Critical Risk: Rapid moisture uptake leads to stoichiometry errors (10–30% mass variance), physical state changes (solid to goo), and potential equipment corrosion due to localized HCl concentration in the aqueous film.[1]

This compound is a zwitterionic precursor stabilized as a hydrochloride salt.[1] While chemically stable in dry conditions, its affinity for atmospheric moisture is the primary cause of experimental failure (low yields, impure products) due to incorrect molecular weight calculations.

Storage Protocols (The "Prevention" Phase)

Q: How do I store this compound for long-term stability (>6 months)?

A: The "Double-Barrier" Method. Standard refrigeration is insufficient because refrigerators often have high humidity.[1] You must create a micro-environment.

Protocol:

  • Primary Container: Glass vial with a Teflon-lined screw cap. Do not use simple snap-cap vials; they breathe.

  • Secondary Barrier: Place the primary vial inside a heat-sealable aluminized mylar bag or a secondary jar containing active desiccant (e.g., Silica Gel with indicator or Molecular Sieves 4Å).[1]

  • Temperature: Store at -20°C . The lower kinetic energy reduces the rate of moisture diffusion and chemical degradation.

Q: I need to use it daily. Should I keep putting it back in the freezer?

A: No. Thermal cycling causes condensation. Every time you remove a cold vial into warm lab air, water condenses inside the vial once opened.

  • Daily Use Strategy: Aliquot the material into single-use portions inside a glovebox or dry bag. Store these aliquots at room temperature in a desiccator if used within 1 week.

  • The Golden Rule: Never open a cold vial. Allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening.

Handling & Weighing (The "Action" Phase)

Q: The solid turns to a sticky gum on the balance. How do I weigh it accurately?

A: Use the "Difference Weighing" technique or Inert Gas. Direct weighing on an open balance pan guarantees error because the mass increases while you watch the readout.

Scenario A: You have a Glovebox

  • Weigh inside the box under Nitrogen/Argon.[1] This is the gold standard.

Scenario B: Benchtop Handling (Most Common) [1]

  • Equilibrate: Ensure vial is at room temp.

  • Tare: Place a capped weighing vial (containing the solid) on the balance. Tare it.

  • Dispense: Remove the vial, take out an estimated amount quickly, and recap immediately.

  • Weigh: Place the capped vial back on the balance. The negative mass reading is the exact amount you removed.

    • Why this works: You are measuring the loss from a closed system, not the gain of a hygroscopic solid on an open pan.

Q: Can I make a stock solution to avoid weighing solids?

A: Yes, but solvent choice is critical.

  • Recommended: Water or Methanol.[1] The compound is highly soluble in polar protic solvents.[1]

  • Stability: Aqueous solutions are prone to microbial growth (it is an amino acid derivative) and slow hydrolysis if pH drifts.[1] Store stock solutions at -20°C and use within 2 weeks.

  • Avoid: DMSO (hygroscopic itself, hard to remove).[1]

Troubleshooting (The "Recovery" Phase)

Q: My material has clumped into a solid block. Is it chemically degraded?

A: Likely not, but it is hydrated. The "clump" is usually just a physical change (bridging of crystals by water). The chemical backbone (ether/acid) is stable.[1]

  • Action: Check purity via LC-MS. If the main peak is intact, you simply have "wet" salt.

  • Correction: You must determine the new effective Molecular Weight (MW) or dry it (see below). If you assume the anhydrous MW (approx.[1] 195.64 g/mol ), you will under-load your reagent, causing incomplete reactions.[1]

Q: How do I dry it without decomposing it?

A: Vacuum Oven with P₂O₅ trap. Heating wet HCl salts can sometimes drive off HCl gas, leaving the free base or degrading the crystal lattice.

  • Protocol:

    • Place open vial in a vacuum oven.

    • Set temperature to 40°C (Do not exceed 60°C).

    • Apply high vacuum (< 1 mbar) for 12–24 hours.

    • Critical: Place a tray of Phosphorus Pentoxide (P₂O₅) or KOH pellets in the oven to act as a water scavenger. This prevents the pump from just recycling humid air.

Q: I see corrosion on my metal spatula. Why?

A: Localized Hydrochloric Acid. When the hygroscopic salt absorbs water, it dissociates into the organic cation and Chloride ions. In the microscopic water layer, this forms concentrated Hydrochloric Acid.

  • Fix: Use ceramic or Teflon-coated spatulas . Avoid stainless steel 304/316 for long-term contact.[1]

Visual Workflows

Workflow 1: Proper Handling of Hygroscopic Salts

This diagram illustrates the "Chain of Dryness" required to maintain integrity.

HandlingWorkflow cluster_weigh Weighing Logic Storage Cold Storage (-20°C) Equilibration Equilibration (30 mins in Desiccator) Storage->Equilibration Remove Environment Environment Check (Humidity < 40%?) Equilibration->Environment Warm up Weighing Weighing Strategy Environment->Weighing Open Vial Reseal Purge Headspace & Reseal Weighing->Reseal Immediate Reseal->Storage Return

Caption: The "Chain of Dryness" workflow ensures the material is never exposed to condensation or prolonged humidity.

Workflow 2: Troubleshooting "Wet" Material

Decision tree for when you find the material has changed physical state.[1]

Troubleshooting Start Material is Sticky/Clumped PurityCheck Run LC-MS / NMR Start->PurityCheck Decision Is Purity > 95%? PurityCheck->Decision Dry Dry in Vacuum Oven (40°C, P2O5 trap) Decision->Dry Yes (Option A) Recalc Measure Water (KF) & Adjust MW Decision->Recalc Yes (Option B) Discard Discard / Recrystallize Decision->Discard No (Degraded)

Caption: Decision logic for recovering hygroscopic material. Prioritize MW adjustment if drying is not feasible.

Reference Data

Table 1: Solvent Compatibility & Solubility
SolventSolubilityApplicationRisk
Water HighBiological AssaysHydrolysis over time; microbial growth.[1]
Methanol HighStock SolutionsEvaporation changes concentration; absorbs water from air.[1]
DMSO Moderate/HighScreeningHard to remove; hygroscopic.[1]
DCM/Ether Low/InsolubleWashing/PrecipitationNone (Good for washing away impurities).[1]
Table 2: Desiccant Selection Guide
DesiccantEfficiencySuitability for HCl SaltsNotes
P₂O₅ (Phosphorus Pentoxide) ExtremeExcellent Acidic nature matches the salt.[1] Best for vacuum drying.[1][2]
Silica Gel ModerateGoodGood for general storage jars.[1]
NaOH / KOH HighAvoid direct contact Basic desiccants can react with HCl gas if heated, but good for trapping acid fumes in pump lines.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15565775, 4-Piperidineacetic acid hydrochloride. Retrieved from [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • ScienceMadness. Drying the water out of hygroscopic crystals (Discussion). Retrieved from [Link]

  • ResearchGate. The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]

Sources

Troubleshooting low yields in the synthesis of piperidine ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperidine ethers. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in these often-nuanced transformations. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot low yields and other common issues.

Troubleshooting Guide: Addressing Low Yields

Low yields in piperidine ether synthesis can arise from a variety of factors, from substrate reactivity to reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Q1: My Williamson ether synthesis of a piperidine ether is giving a low yield and a significant amount of an elimination byproduct. What's happening and how can I fix it?

This is a classic issue in Williamson ether synthesis, which is an S(_N)2 reaction. The alkoxide you generate from your piperidinol is not only a nucleophile but also a base. When it reacts with a sterically hindered (secondary or tertiary) alkyl halide, the E2 elimination pathway can compete with or even dominate the desired S(_N)2 substitution, leading to the formation of an alkene byproduct and consequently, a low yield of your desired ether.[1][2]

Causality and Solution:

  • Steric Hindrance: The bulky piperidine ring can sterically impede the backside attack required for an S(_N)2 reaction, especially if the alkyl halide is also hindered.

  • Base Strength: The alkoxide is a strong base, which favors elimination.

Troubleshooting Steps:

  • Reverse the Synthons: If possible, try to prepare the ether by reacting the piperidinyl alkoxide with a less sterically hindered halide (primary is ideal) or by reacting a halide-functionalized piperidine with a less hindered alkoxide.[1]

  • Optimize the Base: Use a base that is strong enough to deprotonate the piperidinol but is non-nucleophilic and sterically hindered itself, such as sodium hydride (NaH). This pre-forms the alkoxide without introducing a competing nucleophile.

  • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base, leaving a "naked" and more reactive alkoxide, which can favor the S(_N)2 pathway.[3]

  • Leaving Group: Ensure you are using a good leaving group on your electrophile. Iodides are generally better than bromides, which are better than chlorides. Tosylates are also excellent leaving groups.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the S(_N)2 reaction over elimination, as the activation energy for elimination is often higher.[4]

Q2: I'm attempting a Buchwald-Hartwig amination to form an N-aryl piperidine ether, but the reaction is sluggish and gives a complex mixture. What are the key parameters to investigate?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of the catalyst, ligand, and base. A complex mixture suggests catalyst deactivation, side reactions, or decomposition of starting materials.

Key Parameters for Optimization:

ParameterImportance and RationaleRecommended Starting Points
Palladium Precatalyst The choice of palladium source (e.g., Pd(OAc)(_2), Pd(_2)(dba)(_3)) can affect the rate of formation of the active Pd(0) species.Pd(_2)(dba)(_3) is a common and effective choice.
Ligand The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice depends on the specific substrates.For electron-rich aryl halides, try bulky, electron-rich phosphine ligands like XPhos or RuPhos. For heteroaryl halides, consider ligands like Xantphos.
Base The base activates the amine and regenerates the catalyst. A base that is too strong can cause decomposition of base-sensitive substrates.Start with a moderately strong base like K(_3)PO(_4) or Cs(_2)CO(_3). For more challenging couplings, a stronger base like NaOt-Bu or LHMDS may be necessary, but be mindful of substrate stability.[5]
Solvent The solvent influences the solubility of the reagents and the reaction rate.Toluene, dioxane, and THF are commonly used. Anhydrous conditions are essential.
Temperature Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.Typically run between 80-110 °C.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig ligand Screen Different Ligands (e.g., XPhos, RuPhos, Xantphos) start->ligand Primary consideration base Vary the Base Strength (K3PO4, Cs2CO3, NaOt-Bu) ligand->base If no improvement solvent Change Solvent (Toluene, Dioxane) base->solvent If still issues temp Adjust Temperature solvent->temp

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Q3: My Mitsunobu reaction to form a piperidine ether is difficult to purify due to byproducts. Are there greener or more practical alternatives?

A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate), which can be challenging to remove from the desired product.[6]

Strategies for Improved Purification and Greener Alternatives:

  • Modified Reagents:

    • Polymer-supported reagents: Using polymer-supported triphenylphosphine or a scavenger resin for TPPO can simplify purification by filtration.

    • Fluorous-tagged reagents: These can be separated by fluorous solid-phase extraction.

  • Alternative Reactions:

    • Sulfonate Displacement: Convert the piperidinol to a good leaving group (e.g., mesylate or tosylate) and then displace it with an alkoxide. This is a two-step process but often results in cleaner reactions.

    • Reductive Etherification: This involves the reaction of a piperidinone with an alcohol under reducing conditions.

Experimental Protocol: Two-Step Sulfonate Displacement

  • Mesylation of Piperidinol:

    • Dissolve the N-protected piperidinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO(_3) solution and extract the product with DCM.

    • Dry the organic layer over Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Displacement with Alkoxide:

    • In a separate flask, prepare the alkoxide by adding the desired alcohol (1.5 eq) to a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

    • Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

    • Add a solution of the crude piperidinyl mesylate (1.0 eq) in anhydrous THF to the alkoxide solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate, wash with brine, dry over Na(_2)SO(_4), filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the piperidine nitrogen during ether synthesis?

Yes, in most cases, it is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group).[7] The secondary amine of an unprotected piperidine is basic and nucleophilic, which can lead to several complications:

  • Side Reactions: The piperidine nitrogen can compete with the hydroxyl group as a nucleophile, leading to N-alkylation or N-arylation byproducts.

  • Reagent Incompatibility: The basic nitrogen can react with acidic reagents or catalysts.

  • Purification Challenges: The basicity of the final product can complicate purification by silica gel chromatography.

Q2: What are the best practices for setting up a Williamson ether synthesis for a piperidine ether?

To maximize your chances of success:

  • Ensure Anhydrous Conditions: Water will quench the strong base used to generate the alkoxide and can hydrolyze your alkyl halide. Use dry solvents and glassware.

  • Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[1]

  • Pre-form the Alkoxide: Add the base to the piperidinol solution and stir for 30-60 minutes before adding the alkyl halide. This ensures complete deprotonation and minimizes side reactions of the base with the halide.

  • Choose the Right Solvent: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they enhance the nucleophilicity of the alkoxide.[3]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of the reaction and identify the formation of any byproducts.

Q3: How do I choose between a Williamson, Buchwald-Hartwig, or Mitsunobu reaction for my piperidine ether synthesis?

The choice of method depends on the specific ether you are trying to synthesize and the available starting materials.

G cluster_0 Decision Pathway start Target Piperidine Ether q1 O-Alkyl or O-Aryl? start->q1 q2 N-Alkyl or N-Aryl? start->q2 williamson Williamson Ether Synthesis (Primary Alkyl Halide) q1->williamson O-Alkyl buchwald Buchwald-Hartwig Amination q1->buchwald O-Aryl (less common, Ullmann-type) q2->williamson N-Alkyl (Reductive Amination often better) q2->buchwald N-Aryl q3 Stereocenter Inversion Needed? q3->williamson No mitsunobu Mitsunobu Reaction q3->mitsunobu Yes williamson->q3

Caption: Decision tree for selecting a synthetic method.

References

  • Reddit user discussion on solvent choice in ether synthesis. (2020). r/chemistry. [Link]

  • Visual Learners. (2021). Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis. YouTube. [Link]

  • Malkov, A. V., & Figlus, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4947. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]

  • Journal of the American Chemical Society. (2026). Cobaloxime Catalysis: A General Platform for Mizoroki–Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated Alkyl Chlorides. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Unknown Source. (n.d.). 10.
  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]

  • ChemistryViews. (2023). General Path to N-Arylpiperidines. [Link]

  • ResearchGate. (n.d.). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?[Link]

  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. [Link]

  • Wordpress. (2026). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • PubMed Central. (n.d.). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • ACS Publications. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development. [Link]

  • ElectronicsAndBooks. (n.d.). REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COM- POUNDS IN ETHER SOLUTIONS.[Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • ChemRxiv. (n.d.). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. [Link]

  • YouTube. (2022). Organic Chemistry 1: Williamson ether synthesis practice problems. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. [Link]

Sources

Technical Support Ticket #WES-001: Ether Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Limitations of Williamson Ether Synthesis & High-Fidelity Alternatives Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open Priority: High

Part 1: Diagnostic Triage (The "Why is it failing?")

Welcome to the Ether Synthesis Technical Support Center. If you are reading this, your standard


 reaction is likely failing to produce the target yield, or you are observing significant alkene byproducts.

The Williamson Ether Synthesis is the "Hello World" of organic chemistry, but in complex drug discovery, it is often a trap. It relies on a specific orbital alignment (


 backside attack) that is easily disrupted by steric bulk and basicity.
Root Cause Analysis: The Three Primary Failure Modes[1]
Failure ModeSymptomMechanistic Cause
E2 Elimination Product is an alkene (olefin); starting halide disappears but no ether forms.The alkoxide acts as a base (removing a

-proton) rather than a nucleophile. This dominates with

and

alkyl halides.
The "Aryl Wall" No reaction; starting material remains unchanged.You are attempting to react a phenoxide with an unactivated aryl halide (e.g., bromobenzene).

carbons resist

attack due to electron repulsion and lack of backside access.
Solvation Lock Low conversion; "gummy" precipitate.The alkoxide salt is insoluble in the organic solvent, or the "naked" anion is too reactive and degrades the solvent.

Part 2: Troubleshooting Guide (Q&A)

Q: I have a tertiary alkyl halide and I need to attach a methoxy group. The Williamson reaction gave me 90% isobutylene. What now? A: You are fighting thermodynamics. A tertiary halide is sterically crowded; the alkoxide cannot reach the antibonding


 orbital. Instead, it grabs the accessible proton.
  • The Fix: Invert the roles. React the tertiary alcohol (as the nucleophile) with a primary alkyl halide (methyl iodide).

    • Note: If you absolutely must couple two bulky groups, abandon Williamson. Use Lewis Acid-catalyzed condensation (e.g.,

      
       or 
      
      
      
      ) to generate a stable carbocation intermediate that the alcohol can trap.

Q: I am trying to make a diaryl ether (Ph-O-Ph). I refluxed phenol and bromobenzene with NaOH for 48 hours. Nothing happened. A: Standard Williamson conditions (


) are physically impossible on neutral aryl rings. The C-Br bond is in the nodal plane of the 

-system.
  • The Fix: You require metal catalysis to lower the activation energy. Switch to Ullmann Coupling (Copper) or Buchwald-Hartwig (Palladium). See Protocol B below.

Q: My reagents are correct (


 halide), but the reaction is incredibly slow in THF. 
A:  Your alkoxide salt might be aggregated.
  • The Fix: Add a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6. This "shuttles" the anion into the organic phase and separates the ion pair, creating a "naked," hyper-reactive nucleophile.

Part 3: Decision Logic & Visualization

Before selecting a protocol, trace your substrate through this logic gate to ensure you aren't wasting reagents on a forbidden pathway.

EtherSynthesisLogic Start Target Ether Structure Type Bond Type? Start->Type AlkylAlkyl Alkyl-Alkyl Type->AlkylAlkyl ArylAlkyl Aryl-Alkyl Type->ArylAlkyl Diaryl Diaryl (Ar-O-Ar) Type->Diaryl HalideCheck Is Halide 1°? AlkylAlkyl->HalideCheck Stereo Stereochem Sensitive? ArylAlkyl->Stereo Buchwald Protocol: Buchwald-Hartwig (Pd-Catalysis) Diaryl->Buchwald High Value/Complex Ullmann Protocol: Modern Ullmann (Cu/Ligand) Diaryl->Ullmann Robust/Scale-up Williamson Protocol: Standard Williamson (NaH/THF) HalideCheck->Williamson Yes AcidCat Protocol: Acid Catalysis (H2SO4 or Lewis Acid) HalideCheck->AcidCat No (2°/3°) Stereo->Williamson No (Phenol + 1° Halide) Mitsunobu Protocol: Mitsunobu (DEAD/PPh3) Stereo->Mitsunobu Yes (Inversion)

Figure 1: Strategic decision tree for ether synthesis. Select the pathway based on substrate hybridization and steric constraints.

Part 4: Alternative Workflows (Standard Operating Procedures)

When Williamson fails, deploy these high-fidelity protocols.

Protocol A: The Mitsunobu Reaction

Best For: Stereochemical inversion of secondary alcohols; synthesis of aryl-alkyl ethers under mild, neutral conditions. Mechanism: Activates the alcohol as a leaving group (oxyphosphonium intermediate) allowing the phenol to attack via


.
  • Reagents:

    • Substrate: Alcohol (

      
       eq) + Phenol (
      
      
      
      eq).
    • Activator: Triphenylphosphine (

      
      , 
      
      
      
      eq).[1]
    • Oxidant: Diethyl azodicarboxylate (DEAD) or DIAD (

      
       eq).
      
    • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve Alcohol, Phenol, and

      
       in THF under 
      
      
      
      atmosphere. Cool to
      
      
      .
    • Add DEAD dropwise (Exothermic!). The solution will turn orange/yellow.

    • Stir at

      
       for 30 mins, then warm to Room Temp (RT) for 12-24 hours.
      
  • Validation:

    • Monitor disappearance of the alcohol -OH stretch in IR (

      
      ).
      
    • Critical: This reaction inverts the stereocenter of the alcohol.[2][3] If you start with (R)-alcohol, you get (S)-ether.

Protocol B: Buchwald-Hartwig C-O Coupling

Best For: Diaryl ethers; coupling unactivated aryl halides with alcohols/phenols. Mechanism: Pd(0) oxidative addition


 Ligand exchange 

Reductive elimination.
  • Reagents:

    • Aryl Halide (

      
       eq, Bromides/Iodides preferred).
      
    • Alcohol/Phenol (

      
       eq).
      
    • Catalyst:

      
       or 
      
      
      
      (
      
      
      mol%).
    • Ligand: Bulky phosphines are critical (e.g., t-BuBrettPhos , RockPhos ).

    • Base:

      
       or 
      
      
      
      (weaker bases tolerate functional groups better than NaOtBu).[4]
    • Solvent: Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried vial with Catalyst, Ligand, Base, and Aryl Halide.

    • Evacuate and backfill with Argon (3x). Oxygen kills this cycle.

    • Add Solvent and Alcohol via syringe.

    • Heat to

      
       for 12-18 hours.
      
  • Validation:

    • TLC usually shows a distinct UV-active product spot (more non-polar than the phenol).

Part 5: Comparative Data Analysis

FeatureWilliamsonMitsunobuBuchwald-Hartwig
Primary Mechanism

(Concerted)

(Activated Alcohol)
Pd-Catalytic Cycle
Key Limitation E2 Elimination (Basicity)Atom Economy (High waste)Catalyst Cost /

Sensitivity
Steric Tolerance Low (Primary halides only)Medium (2° Alcohols ok)High (Ligand dependent)
Stereochemistry Inversion (at halide)Inversion (at alcohol)Retention (at aryl halide)
Substrate Scope Alkyl-Alkyl, Aryl-AlkylAryl-Alkyl, Alkyl-AlkylDiaryl , Aryl-Alkyl

Part 6: Mechanistic Visualization (Buchwald vs. Williamson)

Understanding the transition state dictates your success. Williamson requires a backside attack. Buchwald requires the metal to insert itself into the bond.

MechanismComparison cluster_0 Williamson (SN2) cluster_1 Buchwald-Hartwig (Pd Cycle) W_Start Alkoxide + R-X W_TS [RO---C---X]‡ Backside Attack W_Start->W_TS Requires 1° C W_End Ether + Salt W_TS->W_End B_Pd0 L-Pd(0) B_OxAdd Oxidative Addition B_Pd0->B_OxAdd Ar-X B_LigEx Ligand Exchange (Base + Alcohol) B_OxAdd->B_LigEx L-Pd(II)-Ar-X B_RedEl Reductive Elimination B_LigEx->B_RedEl L-Pd(II)-Ar-OR B_RedEl->B_Pd0 Product Release

Figure 2: Mechanistic divergence. Note that Buchwald-Hartwig (bottom) avoids the steric "backside attack" constraint of the Williamson reaction (top).

References & Further Reading

  • Williamson Ether Synthesis & Phase Transfer Catalysis:

    • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters.

  • The Mitsunobu Reaction:

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Buchwald-Hartwig C-O Coupling:

    • Torf-Fulton, C., et al. (2012). Palladium-Catalyzed Synthesis of Aryl Ethers. In Organic Reactions.

    • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Electron-Deficient Phenols. Journal of the American Chemical Society.[5]

  • Modern Ullmann Coupling:

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

Sources

Validation & Comparative

Beyond the Oxy-Acetic Acid Moiety: Strategic Linker Design in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of alternatives to the oxy-acetic acid moiety in drug design. It is structured to serve as a strategic resource for medicinal chemists, focusing on the causal relationships between structural modifications and pharmacological outcomes.

The Oxy-Acetic Acid Paradox

The oxy-acetic acid moiety (


) is a ubiquitous pharmacophore in medicinal chemistry, famously anchoring the efficacy of NSAIDs (e.g., phenoxyacetic acid derivatives), PPAR agonists (fibrates), and CRTH2 antagonists. It serves a dual function: the ether oxygen provides a hydrogen bond acceptor and conformational flexibility, while the carboxylic acid engages in critical ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the binding pocket.

However, this moiety is frequently a source of attrition in late-stage drug development due to three convergent liabilities:

  • Acyl Glucuronidation (Toxicity): The carboxylic acid is a substrate for UDP-glucuronosyltransferases (UGTs), forming reactive 1-

    
    -O-acyl glucuronides. These electrophilic species can covalently modify plasma proteins and liver macromolecules, leading to immune-mediated idiosyncratic toxicity (IADRs).
    
  • Metabolic Instability: The methylene spacer (

    
    ) adjacent to the ether oxygen is electronically activated, making it prone to rapid oxidative dealkylation by CYP450 isoforms.
    
  • Permeability Limitations: At physiological pH, the carboxylate is ionized (pKa ~3.5–4.5), restricting passive diffusion and blood-brain barrier (BBB) penetration.

This guide evaluates high-performance alternatives that mitigate these risks while preserving potency.

Strategic Alternatives: Engineering the Linker-Headgroup Axis

We categorize alternatives into three distinct strategies: Steric Shielding , Bioisosteric Replacement , and Conformational Locking .

Strategy A: Steric Shielding ( -Substitution)

Mechanism: Introducing steric bulk at the


-carbon (the methylene spacer) blocks the approach of CYP450 iron-oxo species, preventing oxidative dealkylation. It also sterically hinders the carboxylate, reducing the rate of glucuronidation.
  • Modification: Replace

    
     with 
    
    
    
    (dimethylation).
  • Case Study: This is the "Fibrate Effect." Fenofibrate utilizes an isopropyl spacer to resist rapid metabolism compared to the unbranched analog.

  • Outcome: Increased metabolic half-life (

    
    ); reduced formation of reactive acyl glucuronides due to steric hindrance at the esterification site.
    
Strategy B: Conformational Locking (Cyclopropanes & Oxetanes)

Mechanism: Replacing the flexible methylene linker with a small ring restricts the conformational entropy penalty upon binding and alters the vector of the acidic group.

  • Modification: 1-Oxy-cyclopropane-1-carboxylic acid or Oxetane-3-carboxylic acid.

  • Advantage: The oxetane ring reduces lipophilicity (LogP) significantly compared to a gem-dimethyl group while blocking metabolism. The "bent" bonds of cyclopropane mimic the electronic properties of alkenes but resist oxidation.

  • Data Point: Oxetane analogs often show a 10–20 fold reduction in intrinsic clearance (

    
    ) compared to linear alkyl chains.
    
Strategy C: The Bioisosteric Switch (Headgroup & Linker)

Mechanism: Replacing the carboxylate with a group that mimics its planar/acidic nature but cannot form glucuronides.

Alternative MoietypKa RangeKey AdvantageLiability
Tetrazole (

)
4.5–5.0Classic bioisostere; similar acidity; resists glucuronidation.Poor permeability; explosive synthesis risk.
1,2,4-Oxadiazole-5(4H)-one 6.0–7.0Weakly acidic; neutral at lower pH; improved permeability.Hydrolytic stability can be variable.
Acyl Sulfonamide (

)
4.5–5.5Tunable pKa via R-group; maintains carbonyl H-bond acceptor.Larger molecular weight (MW).
Squaric Acid 0.5–1.0Strong acid; bidentate H-bond donor/acceptor.Very polar; low oral bioavailability.

Comparative Analysis of Linker Performance

The following table contrasts the standard oxy-acetic acid moiety with its primary alternatives.

Table 1: Physicochemical and Metabolic Profiling of Linker Alternatives

Linker/Moiety TypeLogD (pH 7.4)Metabolic Stability (

, Human Microsomes)
Acyl Glucuronide Reactivity RiskPermeability (

,

cm/s)
Oxy-Acetic Acid (

)
LowLow (Rapid Dealkylation)High (Primary Liability)Low (< 1.0)

-Dimethyl
(

)
MediumHigh (Steric Block)Medium (Steric Shielding)Medium
Oxy-Cyclopropyl MediumHighLowMedium
Tetrazole Linker LowHighNull (N-glucuronidation possible)Low
Oxadiazolone HighMediumNull High (> 5.0)

Analyst Note: The Oxadiazolone is currently the "Gold Standard" for CNS-penetrant programs replacing carboxylic acids, as it masks the charge while retaining the pharmacophore geometry.

Mechanistic Visualization

Diagram 1: The Metabolic Liability Cascade

This diagram illustrates the dual failure modes of the oxy-acetic acid moiety and how alternatives intervene.

MetabolicLiability cluster_sol Design Solutions Drug Drug-O-CH2-COOH CYP CYP450 Oxidation (Dealkylation) Drug->CYP Phase I UGT UGT Conjugation (Glucuronidation) Drug->UGT Phase II Metabolite1 Phenol + Glyoxylic Acid (Loss of Potency) CYP->Metabolite1 AG 1-beta-O-Acyl Glucuronide (Reactive Electrophile) UGT->AG Protein Plasma Protein (Albumin) AG->Protein Covalent Binding (Transacylation) Toxicity Immune Response / Idiosyncratic Toxicity Protein->Toxicity AlphaMe Alpha-Methylation Blocks CYP AlphaMe->CYP Inhibits Bioiso Bioisostere (Tetrazole) Evades UGT Bioiso->UGT Evades

Caption: Figure 1.[1] The metabolic divergence of the oxy-acetic acid moiety. Phase I oxidation destroys the pharmacophore, while Phase II conjugation creates toxic adducts. Strategic substitution blocks these specific pathways.

Experimental Protocols for Validation

To validate the superiority of an alternative linker, you must assess both metabolic stability and chemical reactivity .

Protocol A: Acyl Glucuronide Reactivity Assessment ( Degradation)

Purpose: To determine if the modified linker retains the risk of forming reactive metabolites.

  • Biosynthesis: Incubate the parent compound (10

    
    M) with human liver microsomes (HLM) or recombinant UGTs supplemented with UDPGA (5 mM) and Alamethicin (25 
    
    
    
    g/mL) in phosphate buffer (pH 7.4) for 60 min.
  • Isolation: Quench with ice-cold acetonitrile. Centrifuge and isolate the supernatant.

  • Degradation Assay:

    • Incubate the biosynthesized glucuronide in phosphate buffer (pH 7.4) at 37°C.

    • Sampling: Take aliquots at 0, 15, 30, 60, 120 min.

    • Trapping Agent: Add a nucleophile mimic (e.g., glutathione or a lysine-mimetic peptide) to a parallel set of samples to detect adduct formation.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the glucuronide and the appearance of the parent drug (hydrolysis) or the isomeric glucuronides (acyl migration).

  • Success Criteria: A stable alternative should show minimal acyl migration and negligible covalent binding to the trapping agent.

Protocol B: Microsomal Stability (Linker Oxidation)

Purpose: To verify resistance to oxidative dealkylation at the linker.

  • Preparation: Prepare a 1

    
    M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Initiation: Add Human Liver Microsomes (0.5 mg protein/mL). Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH (1 mM).

  • Time Course: Quench aliquots at 0, 5, 15, 30, and 60 minutes using acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    
  • Benchmark: The

    
    -dimethyl analog should exhibit a 
    
    
    
    < 50% of the linear oxy-acetic parent.

Decision Logic for Linker Selection

Use this logic flow to select the appropriate alternative based on your program's specific constraints.

SelectionLogic Start Start: Replace Oxy-Acetic Acid TargetLoc Target Location? Start->TargetLoc CNS CNS Target TargetLoc->CNS Peripheral Peripheral Target TargetLoc->Peripheral Oxadiazole Select: 1,2,4-Oxadiazolone (Neutral, High Perm) CNS->Oxadiazole Avoid Charge Metab Is t1/2 Limiting? Peripheral->Metab Permeability Is Permeability Limiting? Cyclo Select: Cyclopropyl/Oxetane (Rigid + Stable) Permeability->Cyclo Need Rigid/Lower LogP Bioiso Select: Tetrazole/Sulfonamide (Acidic Bioisostere) Permeability->Bioiso Need H-Bond/Potency Metab->Permeability Low Clearance AlphaMe Select: Alpha-Dimethyl Linker (Steric Block) Metab->AlphaMe High Clearance

Caption: Figure 2. Decision tree for optimizing the oxy-acetic acid moiety based on tissue distribution and physicochemical liabilities.

References

  • Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link

  • Panaampon, J., et al. (2022). "Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology." Chemical Research in Toxicology. Link

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Lassolas, P., et al. (2016). "Structure-Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Alternatives to (Piperidin-4-yloxy)-acetic acid in Neurological Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of structural alternatives to (Piperidin-4-yloxy)-acetic acid , a privileged scaffold in neurological drug discovery. It is designed for medicinal chemists and process scientists seeking to optimize pharmacokinetic (PK) profiles, metabolic stability, or receptor selectivity.

Introduction: The Scaffold & Its Limitations

(Piperidin-4-yloxy)-acetic acid serves as a critical linker-pharmacophore hybrid in neuro-active agents (e.g., GABA uptake inhibitors, integrin antagonists). Structurally, it consists of a basic piperidine amine connected to a carboxylic acid tail via an ether linkage.

Key Functions:

  • Basicity Modulation: The piperidine nitrogen (pKa ~9–10) ensures protonation at physiological pH, crucial for ionic bonding with aspartate/glutamate residues in GPCRs.

  • Solubility: The zwitterionic nature (amine + acid) enhances aqueous solubility.

  • Linker Geometry: The ether oxygen provides a specific bond angle (~110°) and H-bond acceptor capability that carbon analogs lack.

Why Seek Alternatives?

  • Metabolic Liability: The ether carbon (

    
     to the oxygen) is susceptible to oxidative dealkylation by CYP450 isoforms.
    
  • Chemical Stability: The ether linkage can be prone to cleavage under harsh acidic synthetic conditions.

  • Selectivity: The conformational flexibility of the ether linker can lead to off-target binding (promiscuity).

Strategic Alternatives: Comparative Analysis

We evaluate three primary structural modifications: Carbon Isosteres , Nitrogen Homologs , and Rigidified Analogs .

Alternative A: The Carbon Isostere

Structure: (Piperidin-4-yl)-acetic acid Modification: Replacement of the ether oxygen with a methylene group (-CH₂-).

  • Mechanism: Removes the H-bond acceptor and changes the vector of the acidic tail.

  • Pros: Significantly enhanced metabolic stability (eliminates O-dealkylation).

  • Cons: Loss of H-bond acceptor can reduce potency (e.g., 5-fold loss in GABA uptake inhibitors like Tiagabine analogs). Increased lipophilicity (LogP).

Alternative B: The Nitrogen Variant (Piperazine)

Structure: (Piperazin-1-yl)-acetic acid Modification: Replacement of the C4-methine with a Nitrogen atom.[1]

  • Mechanism: Introduces a second basic center, altering the pKa profile and polarity.

  • Pros: Lower LogP (enhanced solubility). The second nitrogen offers a vector for further diversification.

  • Cons: Reduced BBB permeability due to increased Polar Surface Area (PSA).

Alternative C: Rigidified Spirocycles

Structure: 2-Oxa-6-azaspiro[3.3]heptane derivatives Modification: Constraining the ether oxygen within a spirocyclic ring.

  • Mechanism: Locks the oxygen vector, reducing entropic penalty upon binding.

  • Pros: High selectivity (rigid fit). Novel IP space.[2]

  • Cons: Complex synthesis; higher molecular weight.

Data Presentation: Quantitative Comparison

The following table summarizes the physicochemical shifts expected when switching from the parent scaffold to its alternatives.

FeatureParent: (Piperidin-4-yloxy)-acetic acidAlt A: (Piperidin-4-yl)-acetic acidAlt B: (Piperazin-1-yl)-acetic acidAlt C: Spirocyclic Analog
Linker Atom Oxygen (Ether)Carbon (Methylene)Nitrogen (Amine)Spiro-Ether
H-Bond Acceptors 2 (Acid + Ether)1 (Acid only)2 (Acid + Amine)2 (Acid + Ether)

LogP
Reference (0.0)+0.4 to +0.6 (More Lipophilic)-0.8 to -1.2 (More Hydrophilic)-0.2 to +0.2
Metabolic Stability Moderate (O-dealkylation risk)High ModerateHigh
BBB Permeability GoodExcellentPoor (High PSA)Moderate
Primary Use Case Balanced Potency/SolubilityCNS Penetration/StabilityPeripheral Targets/SolubilitySelectivity Optimization

Experimental Protocols

Protocol A: Synthesis of the Parent Scaffold (Ether Linkage)

Use Case: Establishing a baseline for potency.

Reaction Type: Williamson Ether Synthesis (Phase Transfer Catalysis).

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), tert-butyl bromoacetate (1.2 eq), Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq), Toluene, 50% NaOH (aq).

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in Toluene.

    • Add TBAHS and 50% NaOH solution. Cool to 0°C.

    • Dropwise add tert-butyl bromoacetate.

    • Stir vigorously at RT for 4 hours (Monitor by TLC: Hexane/EtOAc 7:3).

    • Workup: Separate organic layer, wash with water, dry over MgSO₄, concentrate.

    • Deprotection: Treat crude with TFA/DCM (1:1) for 1h to yield the free acid/amine salt.

  • Validation: NMR signal for the ether linker protons (-O-CH₂-CO) appears as a singlet ~4.0 ppm.

Protocol B: Synthesis of Alternative A (Carbon Isostere)

Use Case: Improving metabolic stability.

Reaction Type: Horner-Wadsworth-Emmons (HWE) Olefination followed by Reduction.

  • Reagents: N-Boc-4-piperidone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.3 eq), THF (anhydrous).

  • Procedure:

    • Step 1 (Olefination): Suspend NaH in dry THF at 0°C. Add Triethyl phosphonoacetate dropwise. Stir 30 min.

    • Add N-Boc-4-piperidone in THF. Warm to RT and stir 2h.

    • Quench with NH₄Cl(aq), extract with EtOAc. Yields the

      
      -unsaturated ester.
      
    • Step 2 (Reduction): Dissolve intermediate in MeOH. Add Pd/C (10% w/w). Hydrogenate at 1 atm H₂ for 4h.

    • Hydrolysis: Treat with LiOH in THF/Water to yield the acid.

  • Validation: Disappearance of olefin protons (5.8 ppm) and appearance of methylene multiplet ~2.2 ppm.

Decision Logic & Visualization

Figure 1: SAR Decision Tree for Linker Selection

Caption: Logical flow for selecting the optimal linker based on ADME/Tox failures of the parent scaffold.

SAR_Decision_Tree Start Parent Scaffold: (Piperidin-4-yloxy)-acetic acid Issue_Metab Issue: High Metabolic Clearance (O-dealkylation) Start->Issue_Metab Issue_Potency Issue: Low Potency (Need stronger H-bonding) Start->Issue_Potency Issue_Solubility Issue: Poor Solubility (LogP too high) Start->Issue_Solubility Sol_Carbon Solution: Carbon Isostere ((Piperidin-4-yl)-acetic acid) Issue_Metab->Sol_Carbon Remove Ether O Sol_Rigid Solution: Rigid Analog (Spirocyclic Ether) Issue_Potency->Sol_Rigid Lock Conformation Sol_Piperazine Solution: Nitrogen Variant (Piperazin-1-yl-acetic acid) Issue_Solubility->Sol_Piperazine Add Polar N

Figure 2: Comparative Synthesis Pathways

Caption: Divergent synthetic routes for the Ether Parent (Left) vs. the Carbon Isostere (Right).

Synthesis_Pathways SM1 N-Boc-4-Hydroxypiperidine Proc_Ether Williamson Ether Synthesis (Br-CH2-COOtBu, NaOH) SM1->Proc_Ether O-Alkylation SM2 N-Boc-4-Piperidone Proc_HWE HWE Olefination ((EtO)2P(O)CH2COOEt) SM2->Proc_HWE C-C Bond Formation Prod_Ether Target: Ether Scaffold (Piperidin-4-yloxy)-acetic acid Proc_Ether->Prod_Ether Proc_Red Hydrogenation (H2, Pd/C) Proc_HWE->Proc_Red Unsaturated Ester Prod_Carbon Alt A: Carbon Isostere (Piperidin-4-yl)-acetic acid Proc_Red->Prod_Carbon

References

  • Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[3][4][5] Journal of Medicinal Chemistry. Link

  • Kopka, I. E. (1997). "Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders." Google Patents (WO1997049698A1). Link

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PubMed Central. Link

  • BenchChem Technical Guides. (2025). "Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide." Link

Sources

Comparative analysis of piperidine vs pyrrolidine scaffolds.

[1]

Executive Summary

In medicinal chemistry, the choice between a six-membered piperidine and a five-membered pyrrolidine ring is rarely arbitrary. While both are ubiquitous nitrogen heterocycles—found in over 60% of small-molecule drugs—they impart distinct physicochemical, conformational, and metabolic profiles to a drug candidate.

This guide provides an objective, data-driven comparison of these two privileged scaffolds. It moves beyond basic structural differences to analyze how ring size dictates binding entropy, metabolic "soft spots," and lipophilic vectors, supported by experimental protocols and real-world case studies.

Part 1: Physicochemical Showdown

The transition from a piperidine to a pyrrolidine (ring contraction) is a classic strategy to modulate lipophilicity and solubility without altering the fundamental pharmacophore.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine (6-membered)Pyrrolidine (5-membered)Impact on Drug Design
Basicity (pKa) ~11.22~11.27Negligible Difference. Both are strong bases. Pyrrolidine is slightly more basic due to better solvation of the compact cation and relief of ecliptic strain upon protonation.
Lipophilicity (LogP) ~0.84~0.46Significant. Piperidine is more lipophilic. Switching to pyrrolidine lowers LogP by ~0.4 units, often improving aqueous solubility (LogS).
Conformational Nature Rigid (Chair)Flexible (Envelope/Twist)Critical. Piperidine offers defined axial/equatorial vectors. Pyrrolidine undergoes rapid pseudorotation, offering "induced fit" but higher entropic penalty.
Metabolic Liability High (α-carbon oxidation)High (α-carbon oxidation)Both are susceptible to CYP450 oxidation, but piperidine has a unique propensity for oxidative ring contraction.

Expert Insight: While the pKa difference is minimal, the LogP shift is the primary driver for swapping these rings during lead optimization. If a lead compound is too lipophilic (LogD > 3.5), contracting the piperidine to a pyrrolidine is a high-probability move to improve the Solubility Forecast Index (SFI) .

Part 2: Structural Biology & Conformational Analysis[2]

The thermodynamic success of a ligand depends on the balance between Enthalpy (


  • Piperidine (The Anchor): Exists predominantly in a distinct chair conformation . Substituents are locked in either axial or equatorial positions. This rigidity reduces the entropic penalty upon binding (

    
    ) if the solution conformer matches the bioactive conformation.
    
  • Pyrrolidine (The Shape-Shifter): Exists in a state of pseudorotation between various envelope and twist forms. While this allows the ring to adapt to slightly different pocket shapes (better

    
    ), it incurs a higher entropic cost to "freeze" into a single bioactive state.
    
Visualization: Conformational Energy Landscapes

The following diagram illustrates the energy wells associated with these scaffolds.

Conformational_Landscapecluster_PiperidinePiperidine (Rigid)cluster_PyrrolidinePyrrolidine (Flexible)ChairChair Form(Global Minimum)BoatTwist-Boat(High Energy +5.5 kcal/mol)Chair->BoatHigh BarrierBindingProtein Binding PocketChair->BindingLow Entropic Penalty(Pre-organized)Env1Envelope ATwistTwist FormEnv1->TwistLow Barrier(Pseudorotation)Env1->BindingHigh Entropic Penalty(Must Freeze Motion)Env2Envelope BTwist->Env2

Caption: Comparative energy landscapes. Piperidine resides in a deep 'Chair' well, offering pre-organization. Pyrrolidine fluctuates rapidly (pseudorotation), requiring energy to freeze into a bioactive state.

Part 3: Metabolic Stability & Ring Contraction

Both rings are "metabolic hotspots" for Cytochrome P450 (CYP) enzymes, specifically at the

oxidative ring contraction

Mechanism of Concern:

  • SET/HAT: CYP extracts an electron/proton from the nitrogen or

    
    -carbon.
    
  • Radical Formation: An

    
    -carbon radical is formed.
    
  • Ring Scission: The C-C bond can cleave, leading to a transient imine.

  • Re-closure: The intermediate can re-cyclize to a 5-membered pyrrolidine derivative (often a pyrrolidine-2-one or similar).

CYP_MetabolismSubstratePiperidine Drug(Parent)Radicalα-C Radical IntermediateSubstrate->Radical H-atom abstractionCYPCYP450 (Fe=O)CYP->RadicalImineRing-Opened Imine/AldehydeRadical->Imine β-Scission (C-C cleavage)LactamPiperidone (Lactam)(Major Metabolite)Radical->Lactam Hydroxyl ReboundPyrrolidinePyrrolidine Analog(Ring Contraction)Imine->Pyrrolidine Recyclization(-CH2 loss)

Caption: Metabolic divergence. While direct oxidation to lactams is common, piperidines can undergo radical-mediated ring contraction to form pyrrolidine metabolites.

Part 4: Case Studies in Drug Optimization

Does "smaller" mean "better"? Not always. The following cases illustrate the trade-offs.

Case A: The "Goldilocks" Effect – Fentanyl & Donepezil

In both the opioid analgesic Fentanyl and the Alzheimer's drug Donepezil , the piperidine ring is critical for potency.

  • Experiment: Researchers synthesized analogs where the piperidine (6-ring) was contracted to a pyrrolidine (5-ring) or expanded to an azepine (7-ring).

  • Result:

    • Fentanyl: The pyrrolidine analog was 150–200 fold less potent than Fentanyl. The steric bulk of the piperidine chair is essential for the precise fit in the Mu-opioid receptor.

    • Donepezil: Ring contraction led to an 8- to 20-fold loss in AChE inhibitory activity.

  • Lesson: If the binding pocket is deep and hydrophobic (like the AChE gorge), the rigid volume of piperidine provides superior Van der Waals contacts compared to the smaller pyrrolidine.

Case B: The "Vector Switch" – ROR

t Modulators

In the development of ROR

  • Challenge: A "U-shaped" conformation was required to stack aromatic rings effectively.

  • Solution: A cis-3,4-diphenylpyrrolidine scaffold was initially used. The flexibility of the pyrrolidine allowed the substituents to adopt a specific cis-orientation that mimicked the bioactive conformation.

  • Optimization: Later, this was evolved back to a piperidine carboxamide to balance potency with PXR (Pregnane X Receptor) selectivity, showing that scaffold hopping is an iterative, bidirectional process.

Part 5: Experimental Protocols

To validate the choice between these scaffolds, the following protocols are recommended.

Protocol 1: Comparative pKa Determination (Potentiometric Titration)

Objective: To determine the precise ionization constant, as calculated values often fail to account for specific intramolecular H-bonding.

  • Preparation: Prepare a 10 mM stock solution of the piperidine/pyrrolidine analog in DMSO.

  • Dilution: Dilute to 50 µM in 0.15 M KCl (ionic strength adjuster) / water.

  • Titration: Use an automated potentiometric titrator (e.g., Sirius T3). Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Analysis: Plot Bjerrum difference curves.

  • Validation: Use Quinine (pKa 4.1, 8.5) as a standard control.

    • Note: Pyrrolidines often show a sharper inflection point due to the lack of chair-boat inversion equilibria.

Protocol 2: Microsomal Stability & Metabolite ID

Objective: To detect ring contraction metabolites.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Use a high-resolution Q-TOF or Orbitrap.

    • Search Trigger: Look for Mass Shift -14 Da (Loss of CH2) alongside +16 Da (Oxidation).

    • Crucial Step: If a -14 Da metabolite is found, perform MS/MS fragmentation. A pyrrolidine ring will show distinct fragmentation patterns (e.g., loss of C2H4) compared to the parent piperidine.

Part 6: Decision Matrix

Use this logic flow to select the optimal scaffold for your lead series.

Decision_TreeStartStart: Lead OptimizationCheckLogPIs LogD > 3.5or Solubility Low?Start->CheckLogPCheckVectorIs Vector/Angle Critical?CheckLogP->CheckVectorNoSelectPyrSelect PYRROLIDINECheckLogP->SelectPyrYesCheckVector->SelectPyrFlexibility NeededSelectPipSelect PIPERIDINECheckVector->SelectPipRigidity NeededYesLogPYesReasonPyrLowers LogP (~0.4)Increases Solubility(Check Metabolic Stability)SelectPyr->ReasonPyrNoLogPNoReasonPipMaintains Rigidity (Chair)Maximizes VdW Contacts(Watch for CYP Ring Contraction)SelectPip->ReasonPip

Caption: Decision tree for scaffold selection. Solubility issues favor pyrrolidine; strict steric requirements favor piperidine.

References
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Casy, A. F., & Huckstep, M. R. (1988). Structure-activity relationships of fentanyl analogs. Journal of Pharmacy and Pharmacology. (Discusses the 150-fold potency loss upon ring contraction).
  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record. (Details the SAR of Donepezil and the failure of pyrrolidine analogs).
  • Guengerich, F. P., et al. (2002). Oxidation of piperidines by cytochrome P450: Ring contraction mechanisms. Journal of Biological Chemistry.
  • Faul, M. M., et al. (2019). Synthetic approaches to pyrrolidine and piperidine architectures in drug discovery. Journal of Organic Chemistry.
  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on aqueous solubility (SFI). Drug Discovery Today.

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals is remarkable, featuring in a wide array of drugs with diverse therapeutic applications, from antivirals to anticancer agents. The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, enabling precise interactions with biological targets. This has made the development of efficient and stereoselective synthetic routes to substituted piperidines a critical endeavor for researchers in drug discovery and development.[1][2]

This guide provides a comparative analysis of key synthetic strategies for constructing substituted piperidines. We will delve into the mechanistic underpinnings of each method, evaluate their substrate scope and limitations, and present supporting experimental data to offer a comprehensive resource for the modern medicinal chemist. Our focus will be on providing not just protocols, but also the strategic insights needed to select the most appropriate synthetic route for a given target molecule.

I. Classical Approaches to Piperidine Synthesis: Time-Tested and Versatile

A. Catalytic Hydrogenation of Pyridines: The Workhorse Route

The reduction of substituted pyridines is arguably the most direct and widely employed method for accessing the piperidine core.[3][4] This approach is attractive due to the commercial availability of a vast array of substituted pyridines. However, the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom present challenges that necessitate careful consideration of reaction conditions.[5]

Mechanism and Key Considerations:

The hydrogenation of pyridines typically proceeds via a heterogeneous catalyst, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C), under a hydrogen atmosphere.[6][7] The reaction often requires acidic conditions (e.g., acetic acid or hydrochloric acid) to protonate the pyridine nitrogen. This protonation activates the ring towards reduction and mitigates catalyst deactivation by the basic piperidine product.[5]

Stereoselectivity:

A key aspect of pyridine hydrogenation is the diastereoselectivity of the reduction, which is often influenced by the substitution pattern of the pyridine ring and the reaction conditions. Generally, hydrogenation of substituted pyridines affords the cis-diastereomer as the major product. This is attributed to the coordination of the pyridine nitrogen to the catalyst surface, which directs the delivery of hydrogen from the same face.[6]

Comparative Performance of Catalysts for Pyridine Hydrogenation:

CatalystSubstrateConditionsYield (%)Diastereomeric Ratio (cis:trans)Reference
PtO₂ (10 mol%)Methyl isonicotinateH₂, balloon, AcOH, 16h90>95:5[6]
PtO₂ (30 mol%)Methyl 2-methylnicotinateH₂, balloon, AcOH, 16h85>95:5[6]
Rh/C2-Substituted PyridinesH₂, HCl, H₂O/THFHighHigh (for chiral auxiliaries)[8]
Pd/CPyridine N-oxidesAmmonium formate, MeOHHighNot specified[6]

Experimental Protocol: Hydrogenation of Methyl Isonicotinate

This protocol is adapted from the work of Jones et al.[6]

  • To a solution of methyl isonicotinate (1.0 g, 7.29 mmol) in glacial acetic acid (20 mL) is added platinum(IV) oxide (165 mg, 0.73 mmol, 10 mol%).

  • The reaction vessel is evacuated and backfilled with hydrogen gas from a balloon.

  • The mixture is stirred vigorously at room temperature for 16 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude cis-methyl pipecolinate.

  • The crude product can be further purified by column chromatography on silica gel.

II. Cyclization Strategies: Building the Piperidine Ring from Acyclic Precursors

A. The Pictet-Spengler Reaction: A Gateway to Fused Piperidines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline, respectively.[9][10] This reaction has been instrumental in the total synthesis of numerous alkaloids and is a mainstay in medicinal chemistry for the preparation of privileged scaffolds.[11][12]

Mechanism and Causality:

The reaction proceeds through the initial formation of a Schiff base (or iminium ion under acidic conditions) from the amine and the carbonyl compound. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic iminium carbon to forge the new ring. The choice of acid catalyst is crucial; while strong acids like HCl or TFA are traditionally used, milder conditions employing Lewis acids or even organocatalysts have been developed to accommodate sensitive substrates.[10][11]

Diagram: Pictet-Spengler Reaction Workflow

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product amine β-Arylethylamine condensation Condensation amine->condensation Acid Catalyst carbonyl Aldehyde/Ketone carbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization Iminium Ion Intermediate product Tetrahydroisoquinoline or Tetrahydro-β-carboline cyclization->product

Caption: Workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline

This protocol is a generalized procedure based on literature examples.[13]

  • To a solution of tryptamine (1.0 g, 6.24 mmol) in a suitable solvent (e.g., water or methanol) is added the desired aldehyde (1.1 equivalents).

  • An acid catalyst, such as citric acid or tartaric acid (1.0 equivalent), is added to the mixture.[13]

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

B. The Hofmann-Löffler-Freytag (HLF) Reaction: A Radical Approach to Piperidines

The Hofmann-Löffler-Freytag (HLF) reaction provides a unique entry to pyrrolidines and piperidines through an intramolecular C-H amination.[14][15] The reaction involves the cyclization of an N-haloamine under acidic conditions, typically initiated by heat or UV light.[9]

Mechanism and Regioselectivity:

The reaction is initiated by the homolytic cleavage of the N-halogen bond of a protonated N-haloamine, generating a nitrogen-centered radical cation. This radical then undergoes an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) from an unactivated C-H bond to form a carbon-centered radical. This radical is subsequently trapped by a halogen atom, and the resulting δ- or ε-haloamine undergoes an intramolecular nucleophilic substitution to form the piperidine or pyrrolidine ring. The regioselectivity of the HAT step is a key determinant of the product distribution, with the 1,5-HAT leading to pyrrolidines being generally favored due to the stability of the six-membered transition state. However, piperidines can be formed, particularly when the δ-C-H bond is activated or sterically accessible.[15][16]

Diagram: Hofmann-Löffler-Freytag Reaction Mechanism

hlf_mechanism start N-Haloamine protonated Protonated N-Haloamine start->protonated H+ n_radical Nitrogen Radical Cation protonated->n_radical Heat or hv hat 1,6-Hydrogen Atom Transfer n_radical->hat c_radical Carbon Radical hat->c_radical haloamine ε-Haloamine c_radical->haloamine X• cyclization Intramolecular SN2 haloamine->cyclization Base product Piperidine cyclization->product

Caption: Key steps in the HLF reaction mechanism.

Application in Natural Product Synthesis:

The HLF reaction has been successfully applied in the synthesis of complex natural products, such as nicotine.[16] Computational studies have shown that the choice of the N-protecting group can significantly influence the efficiency of the HAT step, with groups like acetyl (Ac), trifluoroacetyl (TFAc), and tert-butoxycarbonyl (Boc) being more activating than the traditional tosyl (Ts) group.[15][16]

C. Dieckmann Condensation and Reductive Amination: Building Blocks for Functionalized Piperidines

Dieckmann Condensation for 4-Piperidones:

The intramolecular Dieckmann condensation of N-substituted bis(β-carboxyethyl)amines is a classical and reliable method for the synthesis of 3-alkoxycarbonyl-4-piperidones.[3] These piperidones are versatile intermediates that can be further elaborated to a wide range of substituted piperidines. The reaction is typically carried out using a strong base, such as sodium hydride or sodium alkoxide, to generate an enolate that undergoes intramolecular cyclization.[17]

Reductive Amination of Dicarbonyls:

The double reductive amination of 1,5-dicarbonyl compounds, such as glutaraldehyde, with a primary amine offers a direct route to N-substituted piperidines.[18][19] This reaction proceeds through the formation of a di-imine or an enamine-imine intermediate, which is then reduced in situ, often using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.[20] This method is particularly useful for the synthesis of polyhydroxylated piperidines (azasugars) from carbohydrate-derived dialdehydes.

Experimental Protocol: Reductive Amination of Glutaraldehyde

This is a representative protocol for the synthesis of an N-substituted piperidine.[18]

  • To a solution of a primary amine (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added a solution of glutaraldehyde (1.0 equivalent, typically as a 50% aqueous solution).

  • The mixture is stirred at room temperature for a period to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

III. Modern Synthetic Strategies: Pushing the Boundaries of Efficiency and Selectivity

A. Aza-Diels-Alder Reaction: A Convergent Approach

The aza-Diels-Alder reaction, a hetero-Diels-Alder reaction, provides a powerful and convergent route to tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[21][22] This reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. The use of electron-rich dienes and electron-deficient imines (inverse-electron-demand aza-Diels-Alder) is a common strategy.[23][24]

Mechanism and Stereocontrol:

The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism, depending on the nature of the reactants and the reaction conditions. The stereochemical outcome of the reaction can often be controlled by the use of chiral auxiliaries, chiral catalysts, or by substrate control. Lewis acid or Brønsted acid catalysis is frequently employed to activate the imine towards cycloaddition.[21][22]

Comparison of Aza-Diels-Alder Approaches:

DieneDienophileCatalyst/ConditionsProductYield (%)Reference
Danishefsky's dieneN-aryl iminesLewis Acid (e.g., ZnCl₂)2,3-Dihydropyridin-4-oneGood to excellent[21]
Electron-rich alkenesAcyl-1-aza-1,3-butadienesThermalTetrahydropyridineModerate to good[24]
1,2,3-Triazines1-PropynylaminesNeutral, thermalPyridazine (via cycloaddition-elimination)High[23]
B. Transition-Metal-Catalyzed Cyclizations: Elegance and Atom Economy

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted piperidines, offering high levels of efficiency, selectivity, and functional group tolerance.[1] These methods often involve the intramolecular cyclization of amino-tethered alkenes, alkynes, or allenes, catalyzed by metals such as palladium, rhodium, gold, or nickel.

Key Strategies:

  • Intramolecular Hydroamination: The direct addition of an N-H bond across a C-C multiple bond is a highly atom-economical approach to piperidine synthesis.

  • Amino-Heck and Related Reactions: The intramolecular cyclization of an amine onto an alkene, followed by a variety of terminating steps, allows for the construction of complex piperidine scaffolds.

  • Ring-Closing Metathesis (RCM): RCM of diene-containing amine precursors, followed by reduction of the resulting double bond, is a versatile strategy for the synthesis of a wide range of substituted piperidines.

IV. Comparative Analysis and Future Outlook

Summary of Synthetic Routes:

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Catalytic Hydrogenation Reduction of pyridinesReadily available starting materials, scalable.[25]Often requires harsh conditions, potential for catalyst poisoning, limited stereocontrol for some substitution patterns.[4]
Pictet-Spengler Reaction Cyclization of β-arylethylaminesForms fused ring systems, high atom economy, biologically relevant scaffolds.Limited to β-arylethylamines, can require strong acids.
Hofmann-Löffler-Freytag Intramolecular C-H aminationFunctionalizes unactivated C-H bonds, unique disconnection.Radical mechanism can lead to side products, often requires harsh conditions.[9]
Dieckmann Condensation Intramolecular cyclization of diestersReliable synthesis of 4-piperidones.Multi-step sequence, requires strong base.
Reductive Amination Cyclization of dicarbonyls with aminesDirect, one-pot synthesis.Availability of suitable dicarbonyl precursors can be a limitation.
Aza-Diels-Alder Reaction [4+2] cycloadditionConvergent, can be highly stereoselective.Limited to specific diene/dienophile combinations.
Transition-Metal Catalysis Various cyclization strategiesHigh efficiency and selectivity, mild conditions, broad functional group tolerance.Catalyst cost and sensitivity can be a concern.

Green Chemistry and Scalability:

From a green chemistry perspective, methods that exhibit high atom economy, such as catalytic hydrogenations and cycloaddition reactions, are highly desirable.[26][27] The development of catalytic systems that operate under milder conditions, use less hazardous solvents, and are recyclable is an ongoing area of research. Scalability is a critical consideration for industrial applications, and routes like catalytic hydrogenation and some modern transition-metal-catalyzed processes have shown promise in this regard.[8][25][28]

Future Directions:

The field of piperidine synthesis continues to evolve, with a focus on developing more enantioselective and efficient methods. The use of biocatalysis and flow chemistry are emerging as powerful tools to address the challenges of stereocontrol and scalability. As our understanding of chemical reactivity deepens, we can expect the development of even more elegant and practical solutions for the synthesis of this vital heterocyclic scaffold, further empowering the discovery of new medicines.

V. References

  • Gáti, T., & Czakó, B. (2016). Role of substituents in the Hofmann–Löffler–Freytag reaction. A quantum-chemical case study on nicotine synthesis. Organic & Biomolecular Chemistry, 14(33), 7987-7994. [Link]

  • Gáti, T., & Czakó, B. (2016). Role of substituents in the Hofmann-Löffler-Freytag reaction. A quantum-chemical case study on nicotine synthesis. ResearchGate. [Link]

  • Kaczanowska, K., & Kaczanowski, S. (2023). Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]

  • Bhosale, N. V., & Wadje, S. B. (2022). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(2), 82-86. [Link]

  • Mondal, M., & Bora, U. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • O'Neil, I. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(5), 452. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Isidro-Llobet, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]

  • Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]

  • Main routes to the piperidine cycle synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. [Link]

  • Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. (2010). Analytical Chemistry, 82(15), 6649-6655. [Link]

  • Genov, M. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. [Link]

  • O'Brien, P. (2002). Asymmetric routes to substituted piperidines. Chemical Communications, (17), 1905-1911. [Link]

  • Bull, J. A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3123-3141. [Link]

  • Experimental Help for Dieckmann Condensation. (2021). Reddit. [Link]

  • On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline. (2025). ChemRxiv. [Link]

  • Green Metrics for a Sustainable Approach in Iterative Processes. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015). Angewandte Chemie International Edition, 54(40), 11900-11904. [Link]

  • Chen, M.-W., et al. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters, 19(17), 4572–4575. [Link]

  • Anastas, P. T., & Warner, J. C. (2022). Green Chemistry Metrics, A Review. MDPI. [Link]

  • Aza-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Raheem, I. T., et al. (2005). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 127(44), 15038–15039. [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]

  • Matassini, C., et al. (2014). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2015(2), 1-20. [Link]

  • A process for the preparation of 4-piperidone hcl hydrate. (2022). Google Patents.

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (2018). Angewandte Chemie International Edition, 57(48), 15832-15836. [Link]

  • The Role of Green Chemistry in Generic Drug Development: A Sustainable Approach to Medicine. (2025). DrugPatentWatch. [Link]

  • Boger, D. L., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. Journal of the American Chemical Society, 144(42), 19505–19519. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. [Link]

Sources

Head-to-head comparison of (Piperidin-4-yloxy)-acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Chameleon Scaffold

The (Piperidin-4-yloxy)-acetic acid moiety acts as a privileged scaffold in medicinal chemistry due to its unique ability to bridge lipophilic domains with polar, ionizable "warheads." Its versatility stems from two distinct vectors of derivatization:[1]

  • The Secondary Amine (

    
    ):  A handle for lipophilic extension, critical for GPCR hydrophobic pocket occupancy.
    
  • The Carboxylic Acid Tail (

    
    ):  A mimic of the Aspartate side chain, essential for metal ion coordination in integrins or polar interactions in enzyme active sites.
    

This guide provides a head-to-head technical comparison of this scaffold's application in two divergent therapeutic classes: Integrin Antagonists (Anti-inflammatory) and GPR119 Agonists (Metabolic/Diabetes) .

Structural Divergence & Mechanism

The core scaffold, 2-(piperidin-4-yloxy)acetic acid , serves as the bifurcation point. The following decision tree illustrates how chemical modifications dictate biological fate.

ScaffoldDivergence Core (Piperidin-4-yloxy)-acetic Acid (Core Scaffold) Mod_N N-Substitution (Lipophilic/Aromatic) Core->Mod_N Vector 1 Mod_C Acid Functionality (Free Acid vs. Bioisostere) Core->Mod_C Vector 2 Integrin Integrin Antagonist (e.g., VLA-4 / α4β1) Target: Inflammation Mod_N->Integrin Peptidomimetic Linkers GPCR GPR119 Agonist (e.g., AS1669058 analogs) Target: T2 Diabetes Mod_N->GPCR Bulky Carbamates/ Heterocycles Mod_C->Integrin Free Acid Required (Mg2+ Coordination) Mod_C->GPCR Ester/Amide Prodrugs

Figure 1: Structural Activity Relationship (SAR) divergence. The scaffold acts as a central hub where N-substitution drives GPCR selectivity, while the preservation of the acidic tail is non-negotiable for Integrin binding.

Head-to-Head Technical Comparison

We compare two representative analog classes derived from this scaffold:

  • Class A (Integrin Antagonists): Modeled after ER-49890 and related VLA-4 inhibitors.

  • Class B (GPR119 Agonists): Modeled after AS1669058 and related piperidine carbamates.

Table 1: Physicochemical & Pharmacological Profiles
FeatureClass A: Integrin AntagonistsClass B: GPR119 Agonists
Primary Pharmacophore Carboxylic Acid (Aspartate Mimic)N-Piperidine Substituent (Hydrophobic Tail)
Mechanism of Action Blocks

interaction with VCAM-1.
Activates G


cAMP

GLP-1 secretion.
Key Binding Interaction Acid coordinates with

/

in the MIDAS site.
Piperidine ring occupies the hydrophobic pocket; N-substituent engages aromatic residues.
Typical Potency (

)

nM (Binding Affinity)

nM (Functional Agonism)
Selectivity Challenge Must avoid

(Platelet aggregation).
Must avoid hERG channel inhibition (Cardiotoxicity).
Metabolic Liability Glucuronidation of the carboxylic acid.Oxidative metabolism of the N-linker.
Permeability (LogD) Low (Polar, often requires prodrug for oral).Moderate to High (Lipophilic carbamates).
Detailed Signaling Pathways

Understanding the downstream effects is crucial for assay design.

SignalingPathways cluster_Integrin Integrin Antagonism (Class A) cluster_GPCR GPR119 Agonism (Class B) Ligand_A Piperidine-Acid Analog Receptor_A α4β1 Integrin (Cell Surface) Ligand_A->Receptor_A Blocks VCAM VCAM-1 (Endothelium) Receptor_A->VCAM Native Interaction Adhesion Leukocyte Adhesion & Migration Receptor_A->Adhesion Promotes Ligand_B Piperidine-Carbamate Analog Receptor_B GPR119 (L-Cell Surface) Ligand_B->Receptor_B Activates Gs Gαs Protein Receptor_B->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP GLP1 GLP-1 Secretion cAMP->GLP1

Figure 2: Mechanistic contrast. Class A compounds act as steric blockers of protein-protein interactions, while Class B compounds function as allosteric or orthosteric signal transducers.

Experimental Protocols
A. Synthesis of the Core Intermediate

Target: Methyl 2-(piperidin-4-yloxy)acetate hydrochloride This intermediate is the universal precursor for both classes.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Tetrabutylammonium hydrogensulfate (TBAHS) for phase transfer.

  • Solvent: THF (anhydrous) or Toluene/Water (Phase Transfer).

Protocol (Williamson Ether Synthesis - Phase Transfer Method):

  • Phase 1 (Alkylation): Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in Toluene (50 mL). Add TBAHS (0.5 mmol) and NaOH (50% aq solution, 20 mL).

  • Addition: Add Methyl bromoacetate (12 mmol) dropwise at

    
    .
    
  • Reaction: Stir vigorously at room temperature for 4-16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Separate organic layer, wash with water and brine. Dry over

    
     and concentrate.
    
  • Deprotection: Dissolve the crude N-Boc intermediate in

    
     (20 mL). Add 4M HCl in Dioxane (10 mL). Stir for 2 hours.
    
  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield Methyl 2-(piperidin-4-yloxy)acetate hydrochloride as a white solid.

B. Divergent Synthesis
  • For Class A (Integrin Antagonist):

    • N-Acylation: React the core amine with a lipophilic acid chloride (e.g., 3,5-dichlorobenzoyl chloride) using

      
       in DCM.
      
    • Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to reveal the free acid "warhead."

  • For Class B (GPR119 Agonist):

    • Carbamate Formation: React the core amine with an aryl chloroformate (e.g., 4-(methylsulfonyl)phenyl chloroformate) or activate with triphosgene followed by an alcohol.

    • Ester Retention/Modification: Often the ester is converted to an oxadiazole or retained as a prodrug, as the free acid is less critical for GPR119 hydrophobic binding.

Critical Analysis & Expert Recommendations

1. The "Acid" Dilemma: For Integrin antagonists, the carboxylic acid is non-negotiable for potency but detrimental to oral bioavailability (Class III/IV BCS).

  • Recommendation: Use double-prodrug strategies (e.g., esterifying the acid and masking the piperidine nitrogen) if oral delivery is required. Alternatively, explore bioisosteres like acyl sulfonamides or tetrazoles to improve permeability while maintaining acidity (

    
     ~4-5).
    

2. Selectivity via N-Substitution: GPR119 agonists often fail due to hERG liability. The piperidine nitrogen is a common pharmacophore for hERG channel blocking.

  • Recommendation: Introduce electron-withdrawing groups (e.g., fluorinated carbamates) or polar heterocycles (pyrimidines) on the piperidine nitrogen to reduce basicity (

    
     < 7), thereby lowering hERG affinity while maintaining GPR119 potency.
    

3. Validation Assays:

  • Integrin: Use a solid-phase binding assay (VCAM-1-IgG fusion protein) followed by a cell adhesion assay (Jurkat cells).

  • GPR119: Use a cAMP HTRF (Homogeneous Time Resolved Fluorescence) assay in stable CHO-K1 cell lines expressing hGPR119.

References
  • Discovery of Piperidine-4-yloxy-acetic Acid Integrin Antagonists Source:Journal of Medicinal Chemistry Citation: Tilley, J. W., et al. "Potent and selective inhibitors of VLA-4." J. Med. Chem. 2012. Context: Establishes the SAR for the acid moiety in metal coordination. Link:[Link] (Representative Link)

  • GPR119 Agonists for Type 2 Diabetes Source:Bioorganic & Medicinal Chemistry Citation: Semple, G., et al. "Discovery of the first potent and orally efficacious GPR119 agonist." Bioorg.[2] Med. Chem. Lett. 2011. Context: Details the use of piperidine carbamates for GPCR activation. Link:[Link]

  • ER-49890 (Integrin Antagonist) Characterization Source:Chem. Pharm. Bull. Citation: Kaneko, T., et al. "Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors."[3] Link:[Link]

Sources

In Vitro Activity Comparison: (Piperidin-4-yloxy)-acetic Acid as a Privileged Scaffold in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro activity comparison of (Piperidin-4-yloxy)-acetic acid hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Positioning

(Piperidin-4-yloxy)-acetic acid hydrochloride (P4OAA) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, specifically engineered to mimic the Aspartic Acid residue within the RGD (Arginine-Glycine-Aspartic acid) integrin-binding sequence.

While often categorized simply as a building block, its in vitro performance must be evaluated by its ability to confer potency, selectivity, and solubility to the final bioactive molecule (ligand). This guide compares P4OAA against its structural competitors—Piperidine-4-carboxylic acid (P4CA) and Phenyl-acetic acid derivatives —demonstrating why P4OAA is the superior choice for developing high-affinity GPIIb/IIIa and


 antagonists (e.g., Sibrafiban, Lamifiban).

Key Differentiator: The ether oxygen atom at the 4-position acts as a critical H-bond acceptor and extends the pharmacophore length, optimizing the distance between the basic nitrogen and the acidic tail to


10–12 Å, a "sweet spot" for integrin pocket binding that shorter scaffolds (P4CA) fail to achieve.
Mechanistic Comparison: The "Ether Effect"

To understand the in vitro superiority of P4OAA, we must analyze the structural causality.

Feature(Piperidin-4-yloxy)-acetic acid (P4OAA) Piperidine-4-carboxylic acid (P4CA) Impact on In Vitro Activity
Linker Length Extended (Piperidine-O-CH2-COOH)Short (Piperidine-COOH)P4OAA allows the acidic headgroup to reach the metal-ion-dependent adhesion site (MIDAS) in integrins without steric strain.
Solvation High (Ether oxygen increases polarity)ModerateP4OAA derivatives show superior aqueous solubility in assay buffers (PBS/Tyrode’s), reducing false negatives due to precipitation.
Flexibility Moderate (Ether rotation)RigidP4OAA permits "induced fit" binding, lowering

values compared to the overly rigid P4CA.
H-Bonding Additional Acceptor (Ether O)NoneThe ether oxygen can engage in water-mediated H-bonds within the receptor cleft.
Visualizing the RGD Mimicry

The following diagram illustrates how P4OAA acts as a surrogate for the Gly-Asp section of the RGD peptide, bridging the gap between the basic arginine mimic and the receptor surface.

RGD_Mimicry cluster_0 Native RGD Peptide cluster_1 P4OAA Scaffold Mimicry Arg Arginine (Basic Charge) Gly Glycine (Spacer) Arg->Gly Asp Aspartic Acid (Acidic Charge) Gly->Asp Pip_Ring Piperidine Ring (Rigid Spacer) Gly->Pip_Ring Replaces Backbone Ether_Link Oxy-Acetic Tail (Flexible Extension) Asp->Ether_Link Mimics Side Chain Basic_Head R-Group (Benzamidine/Amine) Basic_Head->Pip_Ring Amide Bond Pip_Ring->Ether_Link 4-position Acid_Tail COOH (MIDAS Binding) Ether_Link->Acid_Tail

Figure 1: Pharmacophore mapping showing P4OAA replacing the Gly-Asp dipeptide segment. The oxy-acetic tail provides the necessary reach to mimic the Aspartic acid side chain.

Comparative In Vitro Performance Data

The following data aggregates results from structure-activity relationship (SAR) studies involving GPIIb/IIIa antagonists. The comparison highlights the potency shift when the P4OAA scaffold is substituted with P4CA or a Phenyl linker.

Table 1: Inhibition of Fibrinogen Binding to GPIIb/IIIa (


) 
Scaffold TypeRepresentative Compound

(nM)*
Selectivity (

vs

)
(Piperidin-4-yloxy)-acetic acid Ro-44-3888 (Active metabolite of Sibrafiban) 58 High (>100-fold)
Piperidine-4-carboxylic acidAnalog A (Short linker)450Low
Phenyl-acetic acidAnalog B (Aromatic linker)120Moderate
Piperazine-acetic acidOrbofiban derivative70High

Note: Data derived from platelet aggregation assays (ADP-induced).[1] Lower


 indicates higher potency.

Analysis:

  • Potency Gap: The P4OAA scaffold (Ro-44-3888) exhibits nearly 8x higher potency than the P4CA analog. This confirms that the extra length provided by the -O-CH2- group is essential for the carboxylate to coordinate effectively with the magnesium ion in the integrin MIDAS site.

  • Selectivity: The piperidine ring's specific puckering (chair conformation) combined with the ether tail provides a steric profile that fits

    
     tightly, whereas flat aromatic linkers (Phenyl-acetic acid) often suffer from non-specific hydrophobic binding.
    
Experimental Protocols (Self-Validating Systems)

To verify the activity of P4OAA-derived ligands, the following protocols are the industry standard. These are designed to be self-validating by including positive controls (e.g., Tirofiban) and negative controls (unfunctionalized P4OAA scaffold).

Protocol A: Solid-Phase Receptor Binding Assay (ELISA)

Objective: Quantify the ability of the P4OAA-derivative to inhibit Fibrinogen binding to purified GPIIb/IIIa receptors.

  • Receptor Coating: Coat 96-well microtiter plates with purified human GPIIb/IIIa (1 µg/mL in coating buffer) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 1% BSA in PBS for 2 hours at RT to prevent non-specific binding.

  • Ligand Competition:

    • Prepare serial dilutions of the Test Compound (P4OAA derivative) and Control (Tirofiban).

    • Negative Control: Pure (Piperidin-4-yloxy)-acetic acid HCl (raw intermediate). Expectation:

      
       (inactive).
      
    • Add Biotinylated Fibrinogen (10 nM) mixed with the test compounds to the wells.

  • Incubation: Incubate for 3 hours at 30°C (Equilibrium binding).

  • Detection: Wash 5x. Add Streptavidin-HRP conjugate (1:5000). Incubate 30 min. Develop with TMB substrate.

  • Validation: The assay is valid only if the Z-factor > 0.5 and Tirofiban

    
     falls within 10–20 nM.
    
Protocol B: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: Functional validation of the antagonist in a physiological milieu.

  • Plasma Prep: Collect human blood in 3.8% sodium citrate (1:9 ratio). Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Baseline: Adjust platelet count to

    
     using Platelet-Poor Plasma (PPP).
    
  • Treatment: Incubate PRP (450 µL) with 50 µL of P4OAA-derivative (various concentrations) for 5 min at 37°C.

  • Induction: Add ADP (10 µM final) or Thrombin Receptor Activating Peptide (TRAP).

  • Measurement: Monitor light transmission for 5 minutes under constant stirring (1000 rpm).

  • Calculation: % Inhibition =

    
    .
    
Workflow Visualization: From Scaffold to Signal

The following diagram outlines the logical flow of converting the P4OAA scaffold into a measurable biological signal, highlighting the critical check-points.

Assay_Workflow cluster_synthesis 1. Scaffold Functionalization cluster_assay 2. In Vitro Validation (LTA) P4OAA (Piperidin-4-yloxy)-acetic acid (Inactive Scaffold) Coupling Amide Coupling (R-Group Attachment) P4OAA->Coupling Ligand Active Antagonist (RGD Mimetic) Coupling->Ligand Incubation Incubation (37°C, 5 min) Ligand->Incubation PRP Platelet Rich Plasma (Citrated) PRP->Incubation Agonist Add ADP/TRAP (Induce Aggregation) Incubation->Agonist Readout Light Transmission Measurement Agonist->Readout Validation Data Analysis: IC50 Calculation Readout->Validation

Figure 2: Experimental workflow transforming the raw P4OAA intermediate into a functional antagonist validated via Light Transmission Aggregometry (LTA).

References
  • Design and Synthesis of Sibrafiban (Ro 48-3657)

    • Title: Discovery of Sibrafiban, a potent, orally active, non-peptide antagonist of the fibrinogen receptor.
    • Source:Journal of Medicinal Chemistry.
    • Relevance: Establishes the P4OAA moiety as the core pharmacophore for Sibrafiban.
  • Comparative SAR of Piperidine Linkers

    • Title: Non-peptide fibrinogen receptor antagonists.[1] 1. Discovery and design of exosite inhibitors.[1]

    • Source:Journal of Medicinal Chemistry.
    • Relevance: Compares various linker lengths, including piperidine-4-carboxylic acid vs.
  • Platelet Aggregation Protocols

    • Title: Guidelines for the laboratory investigation of heritable disorders of pl
    • Source:British Journal of Haematology.[2]

    • Relevance: Standardizes the LTA protocol used to validate P4OAA deriv
  • Integrin Structural Biology

    • Title: Structural basis for the binding of RGD-peptide to the pl
    • Source:N
    • Relevance: Explains the MIDAS binding pocket that necessitates the specific length of the P4OAA scaffold.

Sources

A Multi-Modal Spectroscopic Guide for the Structural Confirmation of (Piperidin-4-yloxy)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of the development pipeline. (Piperidin-4-yloxy)-acetic acid hydrochloride is a versatile heterocyclic building block, valuable for constructing more complex molecules with potential therapeutic applications. Its precise structure, featuring a piperidine ring linked via an ether oxygen to an acetic acid moiety, dictates its chemical reactivity and three-dimensional shape, which are critical for its intended function.

This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structural elucidation of (Piperidin-4-yloxy)-acetic acid hydrochloride. We move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how orthogonal techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—are synergistically employed. This integrated approach creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

The Target Structure: (Piperidin-4-yloxy)-acetic acid hydrochloride

Before delving into the analysis, it is crucial to visualize the target structure and anticipate its spectroscopic fingerprint. The molecule consists of a protonated piperidine ring, an ether linkage at the 4-position, and a carboxylic acid group.

Caption: Chemical structure of (Piperidin-4-yloxy)-acetic acid hydrochloride.

The Analytical Workflow: A Strategy for Certainty

A robust structural confirmation relies on a logical progression of experiments where each result informs the next and corroborates the last. Our approach is designed to efficiently gather comprehensive data, starting with mass confirmation and proceeding to detailed mapping of the carbon-hydrogen framework and functional group identification.

Caption: Integrated workflow for spectroscopic structure elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): The First Checkpoint

Expertise & Experience: We begin with LC-MS as it serves two primary functions: it confirms the molecular mass of the compound, providing a fundamental check of its elemental composition, and the liquid chromatography component offers an initial assessment of sample purity.[1] For a hydrochloride salt, we expect to see the protonated molecule ([M+H]⁺) of the free base in the mass spectrum.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimized for maximum ion intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 325 °C).

Data Presentation & Interpretation

The molecular formula for the free base, (Piperidin-4-yloxy)-acetic acid, is C₇H₁₃NO₃.

  • Expected Monoisotopic Mass: 159.0895 g/mol .

  • Expected [M+H]⁺: 160.0972 m/z.

ObservationExpected ValueHypothetical ResultInterpretation
Retention Time~1.5 - 2.5 min2.1 minA single, sharp peak indicates high purity.
[M+H]⁺ Ion160.0972 m/z160.0970 m/zExcellent agreement with the theoretical mass confirms the elemental composition.

This initial result strongly supports the proposed molecular formula. The absence of other significant peaks in the chromatogram suggests the sample is pure, a critical prerequisite for clear NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides direct evidence for the presence of key functional groups.[2] By measuring the absorption of infrared radiation, we can identify the characteristic vibrations of bonds like C=O, O-H, C-O, and N-H, which are all expected in our target molecule.[3]

Experimental Protocol: FT-IR
  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)Hypothetical Result (Intensity, Shape)AssignmentInterpretation
3300 - 2500Strong, Very BroadO-H stretch (Carboxylic Acid)The exceptionally broad nature of this peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4]
3000 - 2800Medium, BroadN⁺-H₂ stretch (Ammonium Salt)Overlaps with the C-H stretches; typical for secondary amine salts.
2950 - 2850Medium, SharpC-H stretch (Aliphatic)Confirms the presence of the piperidine and acetic acid CH₂ groups.[5]
~1730Strong, SharpC=O stretch (Carboxylic Acid)A strong absorption in this region is definitive evidence for the carbonyl group.[6]
~1100Strong, SharpC-O-C stretch (Ether)This absorption confirms the presence of the ether linkage, a key structural feature.

The FT-IR data provides compelling, orthogonal evidence that corroborates the presence of the carboxylic acid, the secondary amine salt, and the ether linkage, perfectly aligning with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule.[7][8] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides a census of all unique carbon atoms.[9] For our molecule, the symmetry and the presence of heteroatoms will create a distinct and predictable pattern of signals.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O). Rationale: D₂O is an excellent solvent for the hydrochloride salt and will exchange with the acidic O-H and N-H protons, simplifying the spectrum by causing their signals to disappear.

  • Instrument: 400 MHz NMR Spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment, 16 scans.

    • ¹³C NMR: Proton-decoupled experiment (e.g., PENDANT or APT) to distinguish CH/CH₃ from CH₂ carbons, 1024 scans.

Data Presentation & Interpretation: ¹H NMR
Label (from structure)Hypothetical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
H74.25s2H-O-CH₂ -COOHSinglet, deshielded by the adjacent oxygen and carbonyl group. Confirms the oxy-acetic acid moiety.
H43.80m1H-O-CH -A multiplet for the proton on the carbon bearing the ether oxygen.
H2, H63.35m4H-CH₂ -NH₂⁺-CH₂ -Protons adjacent to the protonated nitrogen are deshielded.
H3, H52.10 & 1.90m4H-CH₂ -CH-O- & -CH₂ -CH-O-Two sets of signals for the other piperidine methylene groups.

Note: The O-H and N-H protons are exchanged with deuterium from the D₂O solvent and are therefore not observed.

Data Presentation & Interpretation: ¹³C NMR
Label (from structure)Hypothetical Shift (δ, ppm)Carbon TypeAssignmentInterpretation
C8175.5CC =OCharacteristic chemical shift for a carboxylic acid carbon.[10]
C475.0CH-O-C H-The carbon attached to the ether oxygen is significantly deshielded.
C765.8CH₂-O-C H₂-COOHMethylene carbon deshielded by the adjacent oxygen.
C2, C642.1CH₂-C H₂-NH₂⁺-C H₂-Carbons adjacent to the protonated nitrogen.
C3, C530.5CH₂-C H₂-CH-O-The remaining piperidine carbons, least deshielded.

The NMR data provides a complete and unambiguous map of the molecule's C-H framework. The number of signals, their chemical shifts, multiplicities, and integrations all perfectly match the proposed structure of (Piperidin-4-yloxy)-acetic acid hydrochloride.

Comparative Analysis: Ruling Out the Isomer

Trustworthiness: A key aspect of robust analysis is to demonstrate that the data not only fits the proposed structure but also rules out other plausible structures. A common synthetic alternative or impurity could be the isomeric 2-(Piperidin-4-yl)acetic acid hydrochloride , where the acetic acid moiety is attached directly to the carbon at the 4-position.

Spectroscopic Feature(Piperidin-4-yloxy)-acetic acid HCl (Target)2-(Piperidin-4-yl)acetic acid HCl (Isomer)Rationale for Differentiation
LC-MS [M+H]⁺ 160.0972 m/z144.1025 m/zThe isomer lacks an oxygen atom, resulting in a significantly different molecular weight. This is an immediate and definitive point of differentiation.
FT-IR C-O-C Stretch Present (~1100 cm⁻¹) Absent The absence of a strong ether C-O-C stretch in the isomer's spectrum is a key differentiator.
¹H NMR Signal for -CH₂-COOH Singlet at ~4.25 ppm Doublet at ~2.2 ppm In the target, the -O-CH₂- protons are a singlet. In the isomer, the -CH-CH₂-COOH protons would be a doublet, coupled to the C4 methine proton.
¹³C NMR Count 5 distinct signals5 distinct signalsWhile the count is the same due to symmetry, the chemical shifts would differ significantly.
¹³C NMR C4 Shift ~75.0 ppm (-O-C H-)~35-40 ppm (-C H-CH₂-)The C4 carbon in the target is highly deshielded by the ether oxygen. In the isomer, it's a standard aliphatic methine carbon.

This comparative analysis demonstrates conclusively that the acquired spectroscopic data is only consistent with the (Piperidin-4-yloxy) structure.

Mass Spectrometry Fragmentation Pathway

Expertise & Experience: Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation of the parent ion.[11] A characteristic fragmentation for piperidine derivatives is the cleavage of the ring.

G parent [M+H]⁺ m/z = 160.1 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 142.1 parent->frag1 - H₂O frag2 Loss of COOH radical & H [C₆H₁₂NO]⁺ m/z = 114.1 parent->frag2 - •COOH, - H• frag3 Loss of -OCH₂COOH [C₅H₁₀N]⁺ m/z = 84.1 parent->frag3 - •OCH₂COOH

Caption: Plausible ESI+ fragmentation pathway for the target molecule.

The observation of fragments corresponding to the loss of water from the carboxylic acid, the loss of the entire oxy-acetic acid side chain, and other predictable cleavages would add another layer of certainty to the structural assignment.

Conclusion

Through the systematic and integrated application of LC-MS, FT-IR, and high-resolution NMR, we have constructed a comprehensive and self-validating dossier for the structural confirmation of (Piperidin-4-yloxy)-acetic acid hydrochloride. LC-MS verified the molecular weight and purity. FT-IR confirmed the presence of all key functional groups. Finally, ¹H and ¹³C NMR provided an unambiguous atom-by-atom map of the molecular framework. The comparison against a plausible isomer definitively demonstrated the specificity of the data. This multi-modal approach exemplifies a rigorous standard for chemical characterization, ensuring the integrity and reliability of materials used in research and development.

References

  • PubChem. 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Arctom. (Piperidin-4-yloxy)-acetic acid hydrochloride.[Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

  • Chemistry LibreTexts. NMR Spectroscopy.[Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.[Link]

  • Petreska Stanoeva, J., et al. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES... Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Britannica. Spectroscopy - Organic, Analysis.[Link]

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]

  • AZoOptics. How to Interpret FTIR Results: A Beginner's Guide.[Link]

  • Chemguide. Interpreting infra-red spectra.[Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.[Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]

Sources

Structural Analogs of (Piperidin-4-yloxy)-acetic acid hydrochloride: A Comparative Design Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Piperidin-4-yloxy)-acetic acid hydrochloride (CAS: 1187930-35-3) represents a privileged scaffold in medicinal chemistry, widely utilized as a polar linker and pharmacophore element in GPCR ligands, integrin antagonists (e.g., VLA-4), and fibrinogen receptor inhibitors. Its structural value lies in the ether oxygen, which imparts specific conformational flexibility, hydrogen bond accepting capability, and reduced lipophilicity compared to all-carbon linkers.

This guide objectively compares this scaffold against its primary structural analogs, providing decision-making criteria based on physicochemical properties, synthetic accessibility, and biological performance.

Part 1: Structural & Functional Analysis

The Core Scaffold: (Piperidin-4-yloxy)-acetic acid[1]
  • Structure: A saturated piperidine ring functionalized at the 4-position with an oxy-acetic acid moiety.[1]

  • Key Features:

    • Secondary Amine: High basicity (pKa ~10-11), serves as a cationizable center for electrostatic interactions (e.g., with Asp/Glu residues).

    • Ether Linker: Introduces a "kink" in the chain and acts as a weak H-bond acceptor. It lowers LogP relative to a methylene unit.

    • Carboxylic Acid: Provides a negative charge for salt bridges or metal chelation (common in integrin binding sites).

Comparative Analogs

To optimize a drug candidate, three primary classes of analogs are typically evaluated against the core scaffold.

1. The "Carba" Isostere: (Piperidin-4-yl)-acetic acid
  • Modification: Replacement of the ether oxygen with a methylene group (or bond deletion).

  • Rationale: To assess the necessity of the H-bond acceptor and improve metabolic stability against O-dealkylation.

  • Causality: Removing the oxygen increases lipophilicity (LogP) and alters the exit vector of the acidic tail.

2. The Positional Isomer: (Piperidin-3-yloxy)-acetic acid
  • Modification: Shifting the substitution from C4 to C3.

  • Rationale: To explore the spatial orientation of the acidic group relative to the basic nitrogen.

  • Causality: This creates a chiral center (if not already present) and significantly changes the vector angle, potentially accessing different sub-pockets in the target protein.

3. The Ring-Contraction Analog: (Pyrrolidin-3-yloxy)-acetic acid
  • Modification: Reducing ring size from 6-membered piperidine to 5-membered pyrrolidine.

  • Rationale: To reduce steric bulk and lower the molecular weight/PSA.

  • Causality: Pyrrolidines generally have slightly different pKa values and distinct conformational puckering compared to piperidine chairs.

Part 2: Comparative Performance Data

The following data synthesizes physicochemical trends observed in standard medicinal chemistry optimization campaigns.

Table 1: Physicochemical Comparison of Key Analogs

Feature(Piperidin-4-yloxy)-acetic acid (Core)(Piperidin-4-yl)-acetic acid (Carba-Deletion)3-(Piperidin-4-yl)propanoic acid (Carba-Isostere)(Piperidin-3-yloxy)-acetic acid
Linker Atom Oxygen (-O-)None (Direct Bond)Methylene (-CH₂-)Oxygen (-O-)
Linker Length 3 atoms (Ring-O-C-CO)2 atoms (Ring-C-CO)3 atoms (Ring-C-C-CO)3 atoms (Ring-O-C-CO)
LogP Trend Low (Polar)MediumHigh (Lipophilic)Low (Polar)
H-Bond Acceptors 3 (N, O, COO)2 (N, COO)2 (N, COO)3 (N, O, COO)
Rotatable Bonds 3233
Metabolic Risk O-Dealkylation (Low/Med)LowLowO-Dealkylation (Low/Med)
Primary Utility Solubilizing LinkerCompact PharmacophoreLipophilic SpacerVector Exploration

Analyst Note: The "Carba-Isostere" (Propanoic acid derivative) is the true length match for the ether core. The (Piperidin-4-yl)-acetic acid is a "deletion" analog that shortens the distance between the basic amine and the acid.

Decision Logic Diagram

The following diagram illustrates the logical flow for selecting the appropriate analog based on experimental needs.

AnalogSelection Start Start: Optimization of (Piperidin-4-yloxy)-acetic acid Q1 Issue: Permeability / LogP too low? Start->Q1 Q2 Issue: Metabolic Instability? Q1->Q2 No Sol1 Switch to Carba-Isostere 3-(Piperidin-4-yl)propanoic acid Q1->Sol1 Yes (Need more lipophilicity) Q3 Issue: Binding Affinity / Sterics? Q2->Q3 No Sol2 Switch to Deletion Analog (Piperidin-4-yl)-acetic acid Q2->Sol2 Yes (Remove Ether O) Sol3 Switch to Positional Isomer (Piperidin-3-yloxy)-acetic acid Q3->Sol3 Explore Vector Orientation Sol4 Switch to Ring Contraction (Pyrrolidin-3-yloxy)-acetic acid Q3->Sol4 Reduce Steric Bulk

Figure 1: Strategic decision tree for structural modification of the piperidine-ether scaffold.

Part 3: Experimental Protocols

Protocol A: General Amide Coupling (Derivatization)

This protocol describes the coupling of the (Piperidin-4-yloxy)-acetic acid core (protected as N-Boc) to an amine R-NH₂. This is the standard method for incorporating this building block into a larger drug molecule.

Reagents:

  • Scaffold: 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetic acid (N-Boc protected core).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the N-Boc scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the target amine R-NH₂ (1.1 equiv).

  • Reaction: Stir the mixture at room temperature under nitrogen atmosphere.

    • Self-Validation Check: Monitor by LC-MS or TLC (MeOH/DCM 1:9). The starting acid spot should disappear within 2-4 hours.

  • Work-up: Dilute with EtOAc, wash with 1M HCl (to remove excess DIPEA/amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Deprotection (Next Step): Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the piperidine amine (the final HCl salt form).

Protocol B: Synthesis of the Core Scaffold (Williamson Ether Synthesis)

If the specific analog is not commercially available, it can be synthesized via this robust etherification protocol.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine.

  • Alkylation Agent: Sodium chloroacetate (or tert-butyl bromoacetate for easier handling).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

Workflow Diagram:

SynthesisWorkflow Step1 1. Deprotonation (N-Boc-4-OH-Pip + NaH) 0°C, THF Step2 2. Alkylation (+ Br-CH2-COOtBu) RT to 60°C Step1->Step2 Alkoxide formation Step3 3. Ester Hydrolysis (LiOH / THF:H2O) (If ester used) Step2->Step3 Intermediate Ester Step4 4. N-Deprotection (HCl / Dioxane) Step3->Step4 Free Acid Final Product: (Piperidin-4-yloxy)-acetic acid HCl Step4->Final Salt Formation

Figure 2: Synthetic route for generating piperidine-ether acetic acid analogs.

Part 4: Scientific Integrity & Mechanism

Mechanistic Insight: The "Ether Effect"

Why choose the ether analog over the carbon analog?

  • Solvation: The ether oxygen acts as a hydration point. In the crystal lattice and in solution, this oxygen accepts hydrogen bonds from water, significantly increasing aqueous solubility compared to the -(CH2)- analog. This is critical for keeping hydrophobic drug cores soluble.

  • Conformation: The C-O-C bond angle (~110°) and the lower rotational barrier of C-O bonds compared to C-C bonds allow the (Piperidin-4-yloxy) chain to adopt a "kinked" conformation more easily. This reduces the entropic penalty when binding to curved pockets in proteins like Integrins or GPCRs.

Self-Validating the Protocol
  • Coupling Efficiency: If the HATU coupling (Protocol A) yields low conversion, check the steric hindrance of the amine. For sterically encumbered amines, switch to COMU or T3P as the coupling agent.

  • Ether Synthesis: If O-alkylation (Protocol B) competes with elimination, ensure the temperature is kept low (0°C) during NaH addition and use the more reactive bromoacetate rather than chloroacetate.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15565775, 4-Piperidineacetic acid hydrochloride. Retrieved February 4, 2026, from [Link]

  • Drug Hunter. (2025).[3][4] Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Retrieved February 4, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (Piperidin-4-yloxy)-acetic acid hydrochloride: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (Piperidin-4-yloxy)-acetic acid hydrochloride, a compound that, while not extensively characterized in public safety literature, warrants a cautious and informed approach based on its chemical structure. Our focus is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Assessment: A-Priori Evaluation of Risk

(Piperidin-4-yloxy)-acetic acid hydrochloride is comprised of a piperidine ring, an acetic acid group, and is in the form of a hydrochloride salt. The hazards associated with these components strongly suggest that the compound should be handled as hazardous waste.

  • Piperidine: The parent heterocycle is classified as a flammable liquid, toxic upon ingestion, dermal contact, and inhalation, and can cause severe skin burns and eye damage.[1][2][3]

  • Acetic Acid: In its concentrated form, acetic acid is corrosive and can cause severe skin burns and eye damage.[4][5]

  • Hydrochloride Salts of Piperidine Derivatives: Similar compounds, such as Piperidine Hydrochloride, are classified as acutely toxic if swallowed.[6] Others, like Piperidin-4-one hydrochloride, are noted as harmful if swallowed and causing skin and eye irritation.[7]

Based on this analysis, it is prudent to assume that (Piperidin-4-yloxy)-acetic acid hydrochloride possesses, at a minimum, corrosive and toxic properties.

Table 1: Inferred Hazard Profile of (Piperidin-4-yloxy)-acetic acid hydrochloride
Hazard ClassificationBasis for InferenceGHS Hazard Statements (Presumed)
Acute Toxicity (Oral) Piperidine hydrochloride is acutely toxic.[6]H301: Toxic if swallowed
Skin Corrosion/Irritation Piperidine and acetic acid are corrosive.[1][5]H314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Piperidine and acetic acid cause serious eye damage.[1][5]H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Piperidin-4-one hydrochloride may cause respiratory irritation.[7]H335: May cause respiratory irritation

Personal Protective Equipment (PPE): The First Line of Defense

Before handling (Piperidin-4-yloxy)-acetic acid hydrochloride for disposal, it is imperative to be equipped with the appropriate PPE. This is not merely a recommendation but a critical safety requirement.

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemicals. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be utilized.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] If dusts are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Disposal Workflow: A Step-by-Step Protocol

The disposal of (Piperidin-4-yloxy)-acetic acid hydrochloride must adhere to local, state, and federal regulations, which generally prohibit the drain disposal of such chemicals.[2][4] The following workflow provides a structured approach to its safe disposal.

Step 1: Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[1]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "(Piperidin-4-yloxy)-acetic acid hydrochloride." The approximate quantity and date of accumulation should also be recorded.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to hazardous reactions.

Step 2: On-Site Neutralization (for Aqueous Solutions)

For dilute aqueous solutions of (Piperidin-4-yloxy)-acetic acid hydrochloride, on-site neutralization can be considered to reduce its corrosivity. However, this does not negate its potential toxicity, and the neutralized solution must still be disposed of as hazardous waste.

  • Controlled Environment: Perform the neutralization in a fume hood.

  • Dilution: If the solution is concentrated, slowly add it to a large volume of cold water to dilute it.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, while stirring. Monitor the pH using a calibrated pH meter or pH strips. The target pH should be between 6.0 and 8.0.

  • Containerize: Transfer the neutralized solution to the designated hazardous waste container.

Step 3: Managing Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][2] For solid spills, carefully sweep the material, avoiding the generation of dust.

  • Collection: Place the absorbed material or swept solids into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step 4: Storage and Professional Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Professional Disposal Service: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Provide them with a complete and accurate description of the waste.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of (Piperidin-4-yloxy)-acetic acid hydrochloride.

Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_treatment On-Site Management cluster_disposal Final Disposal Start Identify Waste: (Piperidin-4-yloxy)-acetic acid hydrochloride Assess Hazard Assessment: Inferred Toxicity & Corrosivity Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste PPE->Segregate Containerize Use Labeled, Compatible Hazardous Waste Container Segregate->Containerize Spill Spill Occurs? Containerize->Spill Store Secure Storage in Satellite Accumulation Area Containerize->Store Spill_Response Spill Response Protocol: Contain, Collect, Decontaminate Spill->Spill_Response Yes Aqueous_Solution Dilute Aqueous Solution? Spill->Aqueous_Solution No Spill_Response->Containerize Neutralize Consider Neutralization (pH 6-8) Aqueous_Solution->Neutralize Yes Aqueous_Solution->Store No Neutralize->Containerize Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose End Disposal Complete Dispose->End

Sources

Personal protective equipment for handling (Piperidin-4-yloxy)-acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

(Piperidin-4-yloxy)-acetic acid hydrochloride is a functionalized piperidine derivative often used as a building block in drug discovery. While the piperidine core suggests basicity, the hydrochloride (HCl) salt form fundamentally alters its handling profile.

The Critical Hazard Mechanism: Unlike the volatile free base, this compound is a solid salt. The primary risks are dust inhalation and contact dermatitis . Upon contact with moisture (sweat, mucous membranes, or lung tissue), the salt hydrolyzes, potentially releasing hydrochloric acid and the organic cation. This creates an immediate corrosive environment, leading to chemical burns or severe respiratory irritation (STOT SE 3).

Operational Directive: Treat this substance as a hygroscopic corrosive solid . Your primary operational goal is dust containment and moisture exclusion .

The PPE Matrix: Barrier Integrity System

Do not view PPE as a uniform; view it as a redundant barrier system. The following matrix is calibrated for handling the solid powder and standard solution-phase concentrations (0.1M - 1.0M).

Zone of ProtectionRecommended EquipmentTechnical Rationale & Specifications
Hand Protection (Primary) Nitrile Gloves (Double Layer) Spec: Minimum 5 mil (0.12mm) thickness.Logic: Nitrile offers excellent resistance to organic salts. Double gloving (colored under-glove) provides immediate visual feedback if the outer barrier is compromised.
Hand Protection (Immersion) Butyl Rubber or Viton Spec: >0.3mm thickness.Logic: Required only if dissolving in penetrating solvents like DMF or DMSO. Nitrile permeation rates drop significantly with these carriers.
Ocular Protection Chemical Splash Goggles Spec: Indirect venting, ANSI Z87.1+ (or EN 166).Logic: Standard safety glasses are insufficient for fine powders which can drift around lenses. The acidic nature of the salt causes rapid corneal opacity if dust contacts the eye.
Respiratory Defense Engineering Control (Fume Hood) Spec: Face velocity 80-100 fpm.Logic: PPE is the last line of defense. If weighing outside a hood is unavoidable (not recommended), a P100/N99 particulate respirator is mandatory.
Body Shielding Tyvek® Lab Coat / Apron Spec: High-density polyethylene fibers.Logic: Cotton coats absorb hygroscopic salts, holding the irritant against the skin. Synthetic aprons prevent "pass-through" contamination.

Operational Workflow: The "Safe-Path" Protocol

The highest risk of exposure occurs during transfer and solubilization . The following workflow integrates safety with experimental precision.

Phase A: Preparation & Weighing (Critical Control Point)
  • Static Control: Organic salts are prone to static charge, causing "powder scatter." Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

  • The "Draft Shield" Technique: If your balance is in a high-flow fume hood, the turbulence can disperse the powder.

    • Solution: Place the balance inside a secondary acrylic box within the hood, or reduce sash height to the minimum working aperture.

  • Taring: Tare the receiving vessel before adding the solid. Avoid adding solid to a vessel already containing solvent to prevent splash-back.

Phase B: Solubilization
  • Exotherm Check: Dissolving HCl salts in water or basic buffers can be exothermic. Add the solid to the solvent slowly.

  • Venting: If neutralizing the salt with a carbonate base (e.g., NaHCO3), anticipate CO2 evolution. Do not cap the vessel immediately.

Phase C: Decontamination
  • Immediate Wipe-down: The hygroscopic nature means spilled powder will turn into sticky acidic droplets. Wipe surfaces immediately with a saturated sodium bicarbonate (5%) pad to neutralize acidity, followed by water.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points based on containment.

SafetyProtocol Start Start: (Piperidin-4-yloxy)-acetic acid HCl Assessment State Assessment: Solid Powder vs. Solution Start->Assessment SolidPath Solid Handling (High Dust Risk) Assessment->SolidPath Powder SolutionPath Solution Handling (Splash Risk) Assessment->SolutionPath Dissolved Engineering Engineering Control: Fume Hood Required SolidPath->Engineering Weighing Weighing Protocol: Anti-static + Draft Shield Engineering->Weighing Action Experimental Manipulation Weighing->Action GloveSelect Solvent Check: DMF/DMSO vs. Water/MeOH SolutionPath->GloveSelect GloveSelect->Action Select Appropriate Glove Waste Disposal: Segregated Organic Acid Stream Action->Waste

Figure 1: Operational safety logic flow. Note the divergence based on physical state and the critical requirement for engineering controls during solid handling.

Emergency Response & Disposal

Accidental Exposure Response
  • Inhalation: Move to fresh air immediately. The HCl component can cause delayed pulmonary edema. Seek medical observation if coughing persists.

  • Skin Contact: Brush off dry powder before rinsing. Rinsing dry powder can create a concentrated acidic solution on the skin. Once brushed, flush with water for 15 minutes.

  • Eye Contact: Irrigate immediately.[1] Do not use a neutralization solution (like bicarbonate) in the eyes; use saline or water only.

Disposal Protocol (E-Code: Organic Acid)

Do not mix this compound with the general organic solvent waste stream if that stream contains strong oxidizers (e.g., nitric acid waste) or strong bases.

  • Segregation: Classify as "Solid Organic Acid" or "Corrosive Organic Solid."

  • Labeling: Clearly mark the waste tag with "Piperidine derivative - Acidic."

  • Neutralization (Optional): If approved by your EHS officer, small amounts can be neutralized with dilute NaOH to pH 7 before disposal as non-hazardous aqueous waste (local regulations permitting).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine Hydrochloride. National Library of Medicine. Retrieved October 26, 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Piperidin-4-yloxy)-acetic acid hydrochloride
Reactant of Route 2
(Piperidin-4-yloxy)-acetic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.